molecular formula C6H9N3O B1449764 2-(Aminomethyl)-6-methylpyrimidin-4-ol CAS No. 5993-95-3

2-(Aminomethyl)-6-methylpyrimidin-4-ol

Katalognummer: B1449764
CAS-Nummer: 5993-95-3
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: NQUHWZJWGWWYGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a chemical compound featuring a pyrimidine core, which is a fundamental heterocyclic structure in medicinal chemistry and biochemistry . This particular derivative is substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position, making it a valuable scaffold for the synthesis of more complex molecules. The presence of both the hydroxyl and primary amine functional groups enhances its polarity and provides sites for hydrogen bonding, which can be critical for interactions with biological targets . In scientific research, this compound is primarily used as a versatile building block in organic synthesis and pharmaceutical development. Pyrimidine-based molecules are extensively investigated for their diverse therapeutic properties, which can include anticancer, antimicrobial, and antiviral activities . As a precursor, 2-(Aminomethyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including nucleophilic substitutions and condensations, to create novel hybrids and derivatives. For instance, structurally related pyrimidine compounds are known to be employed in the creation of benzimidazole-pyrimidine hybrids, which have shown potent biological activities and are used as inhibitors of specific enzymes like cyclin-dependent kinases (CDK4/6) . The mechanism of action for such derivatives often involves molecular interactions with enzymes or receptors, where the aminomethyl group can facilitate hydrogen bonding and the pyrimidine ring can contribute to binding affinity . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHWZJWGWWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone of modern drug discovery, appearing in a vast array of therapeutic agents. The title compound, 2-(aminomethyl)-6-methylpyrimidin-4-ol, incorporates key pharmacophoric features: a primary amine for potential salt formation and hydrogen bonding, and a pyrimidin-4-ol scaffold, which is a known bioisostere for a carboxylic acid. This unique combination makes it an attractive starting material for the synthesis of novel kinase inhibitors, receptor antagonists, and other biologically active molecules. This guide details two distinct, reliable, and scalable synthetic routes to this important intermediate, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies.

Synthetic Strategy Overview

Two primary synthetic strategies are presented, each offering distinct advantages. Both routes begin with the well-established condensation of a substituted amidine with ethyl acetoacetate to construct the core pyrimidine ring.

  • Route A: The Chloromethyl Pathway. This route involves the initial synthesis of a 2-(chloromethyl)pyrimidine intermediate, followed by a nucleophilic substitution with a protected amine equivalent and subsequent deprotection. This pathway is advantageous when direct amination is challenging.

  • Route B: The Cyanomethyl Pathway. This alternative strategy focuses on the preparation of a 2-(cyanomethyl)pyrimidine intermediate, which is then reduced to the target primary amine. This route is often preferred for its high efficiency and the commercial availability of the necessary reagents.

Synthetic_Strategy cluster_0 Route A: Chloromethyl Pathway cluster_1 Route B: Cyanomethyl Pathway A1 Chloroacetamidine A3 2-(Chloromethyl)-6-methylpyrimidin-4-ol A1->A3 A2 Ethyl Acetoacetate A2->A3 A5 Hexaminium Salt A3->A5 Delepine Reaction A4 Hexamine A4->A5 A6 2-(Aminomethyl)-6-methylpyrimidin-4-ol A5->A6 Acid Hydrolysis B1 Cyanoacetamidine B3 2-(Cyanomethyl)-6-methylpyrimidin-4-ol B1->B3 B2 Ethyl Acetoacetate B2->B3 B5 2-(Aminomethyl)-6-methylpyrimidin-4-ol B3->B5 Catalytic Reduction B4 Raney Nickel / H₂ B4->B5

Figure 1: Overview of the two synthetic pathways to 2-(aminomethyl)-6-methylpyrimidin-4-ol.

Route A: The Chloromethyl Pathway

This pathway is a robust method that proceeds in three key steps: pyrimidine ring formation, formation of a hexaminium salt via the Delepine reaction, and subsequent acid hydrolysis to yield the desired primary amine.

Step 1: Synthesis of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

The initial and crucial step is the construction of the pyrimidine ring. This is achieved through the condensation of chloroacetamidine with ethyl acetoacetate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the active methylene group of the ethyl acetoacetate, facilitating its nucleophilic attack on the amidine.

Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq.) in absolute ethanol (sufficient volume to dissolve) under a nitrogen atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Addition of Chloroacetamidine: Add chloroacetamidine hydrochloride (1.0 eq.) portion-wise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2-(chloromethyl)-6-methylpyrimidin-4-ol.

Reagent/ParameterMolar Ratio/ValueNotes
Ethyl Acetoacetate1.0 eq.---
Sodium1.0 eq.Freshly cut, clean sodium is recommended.
Chloroacetamidine HCl1.0 eq.Can be prepared from chloroacetonitrile.
SolventAbsolute EthanolMust be anhydrous.
TemperatureRefluxTypically around 78 °C.
Reaction Time4-6 hoursMonitor by TLC.
Step 2: Formation of the Hexaminium Salt (Delepine Reaction)

The Delepine reaction provides a classic and efficient method for converting an alkyl halide to a primary amine via a hexaminium salt intermediate.[1] This step avoids the common issue of over-alkylation often encountered in direct amination with ammonia.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)-6-methylpyrimidin-4-ol (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile.

  • Addition of Hexamine: Add hexamethylenetetramine (hexamine) (1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The formation of the quaternary ammonium salt often results in its precipitation from the solution.

  • Isolation: Collect the precipitated hexaminium salt by filtration, wash with the reaction solvent, and dry under vacuum.

Step 3: Acid Hydrolysis of the Hexaminium Salt

The final step involves the acidic hydrolysis of the hexaminium salt to liberate the primary amine. This is typically achieved using a strong acid like hydrochloric acid.

Protocol:

  • Hydrolysis: Suspend the hexaminium salt (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The hydrolysis of the salt will be evident by the dissolution of the solid.

  • Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium hydroxide solution) to a pH of ~9-10 to precipitate the free amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(aminomethyl)-6-methylpyrimidin-4-ol.[2]

Route B: The Cyanomethyl Pathway

This alternative route offers an efficient synthesis through a nitrile intermediate, which is then reduced to the target amine. This pathway can be advantageous due to the often cleaner and higher-yielding nature of catalytic hydrogenation.

Cyanomethyl_Pathway_Workflow Start Cyanoacetamidine + Ethyl Acetoacetate Step1 Pyrimidine Ring Formation (Condensation) Start->Step1 Intermediate 2-(Cyanomethyl)-6-methylpyrimidin-4-ol Step1->Intermediate Step2 Catalytic Hydrogenation (Reduction) Intermediate->Step2 Product 2-(Aminomethyl)-6-methylpyrimidin-4-ol Step2->Product

Figure 2: Workflow for the Cyanomethyl Pathway (Route B).

Step 1: Synthesis of 2-(Cyanomethyl)-6-methylpyrimidin-4-ol

Similar to Route A, this step involves the condensation of a substituted amidine, in this case, cyanoacetamidine, with ethyl acetoacetate.

Protocol:

  • Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol as described in Route A, Step 1.

  • Reaction Mixture: Add ethyl acetoacetate (1.0 eq.) to the sodium ethoxide solution and stir.

  • Amidine Addition: Add cyanoacetamidine (prepared from cyanoacetamide) (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction, neutralize with acetic acid, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

Reagent/ParameterMolar Ratio/ValueNotes
Ethyl Acetoacetate1.0 eq.---
Sodium1.0 eq.---
Cyanoacetamidine1.0 eq.Can be synthesized from cyanoacetamide.[3]
SolventAbsolute EthanolAnhydrous conditions are crucial.
TemperatureReflux~78 °C.
Reaction Time4-6 hoursMonitor by TLC.
Step 2: Catalytic Reduction of 2-(Cyanomethyl)-6-methylpyrimidin-4-ol

The reduction of the nitrile group to a primary amine is a well-established transformation. Catalytic hydrogenation using Raney Nickel is a common and effective method.[4]

Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel (a catalytic amount, typically 10-20% by weight of the substrate) in a suitable solvent like ethanol or methanol. The catalyst should be handled as a slurry and not allowed to dry in the air as it can be pyrophoric.

  • Reaction Mixture: Add the 2-(cyanomethyl)-6-methylpyrimidin-4-ol (1.0 eq.) to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.

  • Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization to afford 2-(aminomethyl)-6-methylpyrimidin-4-ol.

Self-Validating Systems and Causality

The protocols described above are designed to be self-validating. For instance, in the pyrimidine synthesis steps, the formation of the product is driven by the thermodynamic stability of the aromatic pyrimidine ring. The progress of the reaction can be easily monitored by TLC, and the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The choice of reagents and conditions is based on established chemical principles. For example, the use of sodium ethoxide as a base in the initial condensation is crucial for generating the enolate of ethyl acetoacetate, the key nucleophile in the ring-forming reaction. In Route A, the Delepine reaction is chosen for amination to prevent the formation of secondary and tertiary amine byproducts, a common issue with direct alkylation of ammonia. In Route B, catalytic hydrogenation is a clean and efficient reduction method that avoids the use of metal hydrides which can be more difficult to handle on a large scale.

Conclusion

This guide has detailed two effective and scientifically sound synthetic routes for the preparation of 2-(aminomethyl)-6-methylpyrimidin-4-ol. Both the Chloromethyl Pathway (Route A) and the Cyanomethyl Pathway (Route B) offer reliable methods for obtaining this valuable building block. The choice between the two routes may depend on the availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently synthesize this important intermediate for their drug discovery and development programs.

References

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • Synthesis of 2-Cyanopyrimidines. (2019). MDPI. [Link]

  • Process for the synthesis of 6-chloromethyluracil. (2021).
  • Preparation method for 2, 2-dimethyl cyano acetamide. (2013).
  • Synthesis of Amines. (2021). Chemistry LibreTexts. [Link]

  • Halo-formamidine salts and method of preparation. (1955).
  • Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate. [Link]

  • Method of producing acetamidine hydrochloride. (2010).
  • How would you quickly convert an alkylammonium salt into a water-insoluble amine? Explain the rationale for your answer. (2021). Quora. [Link]

  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (1989).
  • N-Phenyl-4-bromobenzamidine. (2014). Organic Syntheses. [Link]

  • Delepine reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • Synthesis method of cyanoacetamide. (2020).
  • Preparation of chloroacetamide. (1943).
  • Benzenesulfonamide, 4-formyl-. (1971). Organic Syntheses. [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. [Link]

  • The Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]

  • Cyanoacetamide. (n.d.). Organic Syntheses. [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (2023). National Institutes of Health. [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023). YouTube. [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). TÜBİTAK Academic Journals. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2015). RSC Publishing. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Tetrachlorosilane. (2008). ResearchGate. [Link]

  • A Chloroacetamidine-based Inactivator of Protein Arginine Methyltransferase 1: Design, Synthesis, and in Vitro and in Vivo Evaluation. (2011). National Institutes of Health. [Link]

  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. (2023). MDPI. [Link]

  • Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. (2023). National Institutes of Health. [Link]

  • Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. (2000). ResearchGate. [Link]

  • Synthesis of cyanoacetamide derivatives 2aed. (n.d.). ResearchGate. [Link]

  • Delépine reaction. (n.d.). Wikipedia. [Link]

Sources

Technical Monograph: Physicochemical Profiling of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

[1]

Executive Summary

2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS: 5993-95-3 ) is a functionalized pyrimidine scaffold serving as a critical building block in the synthesis of kinase inhibitors, antiviral agents, and fragment-based drug discovery (FBDD) campaigns.[1]

Unlike its structural analog 2-amino-4-hydroxy-6-methylpyrimidine, this compound features a non-conjugated, primary aliphatic amine at the C2 position.[1] This structural nuance drastically alters its basicity, solubility profile, and reactivity, transitioning it from a weak heteroaromatic base to a distinct zwitterionic-like species at physiological pH.[1] This guide provides an in-depth analysis of its structural dynamics, physicochemical parameters, and handling protocols.[1]

Molecular Identity & Structural Dynamics[1]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 2-(Aminomethyl)-6-methylpyrimidin-4-ol
CAS Registry Number 5993-95-3
Molecular Formula

Molecular Weight 139.16 g/mol
SMILES (Canonical) CC1=CC(=O)NC(=N1)CN
InChI Key MVHONLHZERWNRF-UHFFFAOYSA-N
Tautomeric Equilibrium (The "Keto-Enol" Trap)

A critical error in modeling this compound is assuming the "pyrimidin-4-ol" (enol) form dominates.[1] In the solid state and polar solvents, the compound exists predominantly as the 4(3H)-pyrimidinone (keto) tautomer.[1]

  • Keto Form (Dominant): The proton resides on the ring nitrogen (N3), creating a cyclic amide-like motif.[1]

  • Enol Form (Minor): Aromaticity is fully restored, but the energy penalty of the O-H bond vs. the C=O bond favors the keto form.[1]

Implication for Docking: When performing molecular docking, ensure the ligand is prepared in the keto-tautomer state to accurately model hydrogen bond donors/acceptors.[1]

TautomerismEnolEnol Form(Pyrimidin-4-ol)Less StableKetoKeto Form(4(3H)-Pyrimidinone)Dominant in Soln/SolidEnol->Keto  Tautomerization  

Figure 1: Tautomeric equilibrium favoring the 4(3H)-pyrimidinone form.[1]

Physicochemical Parameters

The presence of the exocyclic aminomethyl group (

1
Core Properties Table[1]
PropertyValue / RangeConfidenceNote
Physical State Solid (Crystalline powder)HighWhite to off-white appearance.[1]
Melting Point > 200°C (Decomp.)[1][2]HighTypical of amino-pyrimidinones due to extensive H-bonding networks.[1]
Boiling Point Not ApplicableHighDecomposes before boiling.[1]
pKa (Basic) 9.2 ± 0.5MediumAttributed to the primary aliphatic amine (

).[1]
pKa (Acidic) 8.8 ± 0.4MediumAttributed to the N3-H (pyrimidinone) deprotonation.[1]
LogP (Oct/Water) -1.2 to -0.8HighHighly hydrophilic; poor lipid permeability.[1]
LogD (pH 7.4) ~ -2.5HighExists as a cation/zwitterion at physiological pH.[1]
TPSA ~ 65 ŲHighPolar surface area dominated by amide and amine functionality.[1]
Ionization States & Solubility

At pH 7.0 , the compound exists largely as a cation (protonated amine, neutral ring) or a zwitterion (protonated amine, deprotonated ring), depending on the precise micro-environment.[1]

  • Acidic Media (pH < 4): Dicationic species (Ring N1 protonated + Amine protonated).[1] Highly Soluble.

  • Neutral Media (pH 7): Cationic/Zwitterionic mixture.[1] Moderate to High Solubility.

  • Basic Media (pH > 11): Anionic species (Ring N3 deprotonated + Amine neutral).[1] Soluble.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The aliphatic methylene spacer (

1
  • 
    H NMR (DMSO-d
    
    
    , 400 MHz):
    • 
       2.15 ppm (s, 3H, 
      
      
      on ring).[1]
    • 
       3.60 ppm (s, 2H, 
      
      
      ).[1] Note: Shifts downfield if protonated.[1]
    • 
       5.90 ppm (s, 1H, Ring C5-H).[1]
      
    • 
       8.0–9.0 ppm (br s, Exchangeable protons 
      
      
      ,
      
      
      ).[1]
  • 
    C NMR (DMSO-d
    
    
    ):
    • Distinct aliphatic signal at ~45 ppm (Aminomethyl carbon).[1]

    • Ring methyl at ~20 ppm.[1]

    • Carbonyl (C4) at ~165 ppm.[1][2]

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     m/z.[1]
    
  • Fragmentation: Loss of

    
     (17 Da) is common for primary amines, leading to m/z ~123.[1]
    

Experimental Protocols

Protocol: Potentiometric pKa Determination

Due to the overlapping ionization constants of the amine and the pyrimidinone ring, standard UV-titration may be ambiguous.[1] Potentiometric titration is recommended.[1]

Reagents:

  • 0.01 M HCl standard solution.[1]

  • 0.01 M NaOH standard solution (carbonate-free).[1]

  • 0.1 M KCl (ionic strength adjuster).[1]

Workflow:

  • Dissolution: Dissolve 5 mg of compound in 20 mL of degassed water containing 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).[1]

  • Acidification: Add excess HCl to lower pH to ~2.0 (fully protonated state).

  • Titration: Titrate with 0.01 M NaOH in 10 µL increments under nitrogen atmosphere to prevent

    
     absorption.
    
  • Data Analysis: Plot pH vs. Volume NaOH. Look for two inflection points:

    • Point 1 (pH ~8-9): Deprotonation of the pyrimidinone ring (N3-H).[1]

    • Point 2 (pH ~9-10): Deprotonation of the aliphatic amine (

      
      ).[1]
      
    • Note: Use Bjerrum plot analysis software (e.g., Hyperquad) to resolve overlapping pKa values.[1]

Protocol: Solubility in Organic Solvents (Thermodynamic)

This compound is notoriously insoluble in non-polar solvents (DCM, Hexane).[1] Use this protocol to determine solubility in reaction solvents (DMF, DMSO, MeOH).

Workflow:

  • Add excess solid (~20 mg) to 1 mL of solvent in a crimp-top vial.

  • Incubate at 25°C with shaking (500 rpm) for 24 hours.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Filter supernatant through a 0.22 µm PTFE filter.[1]

  • Quantify concentration via HPLC-UV (254 nm) against a standard curve prepared in water/methanol.[1]

Applications in Drug Discovery[1]

This scaffold acts as a "linker-hub" in medicinal chemistry:

  • Fragment-Based Drug Discovery (FBDD): The aminomethyl group provides a flexible handle for "growing" the fragment into a hydrophobic pocket while the pyrimidinone ring anchors to the hinge region of kinases via H-bonds.[1]

  • PROTAC Linkers: The primary amine is an ideal attachment point for alkyl chain linkers connecting to E3 ligase ligands.[1]

ApplicationsCore2-(Aminomethyl)-6-methylpyrimidin-4-ol(Scaffold)Use1Kinase Hinge Binder(Pyrimidinone Motif)Core->Use1 H-Bond Donor/Acceptor Use2Covalent Warhead Attachment(via Primary Amine)Core->Use2 Amide Coupling Use3PROTAC Linker Point(Solvent Exposed)Core->Use3 Reductive Amination

Figure 2: Strategic utility of the scaffold in medicinal chemistry.[1]

Handling & Stability

  • Hygroscopicity: The salt forms (e.g., HCl salt) are highly hygroscopic.[1] Store in a desiccator.

  • Stability: Stable to hydrolysis in aqueous solution at pH 2–10.[1]

  • Oxidation: The primary amine is susceptible to oxidation over long periods in air; store under inert gas (Argon/Nitrogen) at -20°C for long-term archiving.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329775773, 2-(Aminomethyl)-6-methylpyrimidin-4-ol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrimidinone tautomers.[1] Retrieved from [Link][1]

  • ChemDraw Professional. Calculated Physicochemical Properties (LogP, pKa) using ChemProp Algorithm. (Ver. 22.0).[1][3]

2-(Aminomethyl)-6-methylpyrimidin-4-ol CAS number 5993-95-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3) [1]

Executive Summary

2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3) is a functionalized pyrimidine scaffold widely utilized in medicinal chemistry as a "privileged structure" for fragment-based drug discovery (FBDD).[1][2][3] Characterized by its amphoteric nature and capacity for tautomerism, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, thiamine analogs, and bicyclic heterocycles (e.g., imidazo[1,2-a]pyrimidines).[1] Its dual functionality—combining a reactive primary amine with a hydroxypyrimidine core—enables diverse orthogonal functionalization strategies.[1]

Chemical Identity & Tautomerism

The structural integrity of CAS 5993-95-3 is defined by a dynamic equilibrium between the enol (4-ol) and keto (4-one) forms.[1] While IUPAC nomenclature often defaults to the "ol" suffix, X-ray crystallographic studies of similar 4-substituted pyrimidines suggest that the pyrimidin-4(3H)-one tautomer predominates in the solid state and in polar solvents due to stabilization by intermolecular hydrogen bonding.[1]

Property Data
CAS Number 5993-95-3
IUPAC Name 2-(Aminomethyl)-6-methylpyrimidin-4-ol
Alternative Name 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one
Molecular Formula C₆H₉N₃O
Molecular Weight 125.15 g/mol
SMILES CC1=CC(=O)NC(CN)=N1
InChI Key KVYROBUZXNNKMX-UHFFFAOYSA-N
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer responsible for the tautomeric shift, a critical consideration for docking studies and solubility profiling.[1]

Tautomerism cluster_0 Enol Form (Aromatic) cluster_1 Keto Form (Predominant) Enol 2-(Aminomethyl)-6-methyl pyrimidin-4-ol (Less Polar Solvent) Keto 2-(Aminomethyl)-6-methyl pyrimidin-4(3H)-one (Solid State / Polar Solvent) Enol->Keto Proton Transfer (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms.

Physicochemical Profile

The compound exhibits high polarity due to the presence of both hydrogen bond donors (amine, amide NH) and acceptors (pyrimidine N, carbonyl O).[1]

Parameter Value / Observation Implication for Handling
Physical State White to off-white solidHygroscopic; store under desiccant.[1]
Melting Point > 200°C (dec.)[1]High lattice energy due to H-bonding network.[1]
Solubility DMSO, Water (pH < 7), MethanolPoor solubility in non-polar solvents (DCM, Hexane).[1]
pKa (Predicted) ~4.1 (Pyridine N), ~9.5 (Primary Amine)Exists as a zwitterion at neutral pH.[1]
Salt Forms Dihydrochloride (2HCl)Commercial supplies are often the 2HCl salt to improve stability.[1]

Synthetic Methodologies

For research and scale-up, two primary pathways are validated. Method A is the preferred de novo route, while Method B is utilized when the 2-chloromethyl analog is available.[1]

Method A: Cyclocondensation (De Novo)

This route utilizes the condensation of a


-keto ester with an amidine.[1] To introduce the aminomethyl group at the C2 position, 2-aminoacetamidine  (glycinamidine) is required.[1]
  • Reagents: Ethyl acetoacetate, 2-Aminoacetamidine dihydrobromide, Sodium Ethoxide (NaOEt).[1]

  • Mechanism: Base-catalyzed nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by cyclization onto the ketone.[1]

Protocol:

  • Dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate NaOEt.[1]

  • Add 2-aminoacetamidine dihydrobromide (1.0 eq) and stir for 30 min to liberate the free base.

  • Add ethyl acetoacetate (1.0 eq) dropwise at 0°C.

  • Reflux for 4–6 hours.

  • Concentrate in vacuo, dissolve residue in minimum water, and neutralize to pH 7 with HCl to precipitate the product.

Method B: Functional Group Interconversion

This method starts from the commercially available 2-(chloromethyl)-6-methylpyrimidin-4-ol (CAS 23862-02-4).[1][4]

  • Reagents: Ammonia (aq) or Potassium Phthalimide (Gabriel Synthesis).[1]

  • Protocol: React 2-(chloromethyl)-6-methylpyrimidin-4-ol with excess methanolic ammonia in a sealed tube at 80°C for 12 hours. This nucleophilic substitution displaces the chloride to yield the primary amine.[1]

Synthetic Workflow Diagram

Synthesis EAA Ethyl Acetoacetate Base NaOEt / EtOH Reflux EAA->Base Method A: Cyclocondensation Glycinamidine 2-Aminoacetamidine (dihydrobromide) Glycinamidine->Base Method A: Cyclocondensation Cl_Analog 2-(Chloromethyl)-6-methyl pyrimidin-4-ol (CAS 23862-02-4) Ammonia NH3 / MeOH Nucleophilic Sub. Cl_Analog->Ammonia Method B: Substitution Product 2-(Aminomethyl)-6-methyl pyrimidin-4-ol (CAS 5993-95-3) Base->Product Method A: Cyclocondensation Ammonia->Product Method B: Substitution

Figure 2: Validated synthetic pathways for CAS 5993-95-3.[1]

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

The compound satisfies the "Rule of Three" for fragments (MW < 300, H-donors


 3, H-acceptors 

3).[1] Its rigid pyrimidine core positions vectors for

-

stacking interactions within kinase ATP-binding pockets, while the aminomethyl arm serves as a "warhead" anchor for growing the fragment into deep hydrophobic pockets.[1]
Scaffold for Bicyclic Heterocycles

The proximity of the primary amine (exocyclic) and the ring nitrogen (endocyclic) allows for cyclization reactions.[1] Reacting CAS 5993-95-3 with


-haloketones can yield imidazo[1,2-a]pyrimidine  derivatives, a scaffold seen in anxiolytics and antiviral agents.[1]
Thiamine Analog Synthesis

Structurally homologous to the pyrimidine moiety of Thiamine (Vitamin B1), this compound is used to synthesize antimetabolites that target thiamine pyrophosphokinase (TPK) in bacterial pathogens.[1]

Analytical Characterization

To validate the identity of synthesized material, the following NMR signals are diagnostic. Note that shifts may vary slightly depending on the deuterated solvent (DMSO-


 vs D

O/DCl).[1]
Nucleus Shift (

ppm)
Multiplicity Assignment
¹H NMR 2.15Singlet (3H)C6-Methyl group
¹H NMR 3.80 – 4.10Singlet (2H)C2-Methylene (CH₂-NH₂)
¹H NMR 5.95Singlet (1H)C5-H (Pyrimidine ring proton)
¹H NMR 8.2 – 8.5Broad SingletAmine/Amide NH protons (exchangeable)
¹³C NMR ~23.0-Methyl carbon
¹³C NMR ~44.5-Aminomethyl carbon
¹³C NMR ~105.0-C5 (Ring carbon)
¹³C NMR ~160–165-C2/C4/C6 (Quaternary carbons)

Handling & Safety (SDS Summary)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during handling to prevent inhalation of fine dust.[1]

  • Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

References

  • ChemicalBook. (2025).[1] 2-Amino-6-methyl-4-pyrimidinol Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [1]

  • Yengoyan, A. P., et al. (2019).[1][3] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate Product Sheet. Retrieved from [1]

  • Beyzaei, H., et al. (2015).[1] Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.[1] (Cited for general acetoacetate condensation chemistry).[1] Retrieved from

Sources

Technical Guide: Tautomeric Forms of 2-Amino-6-Methylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural integrity of 2-amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine) is defined by a dynamic tautomeric equilibrium that critically influences its physicochemical properties and pharmacological profile. For researchers in drug discovery, particularly kinase inhibition and nucleobase mimicry, assuming a static structure for this scaffold is a liability.

This guide delineates the thermodynamic landscape of 2-amino-6-methylpyrimidin-4-ol derivatives, establishing the 3H-keto-amine form as the dominant species in polar environments, while detailing the conditions under which the enol and imine minor tautomers become pharmacologically relevant. It provides a self-validating experimental framework for characterizing these forms using NMR and X-ray crystallography.

The Tautomeric Landscape

The "4-ol" nomenclature is chemically misleading for this scaffold under physiological conditions. The molecule exists in a multi-state equilibrium involving proton transfer between the ring nitrogens (N1, N3), the exocyclic oxygen (O4), and the exocyclic amine (N2).

The Four Primary Tautomers

The equilibrium is governed by aromaticity trade-offs and hydrogen bond (H-bond) donor/acceptor capabilities.

Tautomer NameStructure DescriptionStability (Aq. Solution)H-Bond Motif (N1-C2-N3)
3H-Keto-Amine Proton on N3; C=O at C4; -NH₂ at C2Dominant (Global Min) Acceptor-Donor-Donor
1H-Keto-Amine Proton on N1; C=O at C4; -NH₂ at C2Major Minor SpeciesDonor-Donor-Acceptor
Enol-Amine Aromatic pyrimidine; -OH at C4; -NH₂ at C2Rare (Non-polar solvents)Acceptor-Donor-Acceptor
Keto-Imine Proton on N1/N3; C=O at C4; =NH at C2High Energy (Unstable)Varies
Thermodynamic Drivers
  • Solvent Polarity: In high-dielectric solvents (water, DMSO), the keto (lactam) forms are stabilized by dipolar solvation. The 3H-keto form is typically more stable than the 1H-keto form by 1–3 kcal/mol due to reduced steric clash between the N3-H and the C4-carbonyl compared to the N1-H/C6-Methyl interaction.

  • Solid State: X-ray crystallography of 6-methylisocytosine derivatives frequently reveals the 3H-keto form, stabilized by intermolecular H-bonding networks (e.g., R2²(8) dimers) that mimic Watson-Crick base pairing.

  • Substituent Effects: Electron-withdrawing groups at C5 can increase the acidity of N1/N3, potentially shifting the equilibrium toward the enol form in aprotic environments.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways connecting the distinct tautomeric forms.

Tautomerism Keto3H 3H-Keto-Amine (Dominant in Water) Keto1H 1H-Keto-Amine (Minor in Water) Keto3H->Keto1H 1,3-Proton Shift Enol Enol-Amine (Aromatic, Non-polar) Keto3H->Enol Lactam-Lactim Tautomerism Imine Keto-Imine (High Energy) Keto3H->Imine Amino-Imino Shift Keto1H->Enol Lactam-Lactim

Figure 1: Network of proton transfer pathways. The 3H-Keto form acts as the thermodynamic anchor in biological media.

Implications in Drug Design

Kinase Inhibitor Binding

In kinase drug discovery, the specific tautomer determines the H-bond pattern presented to the hinge region of the ATP binding pocket.

  • Donor-Acceptor Mismatch: Designing a ligand assuming the enol form (aromatic pyrimidine) when the protein pocket induces the keto form will result in a penalty of ~2–3 kcal/mol due to desolvation and loss of binding enthalpy.

  • Selectivity Filter: The 6-methyl group introduces steric bulk that can force the molecule into a specific rotamer or tautomer, potentially excluding binding to kinases with smaller gatekeeper residues.

Pharmacophore Modeling
  • Acceptor (N1): In the 3H-keto form, N1 is a hydrogen bond acceptor.

  • Donor (N3-H): In the 3H-keto form, N3 is a hydrogen bond donor.

  • Critical Note: If the 1H-keto form binds, the pattern inverts (N1 becomes donor, N3 becomes acceptor).

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio via Variable-Temperature NMR

This protocol quantifies the equilibrium constant (


) between the 3H-keto and 1H-keto forms.

Prerequisites:

  • High-field NMR (500 MHz+).

  • Solvents: DMSO-

    
     (polar aprotic), Methanol-
    
    
    
    (polar protic), Toluene-
    
    
    (non-polar).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-amino-6-methylpyrimidin-4-ol (5 mg) in 0.6 mL of solvent. Ensure the sample is dry to prevent water exchange broadening.

  • Acquisition (1D 1H-NMR):

    • Acquire spectra at 298 K.

    • Focus on the low-field region (10–14 ppm) for NH protons.

    • Diagnostic Signals:

      • N3-H (3H-keto): Typically broad singlet ~10.5–11.5 ppm.

      • N1-H (1H-keto): Often shifted downfield or upfield depending on anisotropy, but distinct from N3-H.

      • OH (Enol): Sharp singlet if exchange is slow; rarely seen in DMSO.

  • 15N-HMBC (The Validator):

    • Run a 1H-15N HMBC experiment.

    • Logic:

      • 3H-keto: The C4 carbonyl carbon (approx 160-165 ppm) will show strong 2-bond coupling to N3-H.

      • Enol: The C4 carbon (shifted upfield to ~155-160 ppm) will show coupling to the hydroxyl proton.

  • Variable Temperature (VT):

    • Heat sample from 298 K to 343 K in 10 K increments.

    • Analysis: Coalescence of NH signals indicates rapid exchange. Plot

      
       vs 
      
      
      
      to determine
      
      
      and
      
      
      of tautomerization.
Protocol B: X-Ray Crystallography for Solid State Confirmation

Objective: Distinguish N-H vs O-H forms in the crystal lattice.

  • Crystallization: Dissolve derivative in hot water/ethanol (1:1). Allow slow evaporation.

  • Diffraction: Collect data at 100 K to reduce thermal motion of protons.

  • Refinement: Locate difference Fourier map peaks (

    
    ) near N1, N3, and O4.
    
    • Success Criteria: A peak ~0.8–1.0 Å from N3 confirms the 3H-keto tautomer.

    • Bond Length Check: C4=O should be ~1.22–1.25 Å (double bond character), whereas C4-OH would be ~1.35 Å.

Analytical Decision Tree

Use this workflow to assign the dominant tautomer in your specific derivative.

DecisionTree Start Start: Unknown Tautomer Solvent Solvent Choice? (DMSO/H2O vs CDCl3) Start->Solvent NMR_NH 1H NMR: NH Signal Region (10-14 ppm) Solvent->NMR_NH Polar C13_Shift 13C NMR: C4 Shift NMR_NH->C13_Shift Broad Singlet Present Result_3H Dominant: 3H-Keto C13_Shift->Result_3H C4 > 162 ppm (Carbonyl) Result_Enol Dominant: Enol C13_Shift->Result_Enol C4 < 160 ppm (Aromatic C-O)

Figure 2: Analytical workflow for tautomer assignment using NMR chemical shifts.

References

  • Hall, V. M., Bertke, J. A., & Swift, J. A. (2016).[1] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(6), 460-464.[1] Link

  • Raczyńska, E. D., et al. (1998). Tautomerism of 2-amino-4-methylpyrimidine derivatives. Journal of Organic Chemistry. (Contextual grounding on amino-pyrimidine tautomeric constants).
  • Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015).[2] Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13.[2] Link

  • Thanigaimani, K., Muthiah, P. T., & Lynch, D. E. (2006).[3] Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid. Acta Crystallographica Section E, 62, o2976–o2978.[3] Link

  • PubChem. (2025).[4] 2-Amino-6-methylpyrimidin-4-ol Compound Summary. Link

Sources

Technical Guide: Solubility Profile & Physicochemical Handling of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

[1][2]

CAS Number: 5993-95-3 Molecular Formula:

Molecular Weight:Synonyms:12

Executive Summary

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a critical heterocyclic building block, distinct from its 2-amino analog (CAS 3977-29-5) due to the presence of a basic primary aliphatic amine side chain.[1][2] This structural feature significantly alters its solubility landscape, introducing strong zwitterionic character at neutral pH.[1][2]

While the 2-amino analog acts as a weak base, the 2-aminomethyl group possesses a pKa

121

Physicochemical Architecture

To master the solubility of this compound, one must understand its dynamic structural equilibrium.[1] It does not exist as a static neutral molecule in solution but fluctuates between tautomeric and ionic states.[1]

Tautomerism and Zwitterionic Character

In the solid state and polar solvents, the molecule predominantly exists as the 4(3H)-pyrimidinone tautomer rather than the 4-pyrimidinol.[1][2] Furthermore, at neutral pH, the aliphatic amine is protonated (

12

Tautomerismcluster_0Acidic pH (< 4)cluster_1Neutral pH (7-8)cluster_2Basic pH (> 10)CationCationic Form(Soluble)[-NH3+, -OH]ZwitterionZwitterionic Form(Least Soluble)[-NH3+, -O-]Cation->Zwitterion-H+ (pKa1 ~4-5)AnionAnionic Form(Soluble)[-NH2, -O-]Zwitterion->Anion-H+ (pKa2 ~9.5)captionFigure 1: pH-Dependent Solubility Switching Mechanism. The molecule exhibits minimum solubility at its isoelectric point (pI) due to zwitterion formation.

[1]

Solubility Landscape

Due to the scarcity of specific quantitative literature for CAS 5993-95-3, the following data is derived from structural analog analysis (e.g., 2-aminomethylpyridine, 4-hydroxypyrimidine) and general heterocyclic chemistry principles.

Estimated Solubility Profile

The compound follows a "Polar-Ionic" solubility trend.[1][2] It resists dissolution in non-polar solvents due to its strong intermolecular hydrogen bonding network.[1]

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Insight
Polar Aprotic DMSO High (>50 mg/mL)Disrupts H-bonding lattice; best for stock solutions.[1][2]
Polar Aprotic DMF / NMP High (>30 mg/mL)Good alternative to DMSO; easier to remove by evap.[1][2]
Polar Protic Water (pH 7) Low to Moderate Limited by zwitterionic lattice energy.[1][2]
Acidic Water 1M HCl / AcOH Very High Protonation of pyrimidine N3 breaks zwitterion.[1][2]
Basic Water 1M NaOH High Deprotonation of 4-OH forms soluble phenolate-like anion.[1][2]
Alcohols Methanol Moderate (10-20 mg/mL)Improved by heating; useful for recrystallization.[1][2]
Alcohols Ethanol / IPA Low (<5 mg/mL)Dielectric constant too low to solvate zwitterion effectively.[1]
Chlorinated DCM / Chloroform Negligible Cannot solvate the ionic/polar domains.[1][2]
Hydrocarbons Hexane / Toluene Insoluble Complete polarity mismatch.[1][2]
Critical Solvent Selection for Synthesis
  • Reaction Medium: Use DMF or Methanol for nucleophilic substitutions involving the amine.[1]

  • Work-up/Isolation: Exploit the pH-switch .[1] Dissolve crude in dilute HCl, filter insolubles, then neutralize to pH 7.5 to precipitate the pure zwitterion.

Validated Experimental Protocols

Do not rely on generic data. Use these self-validating protocols to determine the exact solubility for your specific batch (polymorphs can affect solubility).

Protocol A: Rapid Solubility Screening (Visual)

Objective: Quickly categorize solubility as High, Moderate, or Low.[1][2]

  • Preparation: Place 10 mg of 2-(Aminomethyl)-6-methylpyrimidin-4-ol into a clear HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Agitation: Vortex for 30 seconds.

    • Clear Solution? Solubility > 100 mg/mL.[1] (Stop)

  • Dilution: If undissolved, add solvent in 100 µL increments (up to 1 mL total).

    • Dissolved at 1 mL? Solubility

      
       10 mg/mL.[1][3]
      
  • Thermal Stress: If still undissolved, heat to 50°C. If it dissolves, the compound is suitable for recrystallization from this solvent.[1][2]

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Precise determination for formulation or process chemistry.[1][2]

SolubilityWorkflowStartStart: Excess SolidEquilibrationShake/Stir in Solvent(24h @ 25°C)Start->EquilibrationFiltrationFilter (0.45 µm PTFE)Remove undissolved solidEquilibration->FiltrationAnalysisQuantification MethodFiltration->AnalysisGravimetricEvaporate SolventWeigh ResidueAnalysis->GravimetricHigh Conc.HPLCHPLC-UV (254 nm)External StandardAnalysis->HPLCTrace Conc.captionFigure 2: Workflow for Quantitative Solubility Determination.

Step-by-Step:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent.[1][2]

  • Equilibration: Shake at constant temperature (25°C) for 24 hours. Note: Ensure solid is still present after 24h.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE or Nylon syringe filter . (Avoid cellulose filters which may bind the amine).[1]

  • Evaporation: Transfer exactly 0.5 mL of filtrate to a pre-weighed vial. Evaporate solvent (Genevac or N2 stream).[1]

  • Calculation:

    
    
    

References & Grounding

The mechanistic insights and protocols above are grounded in the fundamental chemistry of aminopyrimidines and standard solubility determination guidelines.

  • Chemical Identity: 2-(Aminomethyl)-6-methylpyrimidin-4-ol.[1][2][4] PubChem CID: 118796853.[1][2] Link[1]

  • Structural Analog Behavior: Solubility of 4-Hydroxypyrimidines. The tautomeric equilibrium favors the keto-form, enhancing lattice energy.[1] Journal of Heterocyclic Chemistry.

  • Synthesis & Properties: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. (Discusses the 2-amino analog, providing baseline lattice behavior). Letters in Organic Chemistry, 2019.[1][2][5] Link

  • General Protocol: Methods for Solubility Determination in Pharmaceutical Development. Standard shake-flask methodology adapted for zwitterionic intermediates.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 5993-95-3 before handling, as specific toxicological data may be limited.[1]

Technical Guide: Crystal Structure of 2-Amino-6-methylpyrimidin-4-ol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Scaffold

The compound 2-amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine) represents a critical scaffold in medicinal chemistry, serving as a precursor for antiviral and antitumor agents. While its nomenclature suggests a hydroxylated pyrimidine, crystallographic evidence conclusively proves that the solid-state architecture is dominated by the keto-tautomer: 2-amino-6-methylpyrimidin-4(3H)-one.

This guide dissects the supramolecular behavior of this scaffold, analyzing how proton transfer, hydration, and salt formation dictate its crystal packing. We move beyond simple metric analysis to explore the causality of these structures—why they form and how they can be engineered for pharmaceutical stability.

Tautomeric Equilibrium & Solid-State Preference

The Keto-Enol Dichotomy

In solution, 2-amino-6-methylpyrimidin-4-ol exists in a dynamic equilibrium. However, in the crystalline phase, the energetic landscape shifts. X-ray diffraction studies consistently reveal that the 4-oxo (keto) form is the thermodynamically preferred polymorph.

  • Mechanism: The proton migrates from the oxygen at C4 to the ring nitrogen (N3). This creates a donor-acceptor motif (N3–H and C4=O) that is far more capable of forming robust hydrogen-bonded networks than the enol form.

  • Crystallographic Signature: The C4–O bond length in these crystals is typically approx. 1.24 Å (characteristic of a double bond), whereas a C–OH single bond would be closer to 1.35 Å.

Visualization: Tautomeric Crystallization Pathway

The following diagram illustrates the stabilization of the keto form during the crystallization process.

Tautomerism Solution Solution Phase (Fast Exchange) Enol Enol Form (Aromatic) Solution->Enol Kd Keto Keto Form (4-oxo-3H) Solution->Keto Enol->Keto Proton Transfer (N3 Protonation) Nucleation Nucleation Event (Solvent Evaporation) Keto->Nucleation Self-Assembly Crystal Crystal Lattice (H-Bond Stabilized) Nucleation->Crystal R2,2(8) Dimer Formation

Figure 1: The crystallization trajectory favors the keto tautomer due to the formation of stable intermolecular hydrogen bond dimers (R²₂(8) synthons).

Crystallographic Architecture

The Trihydrate Structure

A benchmark structure for this class is the 2-amino-4-hydroxy-6-methylpyrimidine trihydrate .[1] The inclusion of water molecules fundamentally alters the packing, acting as "molecular glue" that bridges pyrimidine chains.

Key Structural Metrics: The crystal crystallizes in the Triclinic system (Space Group P-1).[1] The asymmetric unit contains a stoichiometric ratio that suggests a complex hydrogen-bonding network involving both the organic scaffold and water clusters.[2]

ParameterValueSignificance
Crystal System TriclinicLow symmetry indicates highly specific directional packing forces.
Space Group P-1Centrosymmetric; implies antiparallel arrangement of dipoles.
a (Å) 6.877Short axis, likely the stacking direction of pyrimidine rings.
b (Å) 10.486Intermediate axis.[1][3]
c (Å) 11.320Long axis, accommodating the hydration layer.
Z 2Two formula units per cell (C₁₀H₂₀O₅N₆ basis).[1][3]

Data Source: Wang, L. (2020) [1][1]

Supramolecular Synthons

The robustness of these crystals arises from specific hydrogen-bonding motifs, termed supramolecular synthons.

  • R²₂(8) Homodimer: Two keto-tautomer molecules pair via N–H···O=C and N–H···N interactions. This is the "base pair" mimicry often seen in DNA bases.

  • Water Bridges: In the trihydrate, water molecules accept protons from the exocyclic amino group (-NH₂) and donate to the carbonyl oxygen, creating a 3D network that prevents the pyrimidine rings from close

    
    -
    
    
    
    stacking, thereby altering solubility and melting point.
Visualization: Hydrogen Bonding Network

This diagram models the connectivity in the salt analogues (e.g., with carboxylic acids), where proton transfer creates charge-assisted hydrogen bonds.

HBonding cluster_0 Interaction Type Cation 2-amino-6-methyl pyrimidinium (+) Dimer R2,2(8) Heterosynthon Cation->Dimer Donor (N-H) Anion Carboxylate Anion (-) (e.g., Benzoate) Anion->Dimer Acceptor (O-) Network 2D Ribbon Structure Dimer->Network Propagation via Auxiliary H-Bonds ChargeAssist Charge-Assisted H-Bond

Figure 2: Formation of the R²₂(8) heterosynthon in salt analogues. The protonated ring nitrogen (N1/N3) and the 2-amino group act as a 'pincer' to bind anions.

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Trihydrate

Objective: To isolate high-quality single crystals of the keto-tautomer suitable for XRD.

Reagents:

  • 2-Amino-4-hydroxy-6-methylpyrimidine (98% purity).

  • Ethanol (95%).[1]

  • Deionized Water (18.2 MΩ).

Step-by-Step Methodology:

  • Dissolution: Suspend 0.5 mmol (approx. 62.5 mg) of the pyrimidine precursor in 10 mL of 95% ethanol.

  • Thermal Activation: Heat the mixture to 70°C under magnetic stirring (300 rpm) until a clear solution is obtained. Why: Heating ensures complete disruption of any pre-existing amorphous aggregates.

  • Controlled Hydration: Add water dropwise (approx. 0.5 mL) to the hot solution. Why: This increases the chemical potential of water, favoring the incorporation of water molecules into the lattice upon cooling.

  • Slow Evaporation: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean glass vial. Cover with Parafilm and poke 3-4 small holes.

  • Incubation: Store at room temperature (293 K) in a vibration-free environment. Colorless rod-like crystals typically appear within 48–72 hours.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Data collection strategy for organic hydrates.

  • Mounting: Select a crystal with defined faces (approx. 0.2 x 0.1 x 0.1 mm). Mount on a glass fiber or MiTeGen loop using Paratone oil. Note: Work quickly to prevent dehydration of the lattice.

  • Cooling: Flash cool to 100 K using a nitrogen stream. Why: Hydrates are often unstable at room temperature; freezing locks the water molecules in place and reduces thermal diffuse scattering.

  • Collection: Collect data using Mo-K\alpha (\lambda = 0.71073 Å) or Cu-K\alpha radiation.

    • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

  • Refinement:

    • Locate non-hydrogen atoms using Direct Methods (SHELXT).

    • Refine hydrogen atoms on heteroatoms (N, O) freely if data quality permits, or use riding models with constrained

      
      .
      
    • Validation: Check for void space using PLATON/SQUEEZE if water molecules are disordered.

Analogues and Salt Formation

Modifying the 2-amino-6-methylpyrimidin-4-ol scaffold via salt formation is a standard strategy to modulate solubility.

  • Phosphate Salts: Reaction with phosphoric acid yields 2-amino-4,6-dimethylpyrimidinium dihydrogenphosphate . Here, the cation and anion form a 2D network linked by O–H[4]···O and N–H···O bonds [2].

  • Benzoate Salts: When crystallized with 4-chlorobenzoic acid, the pyrimidine ring is protonated. The structure features a pseudotetrameric DDAA array (Donor-Donor-Acceptor-Acceptor), where the carboxylate anion bridges two pyrimidinium cations [3].

Comparative Table of Analogues:

CompoundCounter-ion/Co-formerPacking MotifKey Interaction
Trihydrate Water (Neutral)1D Chains

3D Network
Water-bridged H-bonds
Phosphate Salt

2D SheetCharge-assisted N-H...O
Chlorobenzoate 4-Cl-BenzoateRibbon-like chainsR²₂(8) Ring Motif

References

  • Wang, L. (2020).[1] The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate . IOP Conference Series: Earth and Environmental Science, 440, 022023.[1]

  • Zhu, X., et al. (2009). 2-Amino-4,6-dimethylpyrimidinium dihydrogenphosphate . Acta Crystallographica Section E, E65, o603.

  • Glidewell, C., et al. (2016). Crystal structure, hydrogen bonding and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate . Acta Crystallographica Section E, 72(11), 1653–1657.

  • BenchChem Technical Support. (2025).[5][6] 2-Amino-4-hydroxy-6-methylpyrimidine Structure Guide . BenchChem.[6]

  • PubChem. (2023). 2-Amino-6-methylpyrimidin-4-one Compound Summary . National Library of Medicine.

Sources

Advanced Spectroscopic Characterization of 2-Amino-4-hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical & Structural Analysis

Part 1: Executive Summary & Molecular Identity[1]

2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5) is a critical heterocyclic intermediate used in the synthesis of antiviral agents (e.g., Ritonavir analogs), kinase inhibitors, and functionalized supramolecular materials.[1]

While the IUPAC name implies an enol ("-hydroxy") structure, spectroscopic evidence confirms that this molecule exists predominantly as the keto-tautomer (2-amino-6-methylpyrimidin-4(3H)-one) in both the solid state and polar solutions.[1] This distinction is the single most important factor in interpreting its analytical data. Failure to account for this tautomerism leads to misidentification of IR carbonyl bands and NMR proton assignments.

Property Data
Common Names 6-Methylisocytosine; 2-Amino-6-methylpyrimidin-4(3H)-one
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Dominant Tautomer Keto-amine (4-oxo form)
pKa Values ~4.0 (N3 protonation), ~9-10 (deprotonation)

Part 2: The Tautomeric Equilibrium (The Spectroscopic Core)[1]

The spectroscopic signature of 6-methylisocytosine is defined by the equilibrium between the Lactim (Enol) and Lactam (Keto) forms. In the gas phase, the enol form may persist, but in the solid state and solution (DMSO, H₂O), the lactam form is energetically favored due to resonance stabilization and hydrogen bonding capability.[2]

Tautomer Visualization

The following diagram illustrates the proton transfer mechanism that dictates the spectral output.

Tautomerism Enol Enol Form (2-Amino-4-hydroxy...) Rare in Solid State Keto Keto Form (2-Amino...-4(3H)-one) Dominant Species Enol->Keto Solvent Stabilization (Polar Solvents) Cation Cationic Form (Protonated at N3) Keto->Cation Acidic pH (pKa ~4.0)

Figure 1: Tautomeric equilibrium shifting toward the Keto form in polar environments, critical for interpreting C=O signals.[2]

Part 3: Vibrational Spectroscopy (IR & Raman)[1][3]

Infrared spectroscopy provides the "smoking gun" for the keto tautomer.[2] If the molecule were purely the "4-hydroxy" form, one would expect a broad O-H stretch and aromatic C-N/C=N bands.[2] Instead, the spectrum is dominated by amide-like features.[2][1]

Key Diagnostic Bands[2]
Frequency (cm⁻¹)AssignmentMechanistic Insight
3300 – 3100 ν(NH₂) & ν(N-H)Broad, intense bands indicating strong intermolecular H-bonding networks (dimer formation).[1]
~1640 – 1680 ν(C=O) Critical Identifier: The presence of this carbonyl stretch confirms the Keto (Lactam) structure. An enol form would lack this intense band.[2][1]
1610 – 1620 δ(NH₂)Scissoring mode of the exocyclic amine. Often overlaps with ring C=C/C=N stretches.[2][1]
~1250 ν(C-N)Ring breathing modes coupled with C-N stretching.

Experimental Protocol: Solid-State FTIR

  • Sample Prep: Grind 2 mg of analyte with 200 mg dry KBr. Press into a transparent pellet to minimize scattering.[2][1]

  • Acquisition: Scan range 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Validation: Look for the "Amide I" equivalent peak at ~1650 cm⁻¹.[2] Absence of this peak suggests sample degradation or incorrect synthesis (e.g., O-alkylation).[1]

Part 4: NMR Spectroscopy ( H & C)

NMR analysis requires careful solvent selection.[2][1] DMSO-d₆ is the gold standard as it slows proton exchange, allowing observation of the labile N-H and NH₂ protons.[2] In D₂O, these signals disappear.[2]

H NMR Assignments (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
10.5 – 11.0 Broad Singlet1HN3-H The ring nitrogen proton.[1] Its high chemical shift is characteristic of a lactam proton involved in H-bonding.[1]
6.2 – 6.8 Broad Singlet2H-NH₂ Exocyclic amine.[1] Broadening occurs due to quadrupole relaxation of ¹⁴N and rotation barriers.
5.4 – 5.6 Singlet1HC5-H The vinylic proton on the pyrimidine ring. Highly shielded due to electron density from the adjacent amino and keto groups.[2]
2.0 – 2.1 Singlet3H-CH₃ Methyl group at C6.[1] Shows no coupling (singlet).
C NMR Assignments
  • ~165 ppm (C4): Carbonyl carbon. Confirms the oxidized state.[2]

  • ~155 ppm (C2): Guanidine-like carbon (between two nitrogens).[1]

  • ~160 ppm (C6): Methyl-substituted ring carbon.[1]

  • ~95-100 ppm (C5): The most shielded ring carbon, alpha to the ketone.[2]

  • ~20-24 ppm (CH₃): Methyl carbon.[1]

Self-Validating Protocol:

  • Test: Add 1 drop of D₂O to the DMSO-d₆ tube.[1]

  • Result: The signals at ~10.8 ppm and ~6.5 ppm must vanish.[2] If they remain, they are impurities (non-exchangeable).[2]

Part 5: UV-Vis Spectroscopy & Electronic Transitions[2]

The UV absorption profile is pH-dependent due to the protonation of the ring nitrogen (N3) or deprotonation of the amine/amide.

  • Neutral (pH 7):

    
     ~260 nm (π 
    
    
    
    π* transition of the pyrimidine ring).[2]
  • Acidic (pH < 3):

    
     shifts slightly (bathochromic or hypsochromic depending on solvent) due to cation formation at N3.[2]
    
  • Basic (pH > 10): Formation of the anion causes a red shift due to increased conjugation.

Workflow for pKa Determination:

  • Prepare 10 µM stock solution in water.[2][1]

  • Titrate with HCl and NaOH, recording spectra from 200–400 nm.

  • Plot Absorbance at 260 nm vs. pH.[2][1] The inflection point yields the pKa (approx 4.0 for the cation

    
     neutral transition).[2]
    

Part 6: Mass Spectrometry (Fragmentation Pathways)[1]

Mass spectrometry (ESI or EI) confirms the molecular weight (125 Da) and provides structural fingerprints.

Fragmentation Logic (EI, 70 eV)

The molecular ion (M⁺, m/z 125) is prominent.[2] The fragmentation follows a Retro-Diel-Alder (RDA) mechanism typical of pyrimidines, or loss of small stable neutrals.[1]

MassSpec M Molecular Ion (M+) m/z 125 Frag1 [M - CH3]+ m/z 110 (Loss of Methyl) M->Frag1 - 15 Da Frag2 [M - CO]+ m/z 97 (Ring Contraction) M->Frag2 - 28 Da Frag3 [M - CHNO]+ m/z 82/84 (RDA Cleavage) M->Frag3 Ring Break

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.[1]

  • m/z 125: Base peak (often) or strong parent ion.[2]

  • m/z 97: Loss of CO (28 Da) from the carbonyl moiety, confirming the keto structure.[2]

  • m/z 84: Loss of the acetonitrile fragment or similar ring cleavage.[2]

  • m/z 43: Acetyl cation or fragment from the methyl-substituted end.[1]

Part 7: Applications in Drug Development

In pharmaceutical workflows, 6-methylisocytosine is analyzed as:

  • Starting Material: Purity must be >98% by HPLC (254 nm).

  • Impurity: It can be a degradation product of pyrimidine-based drugs.[1]

  • Genotoxic Impurity Screening: Because it resembles DNA bases (isocytosine), it may have mutagenic potential.[2] High-sensitivity LC-MS/MS methods (MRM mode) are used to detect it at ppm levels in final drug substances.[1]

Quality Control Check:

  • HPLC Method: C18 Column, Phosphate Buffer (pH 3.[2]0) / Methanol gradient.

  • Retention: It is polar and elutes early.[1] Ion-pairing agents (e.g., octanesulfonic acid) may be required for retention.[1]

References

  • PubChem. 2-Amino-6-methylpyrimidin-4-one (Compound Summary). National Library of Medicine.[2] [Link][2]

  • ResearchGate. Crystal Structure of 2-Amino-4-hydroxy-6-methylpyrimidine-trihydrate. (Structural analysis confirming H-bonding networks). [Link]

  • NIST Chemistry WebBook. Mass Spectrum of 2-Amino-4-hydroxy-6-methylpyrimidine. National Institute of Standards and Technology. [Link][2]

Sources

Targeting the Kinome and Beyond: A Technical Guide to the Biological Activity of Novel Pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone of medicinal chemistry, serving as the backbone for nucleobases and a vast array of therapeutic agents. Among these, pyrimidin-4-ol derivatives (often existing in equilibrium with their pyrimidin-4(3H)-one tautomers) have emerged as privileged structures in recent drug discovery campaigns.

This technical guide analyzes the biological activity of novel pyrimidin-4-ol derivatives, focusing on their dual-action potential as kinase inhibitors (oncology) and antimicrobial agents . We move beyond basic activity screening to explore the structural determinants of efficacy, providing self-validating experimental protocols for reproducing these biological assessments.

Chemical Foundation: The Tautomeric Advantage

To rationally design pyrimidin-4-ol derivatives, one must first master their tautomeric nature. In solution and solid states, the pyrimidin-4(3H)-one (keto) form often predominates over the pyrimidin-4-ol (enol) form. However, the enol form is frequently the active species in protein binding pockets, serving as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via N3).

  • Design Implication: Substituents at the C5 and C6 positions can shift this equilibrium. Electron-withdrawing groups (EWGs) at C5 stabilize the enol form, potentially enhancing binding affinity to kinase hinge regions.

Structure-Activity Relationship (SAR) Logic[1][2]

The biological efficacy of pyrimidin-4-ol derivatives is strictly governed by substitution patterns. Recent literature highlights the following SAR trends:

SAR Analysis Table
PositionModificationBiological ImpactMechanistic Rationale
C2 Amino/Anilino groupsCritical for Potency Forms essential H-bonds with the "hinge region" of kinases (e.g., Met793 in EGFR).
C4 Hydroxyl (-OH)Scaffold Core Acts as H-bond donor/acceptor; mimics ATP adenine ring features.
C5 Halogens (F, Cl, Br)Metabolic Stability Blocks metabolic oxidation; Halogens can fill small hydrophobic pockets (gatekeeper residues).
C6 Bulky Aryl/HeteroarylSelectivity Targets the hydrophobic region II; induces conformational changes in the target protein.
Visualization: Molecular Design Workflow

The following diagram illustrates the logical flow for optimizing a pyrimidin-4-ol lead compound.

SAR_Workflow Lead Pyrimidin-4-ol Scaffold C2_Mod C2 Modification (Anilino/Amino) Lead->C2_Mod C5_Mod C5 Substitution (Halogen/Alkyl) Lead->C5_Mod C6_Mod C6 Substitution (Bulky Aryl) Lead->C6_Mod C2_Result Hinge Binding Affinity C2_Mod->C2_Result C5_Result Metabolic Stability & Steric Fit C5_Mod->C5_Result C6_Result Selectivity Profile (Hydrophobic Pocket) C6_Mod->C6_Result

Figure 1: Strategic optimization workflow for pyrimidin-4-ol derivatives targeting kinase affinity and selectivity.

Therapeutic Application: Oncology (Kinase Inhibition)

Novel pyrimidin-4-ol derivatives function primarily as Type I ATP-competitive inhibitors . They occupy the ATP-binding pocket of protein kinases such as EGFR (Epidermal Growth Factor Receptor) and ROS1 .

Mechanism of Action

The pyrimidine N1 and the C2-amino group typically form a bidentate hydrogen bonding motif with the kinase hinge region backbone. The C4-hydroxyl group (or its tautomeric ketone) interacts with conserved water molecules or lysine residues within the active site.

Visualization: EGFR Signaling Inhibition

This diagram details the downstream effects of inhibiting the EGFR pathway with a pyrimidin-4-ol derivative.

EGFR_Pathway cluster_membrane Cell Membrane Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Binding Phospho Autophosphorylation (Blocked) EGFR->Phospho Activation Inhibitor Pyrimidin-4-ol Derivative Inhibitor->EGFR Competitive Inhibition Ras Ras-GTP Phospho->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Promoted Prolif Cell Proliferation Nucleus->Prolif Inhibited

Figure 2: Mechanism of EGFR pathway blockade by pyrimidin-4-ol inhibitors, leading to apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include built-in validation steps.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 of novel derivatives against cancer cell lines (e.g., A549, MCF-7).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Workflow:

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add serial dilutions of the pyrimidin-4-ol derivative (0.1 µM – 100 µM).

    • Validation Step (Negative Control): 0.1% DMSO (vehicle) only.

    • Validation Step (Positive Control): Doxorubicin or Gefitinib (known active agent).

  • Incubation: Incubate for 48–72 hours.

  • Development: Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: Quantify the affinity of the derivative for a specific kinase (e.g., EGFR).

Workflow:

  • Mix: Combine Kinase (5 nM), Fluorescent Peptide Substrate, and ATP (at

    
    ) in reaction buffer.
    
  • Add Compound: Add the pyrimidin-4-ol derivative.

    • Causality Check: If the compound competes with ATP, IC50 should shift with increasing ATP concentration.

  • Reaction: Incubate for 60 min at room temperature.

  • Detection: Add Development Reagent (site-specific antibody associated with a FRET donor).

  • Analysis: Measure Emission Ratio (Donor/Acceptor). A decrease in ratio indicates phosphorylation inhibition.

References

  • Bhat, A. R. (2017).[1][2] Biological Activity of Pyrimidine Derivatives: A Review. Organic & Medicinal Chem IJ.[1][3] Link

  • Furet, P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link

  • Li, N., et al. (2018).[4] Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Lee, S. H., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry. Link

  • Su, Y., et al. (2022).[5] Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence. Frontiers in Microbiology. Link

Sources

The 2-Aminopyrimidine Scaffold: A Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and drug discovery professionals focusing on small molecule design. It synthesizes structural biology, medicinal chemistry, and pharmacological data to provide an authoritative reference on the 2-aminopyrimidine scaffold.

Executive Summary

The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, most notably dominating the landscape of kinase inhibitors. Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinase active sites. While historically synonymous with oncology (CDK, ALK, EGFR inhibition), recent data has expanded its utility into bacterial biofilm modulation , epigenetic regulation (HDAC) , and transporter inhibition (MRP1) . This guide dissects the molecular rationale for this scaffold's success, details its primary and emerging targets, and provides validated experimental protocols for synthesis and evaluation.

Structural Rationale: The Hinge-Binding Motif

The 2-aminopyrimidine core is not merely a linker; it is a functional pharmacophore designed for molecular recognition.

The Donor-Acceptor Interaction

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. The 2-AP scaffold binds here via a bidentate hydrogen-bonding network:

  • Ring Nitrogen (N1) : Acts as a Hydrogen Bond Acceptor , interacting with the backbone amide (NH) of the hinge residue (e.g., Met109 in p38, Leu83 in CDK2).

  • Exocyclic 2-Amino Group (-NH-) : Acts as a Hydrogen Bond Donor , interacting with the backbone carbonyl (C=O) of the adjacent hinge residue (e.g., Glu107).

This Donor-Acceptor (D-A) motif mimics the N1 and N6 interaction of adenine in ATP, providing high affinity.

Vectorial Growth Points
  • C4/C6 Positions : Ideal for introducing hydrophobic bulk to access the "selectivity pocket" or solvent-exposed regions.

  • C5 Position : Often substituted with halogens or alkyl groups to target the Gatekeeper Residue , controlling selectivity against promiscuous kinases.

Primary Therapeutic Targets: The Kinase Landscape

Cyclin-Dependent Kinases (CDK4/6)

The most commercially successful application of the 2-AP scaffold is in the treatment of HR+/HER2- breast cancer.

  • Mechanism : Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the cell cycle transition from G1 to S phase.

  • Key Drugs :

    • Palbociclib (Ibrance) : Features a 2-aminopyrimidine core fused to a pyridopyrimidine system.

    • Ribociclib (Kisqali) : A 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative where the 2-amino group is critical for hinge binding.

    • Abemaciclib (Verzenio) : Directly utilizes the 2-anilino-pyrimidine scaffold.

Anaplastic Lymphoma Kinase (ALK) & EGFR
  • Brigatinib : A next-generation ALK inhibitor used in non-small cell lung cancer (NSCLC). It utilizes a complex 2-aminopyrimidine scaffold to overcome resistance mutations (e.g., C1156Y) generated by earlier inhibitors like crizotinib.

  • Osimertinib : While often classified as a pyrimidine, its core interaction relies on the 2,4-diaminopyrimidine motif to target the T790M resistance mutation in EGFR.

Emerging Kinase Targets
  • Mps1 (TTK) : Critical for the Spindle Assembly Checkpoint (SAC). 2-AP derivatives bind in a "flipped-peptide" conformation, offering high selectivity over other kinases.

  • EPHA2/GAK : Macrocyclic 2-aminopyrimidines have shown promise in blocking Dengue virus entry by inhibiting these host kinases involved in viral trafficking.[1]

Emerging Non-Kinase Targets

Recent chemical biology screens have identified targets outside the kinome, expanding the scaffold's utility.

Target ClassSpecific TargetTherapeutic IndicationMechanism of Action
Enzyme NQO2 Cancer / MalariaOff-target of Imatinib; involved in xenobiotic metabolism and ROS generation.
Transporter MRP1 (ABCC1) Multidrug Resistance4,5,6-trisubstituted 2-APs inhibit drug efflux, sensitizing resistant tumors to chemotherapy.[2]
Epigenetic HDAC / CDK9 Hematological CancersDual inhibition: 2-AP inhibits CDK9 (transcription) while a hydroxamic acid tail inhibits HDACs.
Bacterial Biofilm S. aureus / P. aeruginosaNon-bactericidal modulation of biofilm formation, potentially via quorum sensing interference.

Visualizing the Mechanism

Pathway: CDK4/6 Inhibition

The following diagram illustrates the downstream effects of targeting CDK4/6 with 2-aminopyrimidine inhibitors.

CDK_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Mitogens Mitogens / Growth Factors CyclinD Cyclin D Mitogens->CyclinD Upregulation Complex Cyclin D - CDK4/6 Complex CyclinD->Complex Binds CDK4_6 CDK4/6 CDK4_6->Complex Binds Rb_Unphos Rb (Unphosphorylated) Bound to E2F Complex->Rb_Unphos Phosphorylates Inhibitor 2-AP Inhibitor (e.g., Palbociclib) Inhibitor->Complex Blocks ATP Binding Rb_Phos Rb (Hyper-phosphorylated) Releases E2F Rb_Unphos->Rb_Phos Inactivation E2F E2F Transcription Factor Rb_Unphos->E2F Sequesters Rb_Phos->E2F Releases S_Phase S-Phase Gene Transcription (DNA Replication) E2F->S_Phase Promotes

Caption: Mechanism of CDK4/6 inhibition by 2-aminopyrimidines, preventing Rb phosphorylation and arresting the cell cycle in G1.

Experimental Protocols

Synthesis: Green Chemistry Approach

Traditional synthesis involves harsh conditions.[3] Below is a validated, ultrasound-assisted protocol for synthesizing 2-aminopyrimidine derivatives, offering higher yields and reduced solvent waste.

Reaction Scheme: Guanidine HCl + 1,3-Dicarbonyl Compound → 2-Aminopyrimidine Derivative

Protocol:

  • Reagents : Mix Guanidine Hydrochloride (1.0 equiv), 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equiv), and Sodium Carbonate (

    
    , 1.0 equiv).
    
  • Solvent : Add distilled water (approx. 5 mL per mmol).

  • Activation : Place the reaction vessel in an ultrasonic bath (frequency ~40 kHz).

  • Reaction : Sonicate at 60°C for 30–45 minutes. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).[4]

  • Work-up :

    • Cool the mixture to room temperature.

    • The product typically precipitates. Filter the solid.

    • Wash with ice-cold water (2x) and minimal ethanol.

    • Recrystallization : Purify using Ethanol/Water (9:1) if necessary.

  • Validation : Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic singlet aromatic proton at C5 (approx. 6.0–6.5 ppm) and the broad
    
    
    signal (approx. 6.5 ppm).
Workflow: Scaffold Optimization

The following workflow outlines the logical progression from a hit to a lead compound using the 2-AP scaffold.

Synthesis_Workflow cluster_SAR SAR Optimization Cycle Start Hit Identification (Screening) Core 2-AP Core Synthesis (Guanidine Cyclization) Start->Core Func_C4 C4/C6 Substitution (Suzuki/SNAr) Target: Solubility/Selectivity Core->Func_C4 Func_C5 C5 Substitution (Halogenation) Target: Gatekeeper Func_C4->Func_C5 Func_N2 N2-Aniline Mod (Buchwald-Hartwig) Target: Hinge Affinity Func_C5->Func_N2 Test Kinase Assay (IC50 Determination) Func_N2->Test Test->Func_C4 Low Potency Lead Lead Candidate Test->Lead <10 nM IC50

Caption: Optimization workflow for 2-aminopyrimidine scaffolds, cycling through substitutions at C4, C5, and N2 to refine potency.

References

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 144, 19-50. Link

  • Saeed, A., et al. (2022).[4] "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies." Molecules, 27(22), 7786.[4] Link

  • Kuduk, S. D., et al. (2024). "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors."[1] Journal of Medicinal Chemistry. Link

  • Hassan, A. H., et al. (2012). "2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation."[5][6] RSC Advances, 2(32). Link

  • BenchChem Protocols . (2025). "Green Chemistry Approaches for the Synthesis of 2-Aminopyrimidines." BenchChem Application Notes. Link

  • Wong, C., et al. (2012). "Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors." ChemMedChem, 7(11). Link

  • Burley, S. K., et al. (2008). "Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design." Journal of Medicinal Chemistry, 51(17).[7] Link

Sources

2-(Aminomethyl)-6-methylpyrimidin-4-ol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol , distinguishing its specific structural utility from its widely cited homologues.

Mechanism of Action, Structural Utility, and Pharmacophore Analysis

Executive Summary & Chemical Identity

2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS: 5993-95-3 ) is a functionalized pyrimidine scaffold characterized by a distinct "exocyclic amine spacer" at the C2 position. While frequently confused with its structural homologue Methylisocytosine (MIS) —the precursor to Ureidopyrimidinone (UPy) supramolecular polymers—this specific molecule possesses unique steric and electronic properties that dictate a different mechanism of action (MoA).

Its core utility lies in medicinal chemistry as a bifunctional building block for kinase inhibitors and epigenetic modulators, and potentially as a vitamin B6 (pyridoxamine) bioisostere due to the spatial arrangement of its aminomethyl and hydroxyl groups.

FeatureSpecification
IUPAC Name 2-(Aminomethyl)-6-methylpyrimidin-4-ol
CAS Number 5993-95-3
Molecular Formula C₆H₉N₃O
Key Functional Groups C2-Aminomethyl (Nucleophile), C4-Hydroxyl (H-bond Donor/Acceptor), C6-Methyl (Hydrophobic Anchor)
Tautomeric State Predominantly 4(3H)-pyrimidinone in solution (polar solvents)
Mechanism of Action (MoA)

The mechanism of action for this molecule is bipartite: its intrinsic chemical reactivity (as a scaffold) and its biological interaction potential (as a pharmacophore).

A. Chemical Mechanism: Tautomeric Control

The biological activity of 2-(Aminomethyl)-6-methylpyrimidin-4-ol is governed by its lactam-lactim tautomerism .

  • The Mechanism: In physiological pH, the molecule exists in equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone) .

  • Significance: The keto form presents a specific Hydrogen Bond Donor-Acceptor (DA) motif at the N3-C4 interface, which is critical for binding to enzyme active sites (e.g., the hinge region of kinases). The C2-aminomethyl group remains protonated (

    
    ) at physiological pH, providing an electrostatic anchor point.
    
B. Biological Mechanism: Pharmacophore Interactions

Unlike simple pyrimidines, the C2-aminomethyl spacer alters the binding vector:

  • Bioisosterism (Pyridoxamine Mimicry):

    • The structure mimics Pyridoxamine (a Vitamin B6 vitamer).

    • Mechanism: The C4-OH and C2-aminomethyl groups can theoretically chelate metal ions (

      
      , 
      
      
      
      ) or form Schiff bases with carbonyl-containing substrates, similar to the B6 mechanism. However, the meta positioning (vs. ortho in B6) alters the catalytic potential, likely making it an antimetabolite or inhibitor of B6-dependent enzymes rather than a cofactor.
  • Kinase Hinge Binding (Fragment-Based Design):

    • Interaction: The pyrimidine N1 and C2-amine act as a bidentate ligand.

    • Differentiation: Standard kinase inhibitors often use an aromatic amine at C2. The methylene spacer in this molecule introduces flexibility, allowing the amine to reach distinct pockets (e.g., the ribose binding pocket) that rigid analogs cannot access.

Comparative Analysis: The "UPy" Distinction

Crucial Note for Researchers: This molecule is often confused with 2-Amino-6-methyl-4-pyrimidinol (Methylisocytosine) . It is vital to distinguish their mechanisms.

Feature2-(Aminomethyl)-6-methylpyrimidin-4-ol (This Topic)2-Amino-6-methyl-4-pyrimidinol (MIS)
Structure Spacer between Ring and Amine (-CH2-NH2)Amine directly on Ring (-NH2)
Primary MoA Flexible Linker / Bioisostere Quadruple Hydrogen Bonding (UPy)
Supramolecular Utility Low (Cannot planarize for 4H-bond array)High (Forms DDAA arrays,

)
Application Fragment-based Drug Discovery (FBDD)Self-healing polymers, Hydrogels

Implication: If your research goal is supramolecular self-assembly (Ureidopyrimidinone synthesis), this specific aminomethyl variant is incorrect ; you require Methylisocytosine. If your goal is enzyme inhibition with a flexible pharmacophore, this molecule is the correct target.

Visualization: Tautomerism & Binding Logic[3]

MoA_Pathway cluster_tautomer Tautomeric Equilibrium (pH dependent) cluster_binding Pharmacophore Interactions Enol Enol Form (4-Hydroxypyrimidine) Aromatic, H-Bond Donor Keto Keto Form (4(3H)-Pyrimidinone) Polar, H-Bond Acceptor Enol->Keto Tautomerization Interaction Bidentate Binding 1. H-Bond (C4=O) 2. Electrostatic (C2-CH2-NH3+) Keto->Interaction Presents Pharmacophore Distinction CONTRAST: Methylisocytosine (MIS) (Direct -NH2) Forms Quadruple H-Bonds Keto->Distinction Structural Homologue Target Enzyme Active Site (e.g., Kinase Hinge / B6 Pocket) Interaction->Target Inhibits/Modulates

Caption: The tautomeric equilibrium favors the keto form in solution, presenting specific H-bond acceptors for enzyme binding, distinct from the quadruple-bonding capability of its homologue MIS.

Experimental Protocols

To validate the identity and purity of this scaffold before use in synthesis or biological assays, the following protocols are recommended.

Protocol A: Structural Validation (NMR)

Self-validating step: The presence of the methylene spacer is the key differentiator from MIS.

  • Solvent: Dissolve 10 mg in DMSO-d6.

  • Acquisition: 400 MHz 1H-NMR.

  • Critical Signals:

    • Look for a singlet or doublet at ~3.5–4.0 ppm integrating to 2H. This corresponds to the -CH₂- of the aminomethyl group.

    • Contrast: MIS (Methylisocytosine) will lack this signal and show a broad exchangeable singlet for the aromatic -NH₂ at ~6.0–7.0 ppm.

    • Aromatic Proton: Singlet at ~5.8 ppm (C5-H).

    • Methyl Group: Singlet at ~2.1 ppm (C6-CH₃).

Protocol B: Synthesis of Ureido-Derivatives (Negative Control for UPy)

To prove the structural distinction (that it does not form standard UPy arrays):

  • Reactants: 1.0 eq 2-(Aminomethyl)-6-methylpyrimidin-4-ol + 1.1 eq Hexyl Isocyanate.

  • Conditions: Reflux in Chloroform/Pyridine for 4 hours.

  • Analysis:

    • The product will form a urea , but 1H-NMR in

      
       will not  show the characteristic downfield shift (>10 ppm) of the N-H protons seen in quadruple hydrogen-bonded UPy dimers.
      
    • This confirms the lack of the intramolecular H-bond required for planarization, validating the "flexible linker" MoA.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 135402055 (Related Isomer Context). National Center for Biotechnology Information (2025). Link

    • Note: Specific CAS 5993-95-3 data is derived from vendor catalogs (e.g., BLDPharm, Sigma) as a building block.
  • Comparative Supramolecular Chemistry (The MIS/UPy Context)

    • Sijbesma, R. P., et al. "Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding." Science, 278(5343), 1601-1604. (Establishes the MoA of the homologue MIS). Link

  • Pyrimidine Scaffold Utility: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for hydroxypyrimidine tautomerism and reactivity).

Computational Design of 2-Aminopyrimidine Kinase Inhibitors: An Integrated In Silico Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib, Ribociclib). Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinase active sites via a characteristic bidentate hydrogen-bonding motif.

This technical guide moves beyond basic docking tutorials. It provides a rigorous, causality-driven framework for modeling 2-AP derivatives, integrating Quantum Mechanics (DFT), Structure-Based Drug Design (SBDD), and Molecular Dynamics (MD) to predict potency and selectivity with high confidence.

Part 1: The Electronic Architecture (DFT & Tautomerism)

Before attempting receptor docking, one must understand the ligand's electronic state. The 2-AP scaffold exhibits tautomeric equilibrium (amino vs. imino forms) and specific protonation states that drastically alter binding affinity.

The Tautomerism Trap

Blindly docking the 2-AP scaffold without addressing tautomerism is a common failure point. While the amino form is generally dominant in solution, the hydrophobic environment of a kinase pocket can stabilize specific tautomers or protonated states.

  • Critical Protocol: Perform Density Functional Theory (DFT) calculations to determine the relative stability of tautomers and the frontier molecular orbitals (FMOs).

  • Methodology:

    • Software: Gaussian or ORCA.

    • Level of Theory: B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets.

    • Solvation Model: PCM (Polarizable Continuum Model) simulating water vs. protein-like dielectric (ε=4).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of chemical reactivity (softness/hardness). A smaller gap often correlates with higher polarizability and stronger π-stacking interactions with the kinase gatekeeper residues.

Table 1: Representative DFT Descriptors for Active vs. Inactive 2-AP Derivatives

DescriptorActive Inhibitor (Target Range)Biological Causality
HOMO Energy -5.8 to -6.2 eVHigh energy HOMO facilitates charge transfer to the receptor.
LUMO Energy -1.5 to -2.0 eVLow energy LUMO accepts electron density from backbone carbonyls.
Gap (ΔE) 4.0 - 4.5 eV"Softer" molecules adapt better to the induced fit of the ATP pocket.
Dipole Moment 3.5 - 5.0 DebyeDirectionality aligns with the electrostatic field of the binding cleft.

Part 2: Structure-Based Design (The Hinge Binder)

The 2-AP scaffold's primary function is to anchor the molecule to the kinase hinge region. This interaction is non-negotiable; if the hinge hydrogen bonds are weak, the compound will fail regardless of other peripheral interactions.

The Binding Mechanism

The 2-AP core forms a bidentate hydrogen bond network with the backbone of the hinge region (e.g., Glu930/Leu932 in JAK2 or Glu81/Leu83 in CDK2):

  • Acceptor: The pyrimidine N1 accepts a proton from the backbone NH of the hinge residue.

  • Donor: The exocyclic 2-amino group (–NH2) donates a proton to the backbone Carbonyl (C=O) of the adjacent residue.

Visualization of the Signaling Pathway/Workflow

The following diagram illustrates the integrated workflow from scaffold selection to lead optimization.

G Start 2-Aminopyrimidine Scaffold DFT DFT Analysis (Tautomer/FMO) Start->DFT Prep Ligand Preparation (Protonation @ pH 7.4) DFT->Prep Select Stable Tautomer Dock Molecular Docking (Hinge Region Constraint) Prep->Dock MD MD Simulation (100ns) RMSD/RMSF Stability Dock->MD Top Pose (< -9.0 kcal/mol) MMPBSA Binding Free Energy (MM-PBSA/GBSA) MD->MMPBSA Decision Lead Candidate? MMPBSA->Decision ΔG < -10 kcal/mol Optimize R-Group Optimization (QSAR/ADMET) Decision->Optimize No End End Decision->End Yes (Synthesis) Optimize->Prep

Figure 1: Integrated computational workflow for rational design of 2-aminopyrimidine kinase inhibitors.

Validated Docking Protocol (AutoDock/Glide)

To ensure reproducibility and accuracy, follow this specific protocol:

  • Grid Generation: Center the grid box on the centroid of the co-crystallized ligand (e.g., PDB: 1HCK for CDK2). Box size: 20x20x20 Å.

  • Constraints: Apply a positional constraint (radius 1.5 Å) on the hinge region backbone nitrogen to enforce the 2-AP interaction.

  • Scoring Function: Use XP (Extra Precision) if using Glide, or exhaustiveness=64 if using AutoDock Vina.

  • Validation: Re-dock the native ligand. The RMSD between the docked pose and crystal structure must be < 2.0 Å.

Part 3: Dynamic Validation (Molecular Dynamics)

Static docking fails to account for the flexibility of the kinase P-loop and Activation Loop (A-loop). MD simulations are required to verify that the 2-AP scaffold remains anchored over time.

Simulation Setup (GROMACS/AMBER)
  • Force Field: CHARMM36m or AMBER ff14SB (protein) + CGenFF/GAFF2 (ligand).

  • System: Solvate in TIP3P water box; neutralize with Na+/Cl- ions (0.15 M).

  • Equilibration: NVT (1 ns) followed by NPT (1 ns) to stabilize temperature (300K) and pressure (1 bar).

  • Production Run: Minimum 100 ns.

Key Metrics for Success

Do not just look at the movie. Quantify stability:

  • RMSD (Ligand): Should plateau < 2.5 Å. Spikes indicate unbinding or pocket shifting.

  • H-Bond Occupancy: The hinge H-bonds (N1...NH and NH2...O=C) must exist for > 80% of the simulation time.

  • MM-PBSA Calculation:

    
    
    A potent 2-AP inhibitor typically exhibits 
    
    
    
    values between -30 and -50 kcal/mol (depending on the method/entropy inclusion).

Part 4: QSAR & Pharmacophore Modeling

For ligand-based optimization (when the crystal structure is ambiguous), 3D-QSAR (CoMFA/CoMSIA) provides a predictive map of steric and electrostatic fields.

The Pharmacophore Map

Successful 2-AP derivatives share a common pharmacophore:

  • D (Donor): The 2-amino group.[1][2][3][4]

  • A (Acceptor): The pyrimidine ring nitrogen (N1).

  • R (Aromatic Ring): The pyrimidine core itself (π-stacking).

  • H (Hydrophobic): Substituents at C4/C6 positions (often phenyl or bulky alkyl groups) to occupy the hydrophobic back-pocket.

QSAR Equation Validation

A robust QSAR model for this scaffold should meet these statistical thresholds:

  • 
     (Cross-validated correlation) > 0.5[2][5][6]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Correlation coefficient) > 0.8[2][6]
    
  • 
     (Predictive correlation on test set) > 0.6[7]
    

References

  • Synthesis and Evaluation of 2-Aminopyrimidine Derivatives

    • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
    • Source: PMC - NIH (2023).
    • URL:[Link]

  • JAK2 Inhibitor Modeling

    • Title: Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational str
    • Source: Journal of Biomolecular Structure and Dynamics (2024).
    • URL:[Link]

  • CDK2 Docking & MD

    • Title: In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity.
    • Source: BMC Chemistry (2020).
    • URL:[Link]

  • DFT & Electronic Properties

    • Title: Ab Initio and DFT Calculations on 2-Aminopyrimidine and Their Dimers.
    • Source: ResearchG
    • URL:[Link]

  • QSAR Methodologies

    • Title: QSAR analysis of pyrimidine deriv
    • Source: Research in Pharmaceutical Sciences (2021).[8]

    • URL:[Link]

Sources

in silico prediction of 2-(Aminomethyl)-6-methylpyrimidin-4-ol bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico bioactivity prediction workflow for 2-(Aminomethyl)-6-methylpyrimidin-4-ol , a pyrimidine scaffold with significant potential in medicinal chemistry as a kinase inhibitor fragment, thiamine antimetabolite, or dipeptidyl peptidase-4 (DPP-4) mimetic.[1]

Document Type: Technical Methodology & Protocol Subject: Computational Drug Design / Ligand Profiling Compound ID: CAS 5993-95-3 | SMILES: CC1=CC(=O)NC(=N1)CN (Keto-form dominant)[1]

Executive Summary & Compound Analysis

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a functionalized pyrimidine.[1][2] Unlike simple aminopyrimidines, the 2-aminomethyl group provides a flexible "linker-like" primary amine, often critical for hydrogen bonding in deep binding pockets (e.g., the S2 pocket of serine proteases or the ATP-binding hinge region of kinases).[1]

Critical Tautomeric Consideration: Before any in silico simulation, one must address the keto-enol tautomerism. While named "pyrimidin-4-ol" (enol), the molecule predominantly exists as 2-(aminomethyl)-6-methylpyrimidin-4(3H)-one (keto) in aqueous solution and solid state.[1] Failing to generate the correct tautomer is the primary cause of docking false negatives for this scaffold.

PropertyDescriptor
SMILES (Canonical) CC1=CC(=O)NC(=N1)CN
Molecular Weight 139.15 g/mol (Fragment-like)
H-Bond Donors 2 (Amine, Amide NH)
H-Bond Acceptors 3 (Ring N, Carbonyl O, Amine N)
Key Pharmacophore Pyrimidine Ring (Pi-stacking), Primary Amine (Cationic interaction), Carbonyl (H-bond acceptor)

Strategic Workflow

The following diagram outlines the required computational pipeline, emphasizing the critical "Tautomer Enumeration" step often missed in standard workflows.

G cluster_0 Target Identification (Reverse Docking) cluster_1 Validation & Dynamics Start Input: 2-(Aminomethyl)-6-methylpyrimidin-4-ol Prep Ligand Preparation (Epik/LigPrep) pKa 7.4 | Tautomer Enumeration Start->Prep Swiss SwissTargetPrediction (Pharmacophore Mapping) Prep->Swiss SEA SEA Search (Similarity Ensemble) Prep->SEA ADMET ADMET Profiling (ADMETlab 2.0) Prep->ADMET Dock Molecular Docking (AutoDock Vina / Glide) Grid: 20x20x20 Å Swiss->Dock Top 5 Targets SEA->Dock MD MD Simulation (100ns) RMSD/RMSF Analysis Dock->MD Best Pose (< -7.0 kcal/mol)

Figure 1: Integrated in silico workflow. Note the bifurcation at Target Identification to cross-reference pharmacophore-based and shape-based predictions.

Target Identification (The "Target Fishing" Protocol)

Since this molecule is a fragment/scaffold, it likely binds weakly to many targets but strongly to specific pockets requiring a pyrimidine anchor.

A. Reverse Pharmacophore Mapping

Use SwissTargetPrediction or PharmMapper .[1] The 2-aminomethyl group mimics the lysine side chain or the N-terminus of peptide substrates.[1]

  • Likely Hits:

    • DPP-4 (Dipeptidyl peptidase-4): The aminomethyl group mimics the N-terminal amine of GLP-1.[1]

    • DHFR (Dihydrofolate reductase): Pyrimidines are classic folate mimics.[1]

    • Kinases (e.g., FGFR4, EGFR): The pyrimidine ring acts as the hinge binder, while the aminomethyl group extends into the solvent or ribose pocket.

B. Similarity Ensemble Approach (SEA)

Input the SMILES into the SEA search tool . This compares the set of fingerprints of your molecule against thousands of bioactive ligands.

  • Protocol: Set the Tanimoto coefficient threshold to 0.4 (lower than standard 0.5) because this is a low-molecular-weight fragment.[1] You are looking for "superstructures" that contain this motif.

ADMET Profiling Methodology

Before docking, validate that the compound possesses drug-like properties.[1]

Tools: ADMETlab 2.0 or SwissADME.[1]

Expected Profile & Interpretation:

  • LogP (Lipophilicity): Expected ~0.5 to 1.[1]0. This is highly hydrophilic.[1]

    • Implication: Excellent solubility but potentially poor passive membrane permeability.[1] It may require active transport (like thiamine transporters).[1]

  • BBB Penetration: Likely Low.[1][3]

    • Implication: Suitable for peripheral targets (e.g., anti-diabetic DPP-4 inhibitors) rather than CNS drugs.[1]

  • Toxicity (Ames Test): Pyrimidines can occasionally be mutagenic if they intercalate DNA.[1] Check the "Mutagenicity" probability score.

Molecular Docking Protocol (Step-by-Step)

This protocol assumes the use of AutoDock Vina (open source) or Schrödinger Glide (industry standard).[1] We will focus on DPP-4 (PDB: 4A5S) as a primary case study due to the structural logic.[1]

Step 1: Ligand Preparation

Do not use the raw 2D structure.[1]

  • Generate 3D Conformer: Use RDKit or OpenBabel.[1]

  • Protonation: At pH 7.4, the primary amine (-CH2-NH2) will be protonated (-CH2-NH3+).[1] This is crucial for electrostatic anchoring (e.g., to Glu205/Glu206 in DPP-4).[1]

  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relax bond angles.[1]

Step 2: Receptor Preparation
  • Fetch PDB: Download PDB ID 4A5S (Sitagliptin bound to DPP-4).[1]

  • Strip: Remove water molecules (unless bridging waters are known to be catalytic) and the co-crystallized ligand.

  • Add Hydrogens: Use the H-bond optimization network to ensure Histidine tautomers are correct.

Step 3: Grid Generation

Define the search space around the active site.

  • Center: Coordinates of the co-crystallized ligand.

  • Size: 20 x 20 x 20 Å.[1] (Keep it tight for fragments to prevent non-specific surface binding).[1]

Step 4: Docking & Scoring

Run the docking algorithm with high exhaustiveness (set exhaustiveness = 32 in Vina).

  • Success Criteria:

    • Binding Affinity: < -6.5 kcal/mol (for a fragment of this size, this is excellent).[1]

    • RMSD: < 2.0 Å relative to the core scaffold of the known inhibitor.[4]

    • Key Interaction: Look for a Salt Bridge between the -CH2-NH3+ and acidic residues (Asp/Glu) in the pocket.[1]

Molecular Dynamics (MD) Validation

Docking provides a static snapshot.[1] MD determines if the ligand stays bound.[1]

Protocol (GROMACS/Amber):

  • System Setup: Solvate the protein-ligand complex in a cubic TIP3P water box with 10 Å padding.

  • Neutralization: Add Na+/Cl- ions to neutralize charge and reach 0.15 M concentration.[1]

  • Equilibration:

    • NVT ensemble (100 ps) to stabilize temperature (300 K).[1]

    • NPT ensemble (100 ps) to stabilize pressure (1 bar).[1]

  • Production Run: 50 ns to 100 ns.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time.[1] If it jumps > 3 Å, the ligand has left the binding pocket (unstable).

    • H-Bond Occupancy: Calculate the % of simulation time key H-bonds are maintained. >60% occupancy indicates a strong binder.[1]

References

  • Compound Identity: National Center for Biotechnology Information.[1] (2025).[1] PubChem Compound Summary for CID 135402055, 2-amino-6-methylpyrimidin-4(3H)-one. Retrieved from [Link]

  • Target Prediction (Methodology): Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new interface for the prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364.[1] Retrieved from [Link]

  • DPP-4 Structural Basis: Chung, C. Y., et al. (2022).[1] Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Retrieved from [Link]

  • ADMET Profiling: Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1] Nucleic Acids Research, 49(W1), W5-W14.[1] Retrieved from [Link]

  • Thiamine Salvage Pathway: Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569–603. Retrieved from [Link]

Sources

Technical Whitepaper: Advanced Synthesis Strategies for 2-Amino-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-methylpyrimidine (CAS: 108-52-1), often interchangeably referred to as 2-amino-4-methylpyrimidine due to ring symmetry, is a "privileged scaffold" in medicinal chemistry. It serves as the critical anchor pharmacophore in numerous kinase inhibitors, receptor antagonists, and folate pathway modulators.

While the synthesis of its dimethyl analog (2-amino-4,6-dimethylpyrimidine) is a trivial undergraduate experiment using acetylacetone, the mono-methyl derivative presents a specific process challenge: the instability of the required 1,3-dicarbonyl precursor, formylacetone.

This technical guide provides a rigorous analysis of the synthetic routes, focusing on the masked-carbonyl strategy (Pinner-type condensation) as the industry standard for high-purity isolation. We prioritize self-validating protocols that minimize side-product formation (specifically the bis-pyrimidine impurities).

Chemical Identity & Structural Symmetry

Before commencing synthesis, it is vital to resolve the nomenclature ambiguity common in this field.

  • IUPAC Name: 2-Methylpyrimidin-4-amine (or 4-Methylpyrimidin-2-amine).

  • Symmetry: In the absence of N-alkylation, the pyrimidine ring is symmetrical across the C2-C5 axis. Therefore, 2-amino-6-methylpyrimidine is chemically identical to 2-amino-4-methylpyrimidine .

  • Tautomerism: The molecule exists in equilibrium between the amino-pyrimidine and imino-dihydropyrimidine forms, though the amino form predominates in solution.

PropertySpecification
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
CAS Number 108-52-1
Melting Point 158–160 °C
pKa ~4.5 (Protonation occurs at N3/N1)

Retrosynthetic Analysis & Mechanism

The most efficient disconnection involves breaking the N1–C6 and N3–C4 bonds. This implies a condensation between a bis-nucleophile (Guanidine) and a 1,3-bis-electrophile (a C4 backbone).

The Instability Challenge

Direct condensation requires formylacetone (3-oxobutanal). However, formylacetone is unstable and rapidly polymerizes or cyclizes to triacetylbenzene derivatives. Therefore, we must use a synthetic equivalent (masked carbonyl).

Preferred Equivalents:

  • Acetylacetaldehyde dimethyl acetal (4,4-dimethoxy-2-butanone): The industry standard. Stable, commercially available.

  • 4-Methoxy-3-buten-2-one: An enol ether equivalent.

  • 1-Butyn-3-one: A Michael acceptor (historically used, but safety concerns regarding volatility and polymerization limit scale-up).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the condensation logic, highlighting the critical elimination step that drives aromatization.

SynthesisMechanism cluster_0 Pinner-Type Condensation Guanidine Guanidine (Bis-Nucleophile) Inter1 Intermediate A (Hemiaminal) Guanidine->Inter1 Nucleophilic Attack (on Ketone) Precursor 4,4-Dimethoxy-2-butanone (Masked Electrophile) Precursor->Inter1 Inter2 Intermediate B (Dihydro-pyrimidine) Inter1->Inter2 Cyclization (- MeOH) Product 2-Amino-6-methylpyrimidine (Aromatic) Inter2->Product Aromatization (- MeOH, - H2O)

Figure 1: Mechanistic flow of the condensation reaction.[1] The driving force is the formation of the stable aromatic pyrimidine ring.

Primary Synthetic Protocol: The Acetal Route

This protocol is optimized for purity and reproducibility . It avoids the use of sodium ethoxide (NaOEt) in favor of Guanidine Carbonate, which acts as its own base, simplifying the workup.

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Guanidine Carbonate: 90.1 g (0.5 mol) [Stoichiometry: 1.0 eq]

  • 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal): 145.4 g (1.1 mol) [Stoichiometry: 1.1 eq]

  • Ethanol (Absolute): 300 mL

  • Solvent for Workup: Ethyl Acetate or Dichloromethane (DCM)

Step-by-Step Methodology
  • Reactor Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Charging: Charge Guanidine Carbonate and Ethanol into the flask. Stir to create a slurry.

  • Addition: Add 4,4-Dimethoxy-2-butanone dropwise over 30 minutes at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78–80 °C). Maintain reflux for 12–16 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting acetal spot (high Rf) should disappear, and a UV-active product spot (Rf ~0.3) should appear.[2]

  • Concentration: Cool the reaction mixture to room temperature. Remove approximately 70% of the Ethanol under reduced pressure (Rotavap).

  • Crystallization/Workup:

    • Add 200 mL of ice-cold water to the concentrated residue.

    • The product is moderately water-soluble. Do not filter immediately unless heavy precipitation occurs.

    • Extraction: Adjust pH to >10 using 2M NaOH (if not already basic). Extract the aqueous phase continuously or 3x with Ethyl Acetate (3 x 150 mL).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate to dryness to yield a pale yellow solid.

  • Purification (Recrystallization): Recrystallize the crude solid from Isopropanol or Toluene .

    • Yield: Expected yield is 65–75%.

    • Purity: >98% by HPLC.

Troubleshooting & Causality
ObservationRoot CauseCorrective Action
Low Yield Incomplete cyclization due to water in solvent.Use anhydrous ethanol or add molecular sieves during reflux.
Red/Brown Oil Polymerization of the acetal (acid catalyzed).Ensure the reaction remains basic (Guanidine Carbonate usually buffers this, but ensure no acid contamination).
Product in Aqueous Phase High water solubility of the pyrimidine.Use "salting out" (add NaCl to aqueous phase) before extraction, or use continuous liquid-liquid extraction.

Alternative Route: The "Enone" Method

For laboratories where the acetal is unavailable or too expensive, the reaction with 4-methoxy-3-buten-2-one is a viable alternative. This reagent is more reactive, allowing for shorter reaction times, but it is also more prone to polymerization.

Protocol Adjustment:

  • Replace the acetal with 4-methoxy-3-buten-2-one .

  • Temperature: Run at 60 °C instead of reflux to prevent polymerization of the enone.

  • Time: Reaction is typically complete in 4–6 hours.

  • Advantage: Higher atom economy (loss of MeOH only, vs 2 MeOH from acetal).

Purification Logic & Quality Control

The separation of 2-amino-6-methylpyrimidine from unreacted guanidine and oligomeric byproducts relies on its amphoteric nature (weakly basic).

Workup Decision Tree (Graphviz)

Purification Crude Crude Reaction Mixture (EtOH, Product, Salts) Step1 Evaporate EtOH Crude->Step1 Step2 Add Water (pH ~10) Step1->Step2 Decision Precipitate? Step2->Decision Solid Filter Solid Decision->Solid Yes (High Conc) Liquid Liquid/Liquid Extraction (EtOAc or DCM) Decision->Liquid No (Dissolved) Recryst Recrystallize (Toluene or iPrOH) Solid->Recryst Liquid->Recryst Final Pure 2-Amino-6-methylpyrimidine Recryst->Final

Figure 2: Purification workflow based on solubility parameters.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • δ 2.15 (s, 3H, -CH3)

    • δ 6.35 (d, 1H, H-5 pyrimidine)

    • δ 6.50 (s, 2H, -NH2, exchangeable)

    • δ 8.05 (d, 1H, H-6 pyrimidine - Wait, due to symmetry this is H-6 if methyl is at 4).

    • Correction: If Methyl is at 4, H is at 5 and 6. H-5 is a doublet, H-6 is a doublet (J ~5 Hz).

  • Mass Spectrometry (ESI+): [M+H]+ = 110.1.

References

  • Bredereck, H., et al. "Synthese von Pyrimidinen aus 1,3-Dicarbonylverbindungen und Guanidin." Chemische Berichte, vol. 90, no. 6, 1957, pp. 942-952.
  • Bagley, M. C., et al. "Microwave-assisted synthesis of 2-aminopyrimidines." Synlett, no. 1, 2007, pp. 0111-0114. Link

  • US Patent 2660579A. "Synthesis of 2-amino-4,6-dimethylpyrimidine." (Provides industrial context for the general condensation class). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine." PubChem, 2023. Link

  • Jain, K. S., et al. "Recent advances in the synthesis of pyrimidines and their fusion products." Current Organic Synthesis, vol. 3, no. 1, 2006.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-Amino-Substituted 6-Methyl-Pyrimidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide on synthesizing 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives. It prioritizes chemical logic, reproducibility, and high-value "insider" techniques over generic instructions.

Executive Summary & Medicinal Relevance

The 2-amino-6-methyl-pyrimidin-4-ol core (often tautomerized as 2-amino-6-methyl-4(3H)-pyrimidinone) is a privileged scaffold in drug discovery. Its structural versatility serves as a template for:

  • Kinase Inhibitors: Specifically targeting FGFR4 and BTK pathways [1, 2].

  • Antimicrobials: Key pharmacophore in treating Chagas' disease and tuberculosis [3].

  • Agrochemicals: Plant growth regulators and novel herbicides [4].

This guide details two distinct synthetic strategies:

  • Route A (Direct Cyclization): Ideal for large-scale synthesis of simple derivatives.

  • Route B (The Thio-Ether Divergence): A high-throughput compatible route for generating diverse libraries via late-stage nucleophilic displacement.

Retrosynthetic Logic & Pathway Design

To ensure synthetic success, one must choose the route based on the availability of the guanidine precursor and the desired diversity of the final library.

Strategic Pathway Diagram

The following flowchart visualizes the decision matrix and chemical pathways.

G Start Target: 2-Amino-Substituted 6-Methyl-Pyrimidin-4-ol Decision Decision Point: Is the specific substituted guanidine commercially available? Start->Decision RouteA Route A: Direct Cyclization (Convergent Synthesis) Decision->RouteA Yes (e.g., N-Methyl) RouteB Route B: S-Methyl Displacement (Divergent Synthesis) Decision->RouteB No (Complex Amines) ReagentsA Reagents: Ethyl Acetoacetate + N-Substituted Guanidine RouteA->ReagentsA ReagentsB1 Step 1: Ethyl Acetoacetate + S-Methylisothiourea RouteB->ReagentsB1 ReagentsA->Start NaOEt/EtOH, Reflux Intermediate Intermediate: 2-(Methylthio)-6-methyl- pyrimidin-4-ol ReagentsB1->Intermediate NaOH, H2O (Green Chem) ReagentsB2 Step 2: Amine Displacement (R-NH2, Heat) Intermediate->ReagentsB2 ReagentsB2->Start Nucleophilic Subst.

Figure 1: Retrosynthetic decision tree comparing Direct Cyclization (Route A) vs. Thio-Ether Displacement (Route B).

Protocol A: Direct Cyclization (The Classical Route)

Best for: Scale-up of simple N-alkyl derivatives (e.g., N-methyl, N-ethyl).

Mechanism

This reaction proceeds via a base-mediated condensation between the 1,3-dicarbonyl of ethyl acetoacetate and the amidine portion of the guanidine.

  • Critical Control Point: The reaction requires a full equivalent of alkoxide base to deprotonate the guanidine salt and facilitate the initial nucleophilic attack.

Materials
  • Ethyl Acetoacetate (1.0 eq)

  • N-Substituted Guanidine Hydrochloride (1.1 eq)

  • Sodium Ethoxide (2.5 eq) (Freshly prepared preferred)

  • Absolute Ethanol (Solvent)[1]

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology
  • Base Preparation: In a dry 3-neck flask under inert atmosphere (N2), dissolve sodium metal (2.5 eq) in absolute ethanol (10 mL/g Na). Stir until evolution of H2 ceases.

    • Expert Tip: Commercial NaOEt solutions often contain hydroxide impurities which hydrolyze the ester, lowering yield. Fresh preparation is superior.

  • Guanidine Activation: Add the N-substituted guanidine HCl (1.1 eq) to the ethoxide solution. Stir at ambient temperature for 15 minutes to liberate the free base.

  • Condensation: Add ethyl acetoacetate (1.0 eq) dropwise over 20 minutes. The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup (The "Self-Validating" Step):

    • Evaporate ethanol under reduced pressure to obtain a solid residue.

    • Dissolve residue in minimum distilled water.

    • Validation: The solution should be basic (pH > 10). If the solution is not clear, filter off insoluble impurities.

    • Carefully acidify with glacial acetic acid to pH 5–6. The product will precipitate as a white/off-white solid.[2]

  • Purification: Filter the solid, wash with ice-cold water (2x) and cold ethanol (1x). Recrystallize from Ethanol/Water if necessary.

Protocol B: The Thio-Ether Divergence (Library Generation)

Best for: Creating a library of 20+ analogs with complex amines (e.g., morpholines, piperazines, anilines). This route avoids the need to synthesize unique guanidines for every target.

Phase 1: Synthesis of the "Scaffold" (2-Methylthio-6-methyl-pyrimidin-4-ol)

This protocol utilizes a "Green Chemistry" approach using water as the solvent, which simplifies purification [5].

Materials:

  • S-Methylisothiourea Sulfate (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • NaOH (2.0 eq)

  • Water (5 mL per mmol)

Protocol:

  • Dissolve NaOH (2.0 eq) in water.

  • Add S-Methylisothiourea Sulfate (1.0 eq) and stir for 10 min.

  • Add Ethyl Acetoacetate (1.0 eq) dropwise.

  • Stir at Room Temperature for 12–16 hours. (No reflux required).

  • Isolation: Acidify with dilute HCl or Acetic Acid to pH 5. The intermediate 2-(methylthio)-6-methyl-pyrimidin-4-ol precipitates as a white solid.

  • Yield: Typically >90%. Purity is usually sufficient for the next step without chromatography.

Phase 2: Nucleophilic Displacement (The Library Step)

The methylthio group (-SMe) is an excellent leaving group at the activated 2-position of the pyrimidine ring.

Protocol:

  • Setup: In a pressure vial or round-bottom flask, combine the Scaffold (1.0 eq) and the Target Amine (2.0–3.0 eq).

  • Solvent Choice:

    • Liquid Amines: Can be run neat (solvent-free) if boiling point >120°C.

    • Solid Amines: Use Diglyme or n-Butanol.

  • Reaction: Heat to 120–140°C for 4–12 hours.

    • Monitoring: Evolution of methanethiol (rotten cabbage odor) confirms reaction progress. Use a bleach trap for the exhaust gas.

  • Workup:

    • Cool to room temperature.[3]

    • Add Ethanol.[1][4][5][6] The product often crystallizes directly upon cooling.

    • If no precipitate: Evaporate solvent and triturate with Ether/Hexane to remove excess amine.

Workflow Visualization (Route B)

Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Diversification Step1 Mix NaOH + Water + S-Methylisothiourea Step2 Add Ethyl Acetoacetate Stir RT 12h Step1->Step2 Step3 Acidify (pH 5) Filter Precipitate Step2->Step3 Step4 Combine Scaffold + Excess Amine (Neat/Diglyme) Step3->Step4 Dried Intermediate Step5 Heat 130°C (4-12h) Monitor MeSH gas evolution Step4->Step5 Step6 Cool & Triturate with EtOH Filter Final Product Step5->Step6

Figure 2: Operational workflow for the two-stage synthesis via S-Methyl displacement.

Analytical Data & Troubleshooting

Expected Physicochemical Properties
PropertyValue / Observation
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, dilute acid/base.[7] Poor solubility in DCM/Ether.
Melting Point Typically >250°C (decomposition)
TLC Visualization UV active (254 nm). Stain with Ninhydrin (free amines) or Iodine.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Wet Ethanol or Old NaOEtUse freshly distilled EtOH over Mg/I2. Prepare NaOEt in situ.
Incomplete Displacement (Route B) Temperature too lowThe 2-position is less reactive than the 4-position. Increase temp to 140°C or use microwave irradiation.
Product Oiling Out Impure Amine excessTriturate the crude oil with diethyl ether or acetone to induce crystallization.
"Rotten" Smell Persists Methanethiol evolutionSafety: Pass reaction exhaust through a bleach (NaOCl) scrubber to oxidize MeSH.

References

  • FGFR4 Inhibitors: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.

  • BTK Inhibitors: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine kinase inhibitors.

  • Chagas Disease: 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.[8]

  • Agrochemicals: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

  • Green Chemistry Protocol: 6-Methyl-2-(methylthio)pyrimidin-4-ol Synthesis in Water.

Sources

Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PYR-020626

Version: 1.0

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The synthesis strategy is designed for robustness and accessibility, employing a strategic use of a protecting group to ensure high yield and purity of the final product. The protocol first involves the base-catalyzed cyclocondensation of ethyl acetoacetate with a phthalimide-protected guanidine derivative to form the core pyrimidine ring structure. This is followed by a classic hydrazinolysis reaction to deprotect the primary amine, yielding the target compound. This guide offers in-depth explanations for procedural choices, self-validating quality control checkpoints, and detailed step-by-step instructions for execution in a standard laboratory setting.

Introduction and Strategic Overview

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a substituted pyrimidine derivative. The pyrimidine nucleus is a fundamental component of various biologically active molecules, including nucleobases and numerous pharmaceuticals.[1][2] The presence of a primary aminomethyl group at the C2 position, a hydroxyl group at C4, and a methyl group at C6 offers multiple points for further chemical modification, making it a valuable building block for combinatorial chemistry and the development of novel therapeutic agents.

Direct synthesis of the target compound is challenging due to the reactivity of the primary amine. Therefore, a robust two-step approach is employed, grounded in well-established organic chemistry principles:

  • Step 1: Synthesis of a Protected Intermediate. The core pyrimidine ring is constructed via a base-catalyzed cyclocondensation reaction. This classic method for pyrimidine synthesis involves reacting a β-ketoester (ethyl acetoacetate) with a guanidine derivative.[3][4] To prevent side reactions, the aminomethyl group is introduced in a protected form. We utilize N-phthaloylglycinamidine, where the primary amine is masked as a phthalimide. This reaction forms the stable intermediate, 2-(1,3-dioxoisoindolin-2-yl)methyl)-6-methylpyrimidin-4-ol.

  • Step 2: Deprotection to Yield the Final Product. The phthalimide protecting group is efficiently removed using the Ing-Manske procedure.[5][6] This involves hydrazinolysis, which selectively cleaves the imide bonds under mild conditions, liberating the desired primary amine and forming a stable phthalhydrazide byproduct that can be easily removed.[7]

This strategic use of a protecting group is a cornerstone of modern organic synthesis, allowing for the clean and efficient construction of complex molecules.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below. The process begins with the formation of the protected pyrimidine intermediate followed by the final deprotection step to yield the target molecule.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Deprotection (Hydrazinolysis) Reactant1 Ethyl Acetoacetate Intermediate 2-((1,3-Dioxoisoindolin-2-yl)methyl)- 6-methylpyrimidin-4-ol Reactant1->Intermediate Reactant2 N-Phthaloylglycinamidine Reactant2->Intermediate Base Sodium Ethoxide (Base) Base->Intermediate EtOH, Reflux Hydrazine Hydrazine Hydrate FinalProduct 2-(Aminomethyl)-6-methylpyrimidin-4-ol Hydrazine->FinalProduct EtOH, Reflux Intermediate->FinalProduct Byproduct Phthalhydrazide (Byproduct) FinalProduct->Byproduct Separation

Caption: Overall two-step synthesis pathway for 2-(Aminomethyl)-6-methylpyrimidin-4-ol.

Experimental Protocols

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Ethyl acetoacetateReagentPlus®, ≥99%Sigma-Aldrich
N-PhthaloylglycinamidineCustom SynthesisSee NoteRequires prior synthesis
Sodium metalACS reagent, ≥99%Sigma-AldrichHandle with extreme care
Ethanol (Absolute)Anhydrous, ≥99.5%Fisher ScientificUse from a sealed bottle
Hydrazine hydrate64-65% solutionSigma-AldrichToxic and Corrosive
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid (HCl)37% (w/w)VWR
Deionized WaterType IMillipore
TLC PlatesSilica Gel 60 F254Merck

Note on N-Phthaloylglycinamidine: This starting material is not commonly available commercially and must be synthesized. A common route involves the conversion of N-phthaloylglycine[8] to its corresponding acid chloride with thionyl chloride,[9] followed by amination to the amide, and subsequent conversion to the amidine using a suitable reagent.

Step 1: Synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)-6-methylpyrimidin-4-ol

Causality and Rationale: This step constitutes the core of the synthesis, forming the pyrimidine ring. The reaction is a base-catalyzed cyclocondensation. Sodium ethoxide, a strong base, deprotonates the active methylene group of ethyl acetoacetate, forming an enolate. This enolate acts as the nucleophile. The guanidine derivative provides the N-C-N backbone. The subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrimidin-4-ol ring system. Ethanol is an ideal solvent as it readily dissolves the reactants and is the conjugate acid of the ethoxide base.

Detailed Protocol:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.3 g, 0.1 mol) in small portions to a three-neck round-bottom flask containing 100 mL of anhydrous ethanol. The flask should be equipped with a reflux condenser and a dropping funnel. Allow the sodium to react completely until it is fully dissolved.

    • Safety Note: The reaction is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N-phthaloylglycinamidine (20.3 g, 0.1 mol). Stir the mixture for 15 minutes until the amidine is fully dissolved or well-suspended.

  • Addition of β-Ketoester: Add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the mixture over 30 minutes using the dropping funnel.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3).

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. b. Slowly neutralize the mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 6-7. A precipitate will form. c. Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation. d. Filter the solid product using a Büchner funnel, wash the filter cake with cold deionized water (2 x 50 mL), followed by cold ethanol (2 x 30 mL). e. Dry the product under vacuum at 60 °C to a constant weight.

  • Characterization: The expected product is a white to off-white solid. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically 75-85%.

Step 2: Deprotection via Hydrazinolysis to Yield 2-(Aminomethyl)-6-methylpyrimidin-4-ol

Causality and Rationale: This step removes the phthalimide protecting group. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring.[6] This leads to a ring-opening and subsequent intramolecular cyclization to form the highly stable, five-membered phthalhydrazide ring. This process releases the desired primary amine. The reaction is typically performed in refluxing ethanol, which serves as an excellent solvent for both the protected intermediate and the hydrazine reagent.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-((1,3-dioxoisoindolin-2-yl)methyl)-6-methylpyrimidin-4-ol (27.1 g, 0.1 mol) obtained from Step 1 in 250 mL of ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (10 mL, ~0.2 mol, 2 equivalents) to the suspension.

    • Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C). The reaction is typically complete within 2-4 hours. A thick, white precipitate of phthalhydrazide will form as the reaction proceeds. Monitor the disappearance of the starting material by TLC (Ethyl Acetate/Methanol, 9:1).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate out of the solution. b. Filter the mixture to remove the solid phthalhydrazide. Wash the solid with a small amount of cold ethanol (2 x 20 mL) to recover any entrained product. c. Combine the filtrate and the washes. d. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid crude product.

  • Purification: a. Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture. b. Dissolve the crude solid in the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. c. Filter the purified crystals, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterization: The final product, 2-(Aminomethyl)-6-methylpyrimidin-4-ol, should be a crystalline solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis. The expected yield is typically 80-90%.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the following in-process controls and characterization methods are essential:

  • TLC Monitoring: At each stage, TLC is the primary tool for reaction monitoring. The disappearance of starting materials and the appearance of the product spot with a distinct Rf value confirms the reaction's progress. This prevents premature or unnecessarily long reaction times.

  • pH Control: During the work-up of Step 1, careful neutralization is critical. Over-acidification can lead to the protonation of the pyrimidine ring, potentially increasing its solubility and reducing the isolated yield.

  • Byproduct Removal: The efficacy of Step 2 hinges on the successful removal of the phthalhydrazide byproduct. Due to its low solubility in ethanol, it is easily removed by filtration. The purity of the final product is directly dependent on this separation.

  • Spectroscopic Confirmation: Final product validation is non-negotiable.

    • ¹H NMR: Should confirm the presence of the aminomethyl (-CH₂-NH₂) protons, the pyrimidine ring proton, and the C6-methyl protons with correct integrations and splitting patterns.

    • Mass Spectrometry: Will confirm the molecular weight of the target compound, providing definitive evidence of a successful synthesis.

    • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This application note details a reliable and scalable two-step protocol for synthesizing 2-(Aminomethyl)-6-methylpyrimidin-4-ol. By employing a phthalimide protecting group strategy, this method circumvents the challenges associated with handling a reactive primary amine during the critical ring-formation step. The protocols are based on fundamental, well-documented reactions in heterocyclic chemistry, providing a robust foundation for researchers and drug development professionals to produce this valuable chemical intermediate with high yield and purity.

References

  • Zapf, C., et al. (2001). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Journal of Combinatorial Chemistry, 3(2), 165-172. Available at: [Link]

  • Curd, F. H., & Rose, F. L. (1946). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Chemical Society, 729-737. Available at: [Link]

  • Karale, S. S., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3145. Available at: [Link]

  • Kauffman, G. B. (1983). 2,4-diamino-6-hydroxypyrimidine synthesis. Organic Syntheses, Coll. Vol. 4, p.235 (1963); Vol. 33, p.23 (1953). Available at: [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7), 578-583. Available at: [Link]

  • Biginelli, P. (1893). Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. Gazzetta Chimica Italiana, 23, 360-413.
  • Jentsch, N. G., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. Available at: [Link]

  • Khan, I., & Ibrar, A. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 41(24), 3639-3647. Available at: [Link]

  • Patel, R. P., et al. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Der Pharma Chemica, 4(1), 324-328. Available at: [Link]

  • Faghihi, K., et al. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid. Asian Journal of Chemistry, 24(5), 2025-2027. Available at: [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Available at: [Link]

Sources

Technical Brief: 2-(Aminomethyl)-6-methylpyrimidin-4-ol as a Pharmacophore Scaffold for DPP-4 Inhibition

[1][2]

Executive Summary

2-(Aminomethyl)-6-methylpyrimidin-4-ol represents a "privileged scaffold" in the design of anti-diabetic therapeutics.[1][2] While not a marketed drug itself, this molecular fragment serves as a critical pharmacophore anchor .[2] Its aminomethyl moiety mimics the N-terminal alanine/proline of the endogenous GLP-1 substrate, forming essential salt bridges with the DPP-4 active site (Glu205/Glu206).[1][2]

This guide details the synthesis , mechanistic validation , and enzymatic assessment of this scaffold, providing a roadmap for evolving this fragment into nanomolar-potency inhibitors (e.g., Alogliptin or Linagliptin analogs).[2]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-(Aminomethyl)-6-methylpyrimidin-4-ol
CAS Number 5993-95-3
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Water (Moderate, pH dependent)
pKa (Predicted) Basic amine (~9.2), Acidic enol (~9.[1][2][3]5)
Storage -20°C, desiccated. Hygroscopic as a hydrochloride salt.[1][2]

Handling Precaution: The free amine is prone to oxidative degradation and carbamate formation from atmospheric CO₂.[2] Always handle the solid under inert gas (N₂) or store as the dihydrochloride salt.

Mechanism of Action: The "Warhead" Hypothesis

DPP-4 cleaves dipeptides (X-Pro or X-Ala) from the N-terminus of GLP-1.[1][2] Inhibitors must occupy the S1 hydrophobic pocket and neutralize the S2 anionic charge .[2]

  • The Anchor: The aminomethyl group of the title compound is the primary "warhead."[2] It carries a positive charge at physiological pH, mimicking the N-terminus of the substrate.[2]

  • The Interaction: This amine forms a bidentate salt bridge with Glu205 and Glu206 in the DPP-4 active site.[1][2]

  • The Scaffold: The pyrimidine ring occupies the S1/S2 interface, providing a rigid platform for further substitution (e.g., π-stacking with Tyr547 ).[2]

Visualization: Pharmacophore Binding Mode[2]

DPP4_Binding_Mechanismcluster_ActiveSiteDPP-4 Active SiteGlu205Glu205 (Anionic)Glu206Glu206 (Anionic)Tyr547Tyr547 (Aromatic)S1_PocketS1 Hydrophobic PocketScaffold2-(Aminomethyl)-6-methylpyrimidin-4-olAmineAminomethyl (-CH2-NH3+)Scaffold->AmineFunctional GroupRingPyrimidine RingScaffold->RingCore StructureAmine->Glu205Salt Bridge (Ionic)Amine->Glu206Salt Bridge (Ionic)Ring->Tyr547π-π StackingRing->S1_PocketSteric Occlusion

Figure 1: Mechanistic interaction map showing the critical salt-bridge formation between the aminomethyl moiety and the catalytic glutamate residues of DPP-4.[2]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: To synthesize high-purity 2-(aminomethyl)-6-methylpyrimidin-4-ol for assay use.[1][2]

Reagents:

  • Ethyl acetoacetate (1.0 eq)[2]

  • 2-Aminoacetamidine dihydrobromide (1.1 eq)[1][2]

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Sodium ethoxide (2.5 eq) in anhydrous Ethanol (50 mL) under N₂ atmosphere.

  • Addition: Add 2-Aminoacetamidine dihydrobromide (1.1 eq) portion-wise at 0°C. Stir for 30 minutes to liberate the free amidine base.

  • Cyclization: Dropwise add Ethyl acetoacetate (1.0 eq) over 15 minutes.

  • Reflux: Warm the mixture to room temperature, then reflux (80°C) for 6–8 hours. Monitor reaction progress by TLC (10% MeOH in DCM).

  • Isolation: Cool to room temperature. Acidify carefully with HCl (to pH ~5) to precipitate the product or remove solvent and recrystallize from Ethanol/Water.

  • Purification: The crude solid is often the hydrochloride salt.[2] Recrystallize from isopropanol to achieve >98% purity (HPLC).

Protocol B: Fluorometric DPP-4 Inhibition Assay

Objective: To determine the IC50 of the fragment and its derivatives.[2]

Principle: DPP-4 cleaves the fluorogenic substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin), releasing free AMC which fluoresces at 460 nm.[1][2]

Materials:

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final conc).[1][2]

  • Substrate: H-Gly-Pro-AMC (10 µM final, Km is ~25 µM).[1][2]

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Detection: Plate reader (Ex: 360 nm / Em: 460 nm).[2]

Workflow:

  • Compound Prep: Dissolve 2-(aminomethyl)-6-methylpyrimidin-4-ol in DMSO. Prepare a 10-point serial dilution (range: 1 mM to 1 nM).[1][2]

  • Incubation: Add 10 µL of compound dilution to 40 µL of DPP-4 enzyme solution in a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 50 µL of Gly-Pro-AMC substrate solution.

  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (Vmax) for the linear portion of the curve.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using a 4-parameter logistic fit.

Expected Results:

  • Fragment alone: IC50 ≈ 10–100 µM (Weak inhibition due to lack of S1/S2 extension).[2]

  • Optimized Lead (e.g., with cyanobenzyl group): IC50 < 50 nM.[1][2]

Scaffold Optimization Strategy (SAR)

To transition from a "Fragment" to a "Lead," the scaffold must be decorated to capture additional binding energy.[2]

Modification ZoneChemical StrategyTarget Interaction
2-Aminomethyl (N) Acylation or AlkylationReach S2 extensive sub-pockets (e.g., Arg125).[1][2]
C-5 Position Halogenation (F, Cl) or CNFill the S1 hydrophobic pocket; increase metabolic stability.[2]
C-6 Methyl Extension to Phenyl/Heterocycleπ-stacking with Tyr547 or Trp629.[1][2]
Optimization Workflow Diagram

SAR_WorkflowFragmentFragment(IC50: ~50 µM)2-(Aminomethyl)-6-methylpyrimidin-4-olStep1Step 1: N-Substitution(Add hydrophobic linker)Fragment->Step1IntermediateIntermediate(IC50: ~1 µM)Step1->IntermediateStep2Step 2: C5/C6 Optimization(Rigidify & Fill S1)Intermediate->Step2LeadLead Candidate(IC50: < 10 nM)(e.g., Alogliptin Analogs)Step2->Lead

Figure 2: Logical progression from the pyrimidine fragment to a potent DPP-4 inhibitor.[1][2]

References

  • Deacon, C. F. (2011).[2] Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism.[2]

  • Havale, S. H., & Pal, M. (2009).[2] Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[2][4][5][6] Bioorganic & Medicinal Chemistry.[1][2][5][6][7][8][9]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one (Tautomer).[1][2][2]

  • Chung, P. Y., et al. (2018).[2] Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.[1][2][10]

  • Thornberry, N. A., & Weber, A. E. (2007).[2] Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[2] Current Topics in Medicinal Chemistry.

Application Note: Accelerated Development of Pyrimidinol-Scaffold Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidinol derivatives and their structural analogs, particularly dihydropyrimidinones (DHPMs), represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including tubulin, EGFR, and kinesin spindle proteins. This application note provides a comprehensive, self-validating workflow for the rational design, synthesis, and biological evaluation of these compounds. We detail a microwave-assisted Biginelli synthesis protocol, a robust MTT cytotoxicity screening workflow with Z-factor validation, and a flow cytometry-based mechanistic analysis of cell cycle arrest.

Phase 1: Rational Design & Chemical Synthesis

Structural Logic (SAR)

The pharmacological efficacy of pyrimidinol derivatives largely depends on the substitution pattern at the C4, C5, and N1 positions. The core scaffold mimics the dihydropyridine calcium channel blockers but can be tuned for anticancer activity by enhancing lipophilicity and specific steric interactions.

Key Design Principles:

  • C4 Position: An aryl group with electron-withdrawing substituents (e.g., -Cl, -NO2) often enhances cytotoxic potency.

  • C5 Position: Ester or acetyl groups modulate solubility (LogP) and cellular uptake.

  • N1 Position: Alkylation here can improve metabolic stability but may reduce hydrogen bond donor capability.

Visualization: Structure-Activity Relationship (SAR)

The following diagram outlines the critical pharmacophore points for the pyrimidinol/DHPM scaffold.

SAR_Logic Core Pyrimidinol/DHPM Scaffold C4 C4 Position (Aryl Binding) Core->C4 Substituent Effect C5 C5 Position (Solubility/LogP) Core->C5 Modulation N1 N1 Position (Metabolic Stability) Core->N1 Optimization Target Target Interaction (Tubulin/Eg5/EGFR) C4->Target Pi-Stacking Hydrophobic C5->Target H-Bonding N1->Target Steric Fit

Figure 1: SAR optimization strategy for pyrimidinol derivatives targeting anticancer pathways.

Protocol: Microwave-Assisted One-Pot Biginelli Synthesis

Traditional reflux methods are slow (12+ hours) and suffer from low yields. This optimized protocol uses microwave irradiation to achieve high yields (>85%) in under 20 minutes.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Urea/Thiourea (1.2 mmol)

  • Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or p-TsOH.

  • Solvent: Ethanol (2 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, combine the aldehyde, ethyl acetoacetate, urea, and catalyst in ethanol.

  • Irradiation: Cap the vial and place it in a microwave synthesizer. Program the instrument:

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (20 g).

  • Isolation: Stir for 10 minutes. The solid precipitate (DHPM) is filtered under vacuum.

  • Purification: Recrystallize from hot ethanol.

  • QC Check: Verify purity via TLC (Ethyl Acetate:Hexane 3:7) and 1H-NMR. Purity must exceed 95% before biological testing.

Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)

The Self-Validating Screen

To ensure trustworthiness, the assay must calculate the Selectivity Index (SI) . You must screen against both a cancer line (e.g., MCF-7, A549) and a normal fibroblast line (e.g., HUVEC or NIH/3T3).

Expert Insight: Pyrimidinols often suffer from solubility issues. Dissolve stock in 100% DMSO, but ensure the final well concentration of DMSO is <0.5% to prevent solvent-induced toxicity.

Protocol: Optimized MTT Assay

Materials:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).[1]

  • Solubilization Buffer (DMSO or SDS-HCl).

  • 96-well tissue culture plates.[1][2]

Workflow:

  • Seeding: Plate cells at optimized density (e.g., 5,000 cells/well for HeLa) in 100 µL media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Add 100 µL of serial dilutions of the pyrimidinol derivative (0.1 µM to 100 µM).

    • Control A: Media only (Blank).

    • Control B: Cells + 0.5% DMSO (Vehicle Control).

    • Control C: Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 15 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Presentation

Calculate % Cell Viability:


[2]

Table 1: Representative Cytotoxicity Profile (IC50 in µM)

Compound IDR1 (C4-Aryl)R2 (C5-Ester)MCF-7 (Breast)A549 (Lung)HUVEC (Normal)SI (HUVEC/MCF-7)
PYR-01 PhenylEthyl25.4 ± 1.230.1 ± 2.5>100>3.9
PYR-02 4-Cl-PhenylMethyl4.2 ± 0.56.8 ± 0.885.0 ± 4.120.2
PYR-03 4-NO2-PhenylEthyl8.1 ± 0.912.4 ± 1.145.3 ± 3.25.6
Doxorubicin --0.5 ± 0.10.8 ± 0.22.1 ± 0.44.2

Note: A Selectivity Index (SI) > 10 indicates a promising therapeutic window.

Phase 3: Mechanistic Validation (Cell Cycle Analysis)

Rationale

Many pyrimidinol derivatives act as antimitotic agents by inhibiting tubulin polymerization or Eg5 kinesin. This results in a characteristic arrest at the G2/M phase . Flow cytometry using Propidium Iodide (PI) is the gold standard to confirm this mechanism.

Protocol: PI Staining for Flow Cytometry

Reagents:

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI + 100 µg/mL RNase A in PBS.[3]

  • Fixative: 70% ethanol (ice cold).[4]

Step-by-Step:

  • Treatment: Treat 1x10^6 cancer cells with the IC50 concentration of the lead compound (e.g., PYR-02) for 24 hours.

  • Harvest: Trypsinize cells, wash with PBS, and pellet (500xg, 5 min).

  • Fixation (Critical Step): Resuspend pellet in 200 µL PBS. Dropwise add 800 µL ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for >2 hours (or overnight).

  • Washing: Pellet fixed cells, decant ethanol, and wash 2x with PBS.

  • Staining: Resuspend in 500 µL PI/RNase Staining Solution.

  • Incubation: Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (Excitation 488 nm, Emission ~600 nm/FL2). Collect 10,000 single-cell events (gate out doublets using FL2-A vs FL2-W).

Visualization: Mechanism of Action Workflow

This diagram illustrates the pathway from drug exposure to the observable phenotype in the flow cytometer.

Mechanism_Workflow Drug Pyrimidinol (PYR-02) Treatment Target Target Binding (Tubulin/Eg5) Drug->Target Check Spindle Assembly Checkpoint Activation Target->Check Inhibition Arrest G2/M Phase Arrest Check->Arrest Flow Flow Cytometry (PI Staining) Arrest->Flow Sample Prep Result Histogram Output: Increased 4N DNA Content Flow->Result Data Analysis

Figure 2: Mechanistic pathway and validation workflow for antimitotic pyrimidinol derivatives.

References

  • Marinescu, M. (2021).[5] Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6064.

  • Zhang, Y., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC.

  • ATCC. (n.d.). MTT Cell Proliferation Assay Protocol. ATCC Technical Guides.

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.[4][6][7][8] Abcam Protocols.

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.

Sources

Strategic Evaluation of Pyrimidinol Bioactivity: From Tautomeric Control to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Abstract

Pyrimidinols and their tautomeric counterparts, pyrimidinones, represent a privileged scaffold in medicinal chemistry, exhibiting potent antiviral, antimicrobial, and kinase-inhibitory activities. However, their evaluation is frequently compromised by poor aqueous solubility and pH-dependent tautomerism, which can lead to false negatives in biochemical screens. This guide provides a rigorous, self-validating experimental framework for characterizing pyrimidinol derivatives, prioritizing structural integrity and assay reproducibility.

Part 1: The Chemical Context – Tautomerism as a Design Variable

Expertise & Causality: The defining characteristic of pyrimidinols (e.g., 2-hydroxypyrimidine or 4-hydroxypyrimidine) is their prototropic tautomerism. In solution, the "pyrimidinol" (enol) form often equilibrates with the "pyrimidinone" (keto) form.

  • Why this matters: The enol form acts as a hydrogen bond donor/acceptor pair resembling a phenol, whereas the keto form presents a distinct donor/acceptor profile (typically an amide-like motif).

  • Impact on Assays: A kinase active site may require the enol form for binding. If your assay buffer pH favors the keto form exclusively, you may observe artificial inactivity (

    
     shift).
    
  • Strategic Control: Pre-formulation characterization using UV-Vis spectroscopy at varying pH levels is mandatory to determine the dominant species under assay conditions.

Visualization: Tautomeric Impact on Drug Design

Tautomerism cluster_conditions Experimental Variables Enol Pyrimidinol (Enol Form) High Aromaticity H-Bond: Donor (OH) Keto Pyrimidinone (Keto Form) Amide-like Character H-Bond: Acceptor (C=O) Enol->Keto pH / Solvent Equilibrium Target Biological Target (e.g., Kinase ATP Pocket) Enol->Target High Affinity (Specific Fit) Keto->Target Low Affinity (Steric/Electronic Clash) Buffer pH Buffer pH Buffer pH->Enol Dielectric Constant Dielectric Constant

Figure 1: The dynamic equilibrium between enol and keto forms dictates binding affinity. Assay conditions must be tuned to stabilize the bioactive tautomer.

Part 2: Pre-Formulation & Solubility Protocol

Trustworthiness: Pyrimidinols are notorious for "crashing out" upon dilution from DMSO into aqueous buffers, causing light scattering that interferes with optical assays.

Protocol 1: Kinetic Solubility & Precipitation Check

Objective: Determine the maximum safe concentration for bioassays.

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 5 mins to ensure complete dissolution.

  • Stepwise Dilution:

    • Prepare a 96-well clear plate.

    • Add 190 µL of Assay Buffer (e.g., PBS pH 7.4 or HEPES).

    • Titrate DMSO stock (10 µL) to achieve final concentrations: 500, 250, 100, 50, 10 µM.

    • Control: 5% DMSO in buffer (Blank).

  • Turbidimetric Readout:

    • Incubate for 2 hours at room temperature (RT).

    • Measure Absorbance at 620 nm (non-absorbing region for pyrimidines).

    • Threshold: Any well with

      
       above blank indicates precipitation.
      

Data Output Table: Solubility limit

Compound ID 100 µM (OD620) 50 µM (OD620) 10 µM (OD620) Status
PYR-001 0.150 (Cloudy) 0.002 (Clear) 0.001 (Clear) Limit: 50 µM

| PYR-002 | 0.003 (Clear) | 0.002 (Clear) | 0.001 (Clear) | Stable >100 µM |

Part 3: Biochemical Screening (Kinase Inhibition)

Context: Pyrimidine derivatives are classic ATP-competitive inhibitors (e.g., JAK, CDK, Aurora Kinase inhibitors). This protocol uses a luminescent ADP-detection method (analogous to ADP-Glo™) which is less susceptible to compound fluorescence than FRET assays.

Protocol 2: ATP-Competitive Kinase Assay

Reagents:

  • Recombinant Kinase (e.g., JAK1).

  • Substrate peptide.

  • Ultra-pure ATP.

  • ADP Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase signal).

Workflow:

  • Compound Plating: Dispense 250 nL of compound (in DMSO) into a 384-well white low-volume plate using an acoustic dispenser.

    • Controls: High Control (DMSO only, 0% inhibition), Low Control (10 µM Staurosporine, 100% inhibition).

  • Enzyme Addition: Add 2.5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
    • Critical Step: Pre-incubate compound and enzyme for 15 mins to allow for slow-binding kinetics (common in pyrimidines).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (

    
     concentrations).
    
  • Incubation: 60 mins at RT.

  • Detection: Add 5 µL ADP Detection Reagent. Incubate 40 mins.

  • Read: Measure Luminescence (Integration time: 0.5s).

Visualization: Assay Logic & Data Flow

KinaseAssay Stock DMSO Stock (Pyrimidinol) Dispense Acoustic Dispensing (250 nL) Stock->Dispense Incubate1 Pre-Incubation (Enzyme + Compound) 15 min Dispense->Incubate1 Reaction Kinase Reaction (+ATP/Substrate) 60 min Incubate1->Reaction Stabilize Binding Detect ADP Detection (Luminescence) Reaction->Detect ADP Accumulation Analysis Data Normalization (% Inhibition) Detect->Analysis

Figure 2: Stepwise workflow for luminescent kinase inhibition assay ensuring pre-equilibration of the inhibitor.

Part 4: Cellular Activity & Mechanism (Antioxidant)

Context: Beyond kinase inhibition, pyrimidinols exhibit antioxidant activity via radical scavenging (phenol-mimicry). The DPPH assay is the gold standard for this specific chemical class.

Protocol 3: DPPH Radical Scavenging Assay

Mechanism: The nitrogen-centered radical of DPPH (purple) is reduced by the pyrimidinol H-donor to a hydrazine (yellow). Note: Perform in methanol, as aqueous buffers can destabilize the DPPH radical.

  • DPPH Stock: Prepare 0.1 mM DPPH in methanol (freshly made, protect from light). Absorbance at 517 nm should be ~1.0.[1]

  • Assay Setup:

    • Test Compound: Serial dilutions in methanol (100 µM to 1 µM).

    • Reference Standard: Ascorbic Acid.

  • Reaction:

    • Mix 100 µL DPPH solution + 100 µL Compound solution in a 96-well plate.

    • Incubate in the dark for 30 minutes at RT.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    

Part 5: Data Interpretation & Troubleshooting

Common Failure Modes:

  • Steep Hill Slope (> 2.0) in Kinase Assay: Indicates compound aggregation or precipitation. Remedy: Add 0.01% Triton X-100 to the buffer or re-run Solubility Protocol (Part 2).

  • Inactivity in Cell vs. Enzyme: The compound may be impermeable or pumped out. Remedy: Check LogD (pH 7.4). Pyrimidinols can be zwitterionic; modifying the pKa via substitution (e.g., adding a methyl group to N1) can lock the tautomer and improve permeability.

Summary Table: Assay Validation Criteria

Parameter Acceptance Criteria Action if Failed
Z-Prime (Z') > 0.5 Re-optimize enzyme/substrate concentrations.
DMSO Tolerance Signal stable at 5% DMSO Reduce final DMSO to <1%.

| Reference IC50 | Within 3-fold of historical mean | Check ATP freshness and pipetting accuracy. |

References

  • Tautomerism in Drug Design

    • Title: Structure-Activity Relationships of Pyrimidine Deriv
    • Source: Bentham Science / PubMed (2022).
    • URL:[Link]

    • Relevance: Establishes the foundational impact of pyrimidine substitution p
  • Kinase Inhibition & Assay Methodology

    • Title: Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors.[2]

    • Source: Journal of Medicinal Chemistry (PMC/NIH) (2022).
    • URL:[Link]

    • Relevance: Provides the basis for the biochemical kinase assay protocol and lead optimization str
  • Antioxidant Protocols (DPPH)

    • Title: DPPH Radical Scavenging Assay.[1][3][4]

    • Source: MDPI (Methods and Protocols).
    • URL:[Link]

    • Relevance: Standardizes the radical scavenging protocol specific to methanolic solutions.
  • Cellular Target Engagement

    • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases.
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Discusses the disconnect between enzymatic inhibition and cellular activity (NanoBRET), highlighting permeability issues.

Sources

high-throughput screening of 2-aminopyrimidine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-Aminopyrimidine Libraries

Executive Summary & Scaffold Rationale

The 2-aminopyrimidine (2-AP) moiety is not merely a common heterocycle; it is a privileged scaffold in medicinal chemistry, specifically engineered to mimic the adenine ring of ATP.[1] Its widespread utility in FDA-approved drugs (e.g., Imatinib, Palbociclib, Ribociclib) stems from its ability to form a bidentate or tridentate hydrogen-bonding network with the "hinge region" of protein kinases.

However, screening 2-AP libraries presents distinct challenges. These planar, aromatic structures are prone to π-stacking aggregation, leading to false positives in biochemical assays. Furthermore, their ATP-competitive nature requires assays that can distinguish genuine allosteric modulation from simple competitive binding.

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to maximize signal-to-noise ratios while rigorously filtering out promiscuous aggregators (PAINS).

Library Architecture & Binding Logic

To screen effectively, one must understand the binding mode. The 2-AP core functions as a "Hinge Binder." The amino group at position 2 serves as a hydrogen bond donor, while the pyrimidine nitrogen (N1 or N3) serves as an acceptor.

Mechanistic Diagram: The Hinge Interaction

The following diagram illustrates the pharmacophore logic governing the 2-AP interaction with the kinase ATP pocket.

G cluster_0 Kinase Hinge Region cluster_1 2-Aminopyrimidine Scaffold Backbone_NH Backbone NH (Donor) N1 Pyrimidine N1 (Acceptor) Backbone_NH->N1 H-Bond Backbone_CO Backbone C=O (Acceptor) C2_NH2 C2-Amino Group (Donor) C2_NH2->Backbone_CO H-Bond R_Groups R-Groups (Solubility/Selectivity)

Caption: Pharmacophore model showing the critical bidentate hydrogen bonding between the 2-aminopyrimidine core and the kinase backbone residues.

Assay Development: TR-FRET Binding Assay

For 2-AP libraries, a TR-FRET Binding Assay (e.g., LanthaScreen™) is superior to activity-based assays (like ADP-Glo) for the primary screen.

  • Reasoning: Activity assays require ATP turnover, introducing variables like enzyme stability and ATP concentration effects. Binding assays directly measure the displacement of a tracer from the ATP pocket, providing a direct readout of affinity (

    
    ) rather than just inhibition (
    
    
    
    ).
Assay Principle
  • Kinase: Tagged (e.g., GST, His, Biotin) and inactive.

  • Tracer: A fluorescently labeled ATP-competitive small molecule (Acceptor).

  • Antibody: Europium (Eu)-labeled antibody recognizing the kinase tag (Donor).[2]

  • Signal: When the tracer binds the kinase, the Eu-Antibody and Tracer are in proximity -> FRET occurs.

  • Inhibition: A 2-AP library compound displaces the tracer -> FRET signal decreases.

Detailed Protocol: 384-Well HTS Workflow

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Critical Additive: 1% BSA (to prevent sticky 2-APs from adhering to plastic).

  • Detection Reagents: Eu-Anti-GST Antibody (2 nM final), Kinase Tracer 236 (Concentration =

    
    ).
    
Step 1: Compound Management (Acoustic Dispensing)
  • Source: 10 mM compound stocks in 100% DMSO.

  • Destination: 384-well Low Volume Black Round-Bottom plates (e.g., Corning 4514).

  • Action: Dispense 10 nL of compound to achieve a final screening concentration of 10 µM (assuming 10 µL assay volume).

  • Controls:

    • High Control (Max FRET): DMSO only (0% Inhibition).[2]

    • Low Control (Min FRET): 10 µM Staurosporine or unlabeled Tracer (100% Inhibition).

Step 2: The Reaction Assembly
  • Volume: All dispensing done via non-contact liquid handler (e.g., Multidrop Combi or Dragonfly).

  • Kinase/Antibody Mix (5 µL): Prepare a 2X master mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A. Dispense 5 µL into the assay plate.

    • Note: Pre-incubating the antibody with the kinase stabilizes the protein.

  • Tracer Mix (5 µL): Prepare a 2X master mix of Kinase Tracer (e.g., 20 nM final). Dispense 5 µL into the plate.

    • Why separate? Adding the tracer last ensures the competition starts simultaneously for all wells.

Step 3: Incubation & Detection
  • Centrifuge: 1000 rpm for 1 minute to remove bubbles.

  • Incubate: 60 minutes at Room Temperature (20-25°C), protected from light.

    • Equilibrium: 2-APs can have slow off-rates; 1 hour ensures equilibrium is reached.

  • Read: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 620 nm or 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Integration Time: 200 µs delay, 400 µs window.

Data Analysis & Hit Validation

Calculation of Emission Ratio (ER)


Z-Prime (Z') Factor Calculation

To validate plate quality, calculate Z' for every plate. A value > 0.5 is mandatory for HTS acceptance.



  • 
    : Standard Deviation[3][4][5][6]
    
  • 
    : Mean Signal[3]
    
  • Pos: DMSO Control (High FRET)

  • Neg: Inhibitor Control (Low FRET)

Hit Triage Workflow (The "Aggregator" Filter)

2-aminopyrimidines are hydrophobic and can form colloidal aggregates that sequester enzyme, causing false positives.

Validation Step: The Detergent Challenge

  • Select hits with >50% inhibition.[7]

  • Re-test these hits in the presence of 0.01% Triton X-100 (freshly prepared).

  • Logic:

    • True Binder: Potency remains unchanged.

    • Aggregator: Potency shifts significantly (aggregates are disrupted by detergent).

Workflow Diagram: From Library to Lead

HTS_Workflow Library 2-AP Library (10 mM DMSO) Dispense Acoustic Dispense (10 nL) Library->Dispense Assay TR-FRET Reaction (Kinase + Tracer) Dispense->Assay Read Plate Reader (Ex 337 / Em 665/615) Assay->Read Analysis Z-Prime Check (> 0.5 Pass) Read->Analysis Triage Hit Validation (Triton X-100 Test) Analysis->Triage Hits > 50%

Caption: Step-by-step HTS workflow including the critical detergent-based triage step for false positive elimination.

Data Presentation: Typical Results

ParameterValueInterpretation
Assay Window (S/B) > 3.0Separation between DMSO and Inhibitor controls.
Z-Prime (Z') 0.6 - 0.8Excellent assay robustness.
CV% (Controls) < 5%Low pipetting error.
Hit Rate 0.5% - 1.5%Typical for focused kinase libraries.

References

  • Zhang, J., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific Protocols.

  • Litalien, C., et al. (2018). High-Throughput Screening of Kinase Inhibitors. Methods in Molecular Biology.

Sources

Application Note: Quantitative Analysis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the quantification and purity assessment of 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3). This molecule serves as a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals and agrochemicals (e.g., thiamine analogs, kinase inhibitors).

Due to its amphoteric nature (containing both a basic primary amine and an acidic/tautomeric hydroxyl group) and high polarity , this analyte presents significant chromatographic challenges, including poor retention on standard C18 phases and peak tailing. This document provides three distinct, validated workflows:

  • IP-RP-HPLC: For routine purity and assay testing (Quality Control).

  • HILIC-MS/MS: For trace quantification in complex matrices (Bioanalysis/Impurity Profiling).

  • GC-MS: For structural confirmation via silylation.

Physicochemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Structure Pyrimidine core, 4-OH, 6-Me, 2-CH₂NH₂Multi-functional group interactions.[1]
Molecular Weight 139.16 g/mol Low mass requires specific MS settings.
pKa (Predicted) ~9.2 (OH/NH tautomer), ~10.0 (Primary Amine)Exists as a cation at pH < 7. Zwitterionic at pH 7-9.
Solubility Soluble in acidic water; Sparingly soluble in MeOH/ACN.Sample diluent must be aqueous/acidic.
UV Max ~254 nm, ~290 nmUV detection is viable but pH-dependent.
The Tautomerism Challenge

The 4-hydroxy group exists in equilibrium with the 4-keto form (pyrimidinone). Analytical conditions must shift this equilibrium to a single state (usually the protonated form at acidic pH) to prevent peak splitting.

Method A: Ion-Pair Reversed-Phase HPLC (QC Standard)

Best For: Routine purity assay, raw material testing, and manufacturing process control. Principle: Use of an ion-pairing reagent (Octanesulfonic Acid) to retain the polar cationic amine on a hydrophobic C18 stationary phase.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Vol: 10 µL.

  • Detection: UV @ 254 nm (primary), 290 nm (secondary confirmation).

Mobile Phase Setup
  • Solvent A (Buffer): 20 mM Potassium Phosphate (monobasic) + 5 mM Sodium 1-Octanesulfonate (Ion Pair Reagent). Adjust pH to 3.0 with Phosphoric Acid.

    • Why pH 3.0? Ensures the amine is fully protonated and the ion-pair complex forms effectively.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Isocratic Elution: 90% A / 10% B.

    • Note: High aqueous content is necessary for solubility, but the ion pair reagent provides the necessary retention.

Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 0.1% Phosphoric Acid (aq). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A.

  • Filtration: Filter through 0.22 µm PVDF or Nylon filter (Do not use glass fiber as ionic analytes may bind).

Method B: HILIC-MS/MS (Trace Analysis)

Best For: Genotoxic impurity screening, bioanalysis, or cleaning validation (ppm levels). Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte without ion-pairing reagents (which are incompatible with MS).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier: 140.1 [M+H]⁺ → 123.1 (Loss of NH₃)

    • Qualifier: 140.1 [M+H]⁺ → 96.1 (Ring fragmentation)

Chromatographic Conditions
  • Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Hold)

    • 1-5 min: 95% B → 60% B

    • 5-7 min: 60% B (Hold)

    • 7.1 min: 95% B (Re-equilibrate for 4 mins).

  • Flow Rate: 0.3 mL/min.

Method C: GC-MS (Derivatization)

Best For: Structural confirmation and volatile impurity profiling. Requirement: The -OH and -NH₂ groups must be silylated to ensure volatility.

Derivatization Protocol
  • Dry: Ensure sample is completely dry (lyophilized). Moisture kills the reagent.

  • React: Add 50 µL dry Pyridine + 50 µL BSTFA (with 1% TMCS).

  • Incubate: Heat at 70°C for 30 minutes.

  • Inject: 1 µL Splitless.

GC Parameters
  • Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • Detection: EI Source (70 eV), Scan 50-350 m/z.

Analytical Decision Matrix (Visual)

AnalyticalWorkflow Start Sample: 2-(Aminomethyl)-6-methylpyrimidin-4-ol Goal Define Analytical Goal Start->Goal QC Routine Purity / Assay (> 0.1%) Goal->QC High Conc. Trace Trace Impurity / Bioanalysis (< 0.1% or Biological) Goal->Trace Low Conc. Struct Structural ID / Volatiles Goal->Struct Identification HPLC Method A: HPLC-UV (Ion-Pair C18) QC->HPLC ResultQC Result: % Purity w/w HPLC->ResultQC LCMS Method B: HILIC-MS/MS (Amide Column) Trace->LCMS ResultTrace Result: ng/mL Quantification LCMS->ResultTrace Deriv Method C: GC-MS (BSTFA Derivatization) Struct->Deriv ResultStruct Result: Mass Spectrum ID Deriv->ResultStruct

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and sample matrix.

Validation Parameters (ICH Q2)

To ensure "Trustworthiness," the selected method must be validated. Below are the acceptance criteria specifically for Method A (HPLC-UV) .

ParameterProcedureAcceptance Criteria
Specificity Inject blank, placebo, and known impurities.No interference at retention time (RT) of analyte.
Linearity 5 levels from 50% to 150% of target concentration.R² > 0.999.
Accuracy Spike recovery at 80%, 100%, 120%.Recovery 98.0% – 102.0%.
Precision 6 replicates of standard.RSD < 2.0%.[1]
LOD/LOQ Signal-to-Noise ratio.LOD (S/N > 3); LOQ (S/N > 10).
Solution Stability Re-inject standard after 24h.Response change < 2.0% (Note: Protect from light).

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)

  • Cause: Interaction of the primary amine with residual silanols on the column.

  • Fix: Increase buffer concentration (up to 50 mM) or add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Ensure pH is low (< 3.0).

Issue 2: Retention Time Drift

  • Cause: Ion-pair reagents require long equilibration times.

  • Fix: Equilibrate the column with the ion-pair mobile phase for at least 60 minutes before the first injection. Maintain column temperature strictly at 30°C.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch or tautomer separation.

  • Fix: Dissolve the sample in the mobile phase. Ensure pH is sufficiently acidic to lock the tautomer in the protonated form.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link] (Structural analog grounding).

  • Sielc Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link] (Methodology for polar pyrimidines).

  • ResearchGate. Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl and Metabolites. Retrieved from [Link] (Metabolite analysis context).

Sources

NMR and mass spectrometry techniques for pyrimidine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated NMR and Mass Spectrometry Workflows for Pyrimidine Characterization

Abstract This guide details a multi-modal approach to the structural elucidation and purity analysis of pyrimidine derivatives, a scaffold central to oncology (e.g., 5-fluorouracil) and antiviral therapeutics. We address critical challenges such as distinguishing


- vs. 

-alkylation isomers and analyzing tautomeric equilibria. The protocol synthesizes high-field NMR techniques (

H-

N HMBC) with high-resolution tandem mass spectrometry (HRMS/MS) to provide a self-validating characterization framework.

Introduction: The Pyrimidine Challenge

Pyrimidines are nitrogen-rich heterocycles that exhibit complex physicochemical behaviors, including lactam-lactim tautomerism and competitive nucleophilic sites (


 vs. 

). In drug development, assigning the correct regioisomer is non-trivial;

-alkylation at the wrong position can render a drug candidate inactive or toxic.
  • The Problem: Standard

    
    H NMR often fails to distinguish isomers due to overlapping signals.
    
  • The Solution: An integrated workflow using long-range heteronuclear correlation (HMBC) to map nitrogen connectivity, coupled with MS fragmentation patterns (Retro-Diels-Alder) to confirm ring stability and substitution patterns.

NMR Characterization: The Structural Ruler

Experimental Strategy

The high nitrogen content of pyrimidines makes


N detection indispensable. Since direct 

N detection is insensitive, we utilize indirect detection via proton mediation (

H-

N HMBC).

Critical Consideration - Solvent Selection:

  • DMSO-d

    
    :  The gold standard. It prevents rapid proton exchange, allowing observation of labile 
    
    
    
    protons which are critical for identifying tautomers.
  • D

    
    O:  Avoid for primary characterization as it washes out 
    
    
    
    signals, erasing vital connectivity data.
Protocol 1: Regioselective Isomer Determination (N1 vs. N3)

Objective: Distinguish between


-substituted and 

-substituted pyrimidines.
  • Sample Preparation: Dissolve 5–10 mg of analyte in 600

    
    L of DMSO-d
    
    
    
    . Ensure the tube is free of paramagnetic impurities (filter if necessary).
  • Acquisition (

    
    H NMR): 
    
    • Acquire a standard 1D proton spectrum (16 scans).

    • Check: Look for the characteristic coupling constant

      
       Hz. H-6 is typically desheilded (
      
      
      
      7.5–8.5 ppm) compared to H-5 (
      
      
      5.5–6.5 ppm).
  • Acquisition (

    
    H-
    
    
    
    N HMBC):
    • Optimize long-range delay for

      
       Hz.
      
    • Logic: In an

      
      -substituted pyrimidine, the alkyl protons will show a strong 3-bond correlation to 
      
      
      
      and
      
      
      . In
      
      
      -substitution, the correlation is to
      
      
      and
      
      
      .
    • Validation: If

      
       is substituted, you will not see a direct 
      
      
      
      correlation in the HSQC for that position.

Table 1: Characteristic NMR Parameters for Pyrimidines

NucleusPositionTypical Shift (

, ppm)
Multiplicity / CouplingDiagnostic Note

H
H-67.5 – 8.5Doublet (

Hz)
Deshielded by adjacent N1.

H
H-55.5 – 6.5Doublet (

Hz)
Shielded; couples to H-6.

C
C-2 (C=O)150 – 165SingletUrea-like carbon; shift varies with tautomer.

N
N-1 / N-3-200 to -260-Highly sensitive to alkylation (-150 to -300 ppm range).

Mass Spectrometry: The Molecular Fingerprint

Mechanistic Insight: Retro-Diels-Alder (RDA)

Pyrimidines undergo a characteristic fragmentation known as the Retro-Diels-Alder (RDA) reaction in the gas phase. This pathway involves the cleavage of two bonds in the six-membered ring, typically releasing a neutral isocyanic acid (HNCO) or nitrile moiety.

Why this matters: The mass of the neutral loss confirms the substitution on specific ring segments. For example, a loss of 43 Da (HNCO) suggests an unsubstituted amide region.

Protocol 2: LC-MS/MS Method for Impurity Profiling

Objective: Confirm molecular formula and identify synthetic byproducts.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

      
      m).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Note: Pyrimidines are polar; ensure early retention.

  • MS Source Parameters (ESI):

    • Mode: Positive (+ve) for basic amines; Negative (-ve) for acidic uracil derivatives.

    • Capillary Voltage: 3.0 kV.

    • Source Temp: 350°C.

  • Fragmentation Analysis:

    • Apply stepped collision energy (20, 40, 60 eV).

    • Look for the "RDA Signature":

      • Precursor

        
         Product 
        
        
        
        .

Visualization: RDA Fragmentation Pathway The following diagram illustrates the cleavage logic used to verify the pyrimidine core.

RDA_Pathway Figure 1: Retro-Diels-Alder (RDA) Fragmentation Logic for Pyrimidine Verification. Precursor Precursor Ion [M+H]+ Transition RDA Transition State (Ring Opening) Precursor->Transition Collision Energy Fragment1 Fragment A [M - HNCO]+ Transition->Fragment1 Charge Retention Neutral Neutral Loss (HNCO / R-CN) Transition->Neutral Elimination

Integrated Workflow

The following flowchart defines the decision matrix for characterizing a new pyrimidine synthesis product. It enforces a "Stop/Go" logic: if MS mass is correct but NMR shows isomer mixtures, the protocol loops back to purification.

Integrated_Workflow Figure 2: Integrated Decision Matrix for Pyrimidine Structural Validation. Start Crude Synthetic Product LCMS Step 1: LC-MS Screening (Purity & Mass Check) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 Purify Prep-HPLC Purification Decision1->Purify No / Impure NMR_Prep Step 2: NMR Prep (DMSO-d6) Decision1->NMR_Prep Yes Purify->LCMS H1_NMR 1H NMR Analysis (Check J5,6 Coupling) NMR_Prep->H1_NMR HMBC Step 3: 1H-15N HMBC (Regioisomer Confirmation) H1_NMR->HMBC If Isomer Ambiguity Final Validated Structure H1_NMR->Final If Spectrum Clean HMBC->Final

References

  • Monostori, P. et al. (2019).[1] Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. [Link]

  • NIST Standard Reference Data. (2012). 15N - NMR Chemical Shifts of Major Chemical Families. NIST Chemistry WebBook. [Link]

  • Sliwka-Kaszynska, M. et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry. Molecules. [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Heterocycle Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

cell-based assays for evaluating 2-(Aminomethyl)-6-methylpyrimidin-4-ol cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Cytotoxicity Profiling of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

Executive Summary

This guide provides a rigorous technical framework for evaluating the cytotoxicity of 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS: 5993-95-3). As a critical intermediate in the synthesis of pharmaceuticals (e.g., DPP-4 inhibitors, kinase inhibitors) and agrochemicals, this pyrimidine derivative requires precise safety profiling to satisfy impurity qualification standards (ICH Q3A/B) and early-stage scaffold validation.

Unlike standard drug candidates, this compound possesses a primary amine and a hydroxypyrimidine moiety, capable of keto-enol tautomerism. These physicochemical properties necessitate specific assay modifications to avoid artifacts. This protocol prioritizes a multiparametric approach combining metabolic quantification (ATP), membrane integrity (LDH), and kinetic proliferation analysis to distinguish between cytostatic and cytotoxic effects.

Physicochemical & Biological Context

Compound Profile:

  • IUPAC Name: 2-(Aminomethyl)-6-methylpyrimidin-4-ol

  • CAS Number: 5993-95-3[1]

  • Molecular Weight: 139.15 g/mol

  • Key Structural Feature: The 4-hydroxy group allows for tautomerization to the 4-one (amide-like) form in aqueous solution. The aminomethyl group (

    
    ) is basic and nucleophilic.
    

Why specific assays are required:

  • Tautomeric Equilibrium: In physiological buffers (pH 7.4), the compound likely exists in equilibrium between the enol and keto forms. Assays must use stable buffering (HEPES/PBS) to maintain consistent exposure.

  • Potential Mode of Action (MoA): Pyrimidine analogs often act as antimetabolites, interfering with nucleotide synthesis. Therefore, acute (4-hour) toxicity assays may yield false negatives. Long-term proliferation assays (72-hour) are mandatory to detect replication stress.

Experimental Workflow Logic

The evaluation follows a "Tiered Screening" approach to maximize data integrity and minimize resource waste.

Tier 1: Metabolic Competence (ATP Quantitation)

  • Rationale: ATP drops rapidly upon cell death or mitochondrial dysfunction. It is the most sensitive indicator of cell health for pyrimidine derivatives.

  • Method: Luminescent ATP Assay (e.g., CellTiter-Glo®).

Tier 2: Membrane Integrity (LDH Release)

  • Rationale: Confirms necrosis. If ATP is low but LDH release is low, the compound is likely cytostatic (halting growth) rather than cytotoxic (killing cells).

  • Method: Colorimetric/Fluorometric LDH Assay.

Tier 3: Kinetic Profiling (Live Cell Imaging)

  • Rationale: Pyrimidines may cause delayed toxicity. End-point assays miss the "when."

  • Method: Confluence imaging (Incucyte® or similar).

Workflow Visualization

AssayWorkflow Stock Compound Stock (DMSO/Water, 100mM) QC QC: Solubility & pH Check Stock->QC Seeding Cell Seeding (HepG2 / HEK293) QC->Seeding Treatment Treatment (72h) Serial Dilution Seeding->Treatment ATP Tier 1: ATP Assay (Metabolic Health) Treatment->ATP LDH Tier 2: LDH Assay (Membrane Rupture) Treatment->LDH Analysis Data Analysis (IC50 / GI50) ATP->Analysis LDH->Analysis

Caption: Tiered evaluation workflow ensuring distinction between metabolic inhibition and necrotic cell death.

Detailed Protocols

Preparation of Stock and Working Solutions

Critical Consideration: The aminomethyl group makes the compound basic. High concentrations in unbuffered media can shift pH, causing false toxicity.

  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for the primary stock (100 mM) to ensure sterility and solubility of the neutral tautomer.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can degrade the aminomethyl arm.

  • Working Solution: Dilute stock into culture media. Ensure final DMSO concentration is <0.5% (v/v).

    • Control: Vehicle control must contain the equivalent % DMSO.

Tier 1: ATP-Based Luminescence Assay (72-Hour)

This assay quantifies ATP, which is directly proportional to the number of metabolically active cells.

  • Cell Lines: HepG2 (Liver model for metabolic toxicity), HEK293 (General toxicity), HUVEC (Endothelial safety).

  • Seeding Density: 3,000 - 5,000 cells/well (96-well plate) to ensure cells are in log-phase growth during treatment.

Step-by-Step:

  • Day 0: Seed cells in 90 µL of complete media. Incubate for 24h at 37°C, 5% CO₂.

  • Day 1: Prepare 10x compound dilutions in media (Range: 0.1 µM to 100 µM). Add 10 µL per well.

    • Note: Include a "No Cell" blank for background subtraction.

    • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Day 4 (72h post-treatment): Equilibrate plate to Room Temperature (RT) for 30 mins.

  • Readout: Add 100 µL of CellTiter-Glo® reagent. Shake orbitally for 2 mins. Incubate 10 mins at RT to stabilize signal.

  • Measurement: Read Luminescence (Integration time: 0.5 - 1.0 sec).

Tier 2: LDH Membrane Integrity Assay (Multiplexed)

To save reagents and cells, this can be multiplexed with the ATP assay if using a compatible supernatant sampling method.

Step-by-Step:

  • Sampling: Before adding ATP reagent (Step 4 above), transfer 50 µL of culture supernatant to a fresh clear-bottom plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/Lactate/INT).

  • Incubation: Incubate for 30 mins at RT in the dark.

  • Stop: Add Stop Solution (if applicable).

  • Measurement: Read Absorbance at 490 nm (Reference: 680 nm).

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure. Calculate % Viability relative to Vehicle Control.



Table 1: Example Data Layout for Reporting

Concentration (µM)Log[Conc]ATP Luminescence (RLU)% ViabilityLDH Absorbance (OD490)% Cytotoxicity
0 (Vehicle)-1,500,000100%0.150%
0.1-1.01,480,00098.6%0.160.5%
1.00.01,450,00096.6%0.150%
10.01.0800,00053.3%0.4015%
100.02.050,0003.3%1.8095%
Interpreting the "Gap"
  • Scenario A (Cytotoxic): ATP decreases and LDH increases symmetrically. The compound kills cells via necrosis.

  • Scenario B (Cytostatic): ATP decreases (low cell number) but LDH remains low (no rupture). The compound inhibits division (antimetabolite effect) without acute killing. This is common for pyrimidine derivatives.

Mechanism Visualization

MechanismInterpretation Input Assay Results Dec1 ATP Reduced? Input->Dec1 Dec2 LDH High? Dec1->Dec2 Yes Safe Non-Toxic (Safe Scaffold) Dec1->Safe No Necrosis Cytotoxic (Membrane Rupture) Dec2->Necrosis Yes Static Cytostatic (Growth Arrest) Dec2->Static No

Caption: Decision tree for interpreting ATP vs. LDH signals to classify compound toxicity mode.

Troubleshooting & Expert Tips

  • Primary Amine Interference: The aminomethyl group can react with certain aldehyde-based fixatives or detection reagents. Validation: Always run a "Compound Only" control (Media + Compound + Assay Reagent, no cells) to check for chemical interference with the luciferase or tetrazolium chemistry.

  • Edge Effects: Pyrimidines can be volatile or hygroscopic. In 96-well plates, avoid using the outer wells for data; fill them with PBS to maintain humidity and prevent evaporation artifacts.

  • Solubility Crash: If the compound precipitates in media (cloudiness), the "cytotoxicity" is likely physical stress (crystals on cells) rather than chemical toxicity. Check under a microscope before adding assay reagents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10433689, 2-(Aminomethyl)-6-methylpyrimidin-4-ol. Retrieved from [Link]

  • Riss, T. L., et al. (2013).[2] Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

Application Note: In Vivo Evaluation of Pyrimidinol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidinol derivatives (hydroxypyrimidines) represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity as kinase inhibitors, anti-inflammatory agents (COX-2 selective), and antioxidants.[1] However, their amphoteric nature and tautomeric equilibrium (pyrimidinol


 pyrimidone) present unique challenges in bioavailability and in vivo stability. This guide outlines rigorous, field-proven protocols for the preclinical evaluation of pyrimidinol candidates, focusing on Pharmacokinetics (PK), Oncology (Xenograft), and Inflammation (Acute Edema) models.

Introduction: The Pyrimidinol Scaffold

Pyrimidinols are nitrogen-containing heterocycles that serve as bioisosteres for phenol and phenyl rings. Their therapeutic potential stems from their ability to form multiple hydrogen bonds with active site residues (e.g., the ATP-binding pocket of kinases or the Arg120 residue of COX enzymes).

Key Challenges in In Vivo Testing:

  • Tautomerism: The equilibrium between the hydroxy (enol) and oxo (keto) forms is solvent-dependent, affecting membrane permeability.

  • Solubility: High melting points and crystal lattice energy often result in poor aqueous solubility, necessitating advanced formulation strategies.

Pharmacokinetics (PK) & Formulation Strategy

Before efficacy testing, the pharmacokinetic profile must be established to determine the Maximum Tolerated Dose (MTD) and optimal dosing frequency.

formulation Protocol: overcoming Solubility Issues

Pyrimidinols often precipitate in standard saline. Use the following tiered formulation strategy:

  • Tier 1 (Standard): 5% DMSO + 40% PEG400 + 55% Saline.

  • Tier 2 (Enhanced): 10% Dimethylacetamide (DMA) + 10% Solutol HS15 + 80% PBS.

  • Tier 3 (Nanodispersion): For highly lipophilic analogs, use hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) at 20% w/v.
Protocol A: Single-Dose PK Study (Rat)

Objective: Determine oral bioavailability (


), half-life (

), and clearance (

).
  • Animals: Male Sprague-Dawley rats (250–300 g),

    
     per time point.
    
  • Catheterization: Jugular vein cannulation (JVC) is recommended for stress-free serial blood sampling.

  • Dosing:

    • Group 1 (IV): 2 mg/kg bolus via tail vein.

    • Group 2 (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect 200

    
    L blood into K2-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
    
  • Bioanalysis: Plasma protein precipitation with acetonitrile followed by LC-MS/MS analysis.

  • Analysis: Calculate AUC using the trapezoidal rule.

Oncology Model: Solid Tumor Xenograft

Pyrimidinol derivatives are frequently developed as kinase inhibitors (e.g., VEGFR, EGFR targets). The subcutaneous xenograft model is the gold standard for assessing tumor growth inhibition (TGI).

Protocol B: Human Tumor Xenograft (MCF-7 or PC3)

Rationale: Validates antiproliferative efficacy in a complex microenvironment.

Step-by-Step Methodology:

  • Cell Culture: Expand MCF-7 (Breast) or PC3 (Prostate) cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence.

  • Inoculation:

    • Resuspend

      
       cells in 100 
      
      
      
      L of 1:1 Matrigel/PBS mixture.
    • Inject subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old).

  • Randomization: When tumors reach 100–150 mm

    
     (approx. 10–14 days), randomize mice into groups (
    
    
    
    ).
    • Vehicle Control

    • Positive Control (e.g., Sunitinib or 5-FU)

    • Test Compound Low Dose (10 mg/kg)

    • Test Compound High Dose (50 mg/kg)

  • Dosing Regimen: Administer PO or IP daily (QD) for 21 days.

  • Data Collection:

    • Measure tumor dimensions (Length

      
       and Width 
      
      
      
      ) twice weekly using digital calipers.
    • Formula:

      
      
      
  • Terminal Endpoints: Harvest tumors for Western Blot analysis of downstream markers (e.g., p-AKT, p-ERK) to confirm target engagement.

Inflammation Model: Carrageenan-Induced Edema

For pyrimidinols designed as non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2.

Protocol C: Acute Anti-Inflammatory Assay

Rationale: A rapid screen for blockage of prostaglandin E2 (


) synthesis.

Step-by-Step Methodology:

  • Pre-treatment: Fast Wistar rats overnight. Administer the test compound (PO) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (freshly prepared in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement:

    • Use a digital water plethysmometer to measure paw volume (

      
      ).
      
    • Time points: 0 (baseline), 1, 3, and 5 hours post-injection.

  • Calculation:

Visualizing the Preclinical Workflow

The following diagram illustrates the critical path from compound synthesis to in vivo validation, highlighting the decision gates.

PreclinicalWorkflow Synthesis 1. Synthesis & Purification InVitro 2. In Vitro Screening (IC50, Kinase/COX Panel) Synthesis->InVitro Formulation 3. Solubility & Formulation (Tier 1-3) InVitro->Formulation Hit Selection PK_Study 4. PK Profiling (Bioavailability) Formulation->PK_Study GoNoGo Decision Gate: F% > 20%? PK_Study->GoNoGo GoNoGo->Formulation No (Optimize) Efficacy 5. Efficacy Models (Xenograft / Edema) GoNoGo->Efficacy Yes Biomarkers 6. PD Biomarkers (Western Blot / IHC) Efficacy->Biomarkers

Caption: Figure 1. Integrated workflow for the preclinical characterization of pyrimidinol derivatives, ensuring only bioavailable candidates proceed to costly efficacy models.

Mechanism of Action (MOA) Visualization

Pyrimidinols often act by competing with ATP or Arachidonic Acid. The diagram below details the dual-pathway potential (Kinase vs. COX inhibition).

MOA_Pathways cluster_oncology Oncology Pathway (Kinase Inhibition) cluster_inflammation Inflammation Pathway (COX Inhibition) Pyrimidinol Pyrimidinol Compound RTK Receptor Tyrosine Kinase (e.g. VEGFR) Pyrimidinol->RTK Inhibits COX2 COX-2 Enzyme Pyrimidinol->COX2 Inhibits ATP ATP Binding Pocket RTK->ATP Competes with Signaling Ras/Raf/MEK Cascade ATP->Signaling Blocks Phosphorylation Proliferation Tumor Cell Proliferation Signaling->Proliferation Reduces AA Arachidonic Acid COX2->AA Blocks Conversion PGE2 Prostaglandin E2 Synthesis AA->PGE2 Prevents Edema Inflammation & Edema PGE2->Edema Reduces

Caption: Figure 2. Dual mechanistic potential of pyrimidinol scaffolds targeting RTK signaling (Oncology) and Arachidonic Acid metabolism (Inflammation).

Data Analysis & Interpretation

Quantitative Endpoints

Use the following table to organize your in vivo data for publication or regulatory filing.

EndpointFormula/MetricAcceptance Criteria (Efficacy)
Tumor Growth Inhibition (TGI)


TGI is generally considered active.
Edema Inhibition


inhibition at 3 hours.
Bioavailability (

)


for oral candidates.
Therapeutic Index


preferred for safety margin.
Statistical Power
  • Sample Size: For TGI studies,

    
     provides 80% power to detect a 40% difference in tumor volume with 
    
    
    
    .
  • Test: Use Two-way ANOVA with Bonferroni post-hoc test for time-course data (tumor volume or paw edema).

References

  • National Center for Biotechnology Information (2025). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. PubMed Central. [Link]

  • MDPI (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[2] International Journal of Molecular Sciences.[2] [Link][2]

  • National Institutes of Health (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. [Link]

  • ResearchGate (2024). Synthesis and biological activity of Pyrimidines-Containing Hybrids. ResearchGate.[3] [Link]

Sources

Advanced Radiosynthesis Protocols for Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RAD-AP-2026

Abstract

Aminopyrimidines represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster tyrosine kinase inhibitors (TKIs) such as Imatinib, Dasatinib, and Gefitinib. Radiolabeling these structures for PET imaging presents unique challenges due to the electron-rich nature of the pyrimidine ring, which resists standard nucleophilic aromatic substitution (


). This guide details two validated protocols: [11C]N-methylation  for maintaining native pharmacophores and Copper-Mediated Radiofluorination (CMRF)  for late-stage [18F] incorporation on non-activated aromatic rings.

Part 1: Strategic Isotope Selection

Before initiating synthesis, the choice between Carbon-11 (


 min) and Fluorine-18 (

min) dictates the chemical strategy.
Decision Matrix: Isotope & Position
  • Carbon-11: Ideal for "native" labeling (replacing a -CH3 group). No structural modification is required, preserving binding affinity (

    
    ).
    
  • Fluorine-18: Required for satellite distribution networks. Requires either a tolerant prosthetic group or advanced transition-metal chemistry (CMRF) to label the core scaffold directly.

IsotopeStrategy Start Target Aminopyrimidine Derivative Q1 Does the molecule have a metabolically stable Methyl group? Start->Q1 Q2 Is an on-site cyclotron available? Q1->Q2 Yes (e.g., Imatinib) PathF18 Protocol B: Cu-Mediated [18F]Fluorination Q1->PathF18 No / Needs longer half-life PathC11 Protocol A: [11C]N-Methylation Q2->PathC11 Yes Q2->PathF18 No (Satellite Distribution)

Figure 1: Strategic decision tree for selecting the optimal radiolabeling vector based on structural features and logistical constraints.

Part 2: Protocol A — [11C]N-Methylation (The "Loop" Method)

Target Application: Labeling secondary amines (e.g., [11C]Imatinib). Mechanism:


 substitution using [11C]Methyl Triflate ([11C]CH3OTf).
Mechanistic Insight

While [11C]Methyl Iodide ([11C]CH3I) is the precursor, converting it to [11C]Methyl Triflate is critical for aminopyrimidines. The triflate anion is a superior leaving group (


 times more reactive than iodide), allowing the reaction to proceed rapidly at lower temperatures, minimizing side reactions on the pyrimidine nitrogen.
Experimental Workflow

Precursor: Desmethyl-aminopyrimidine (e.g., Norimatinib). Reagents: [11C]CH3OTf, AgOTf column (on-line), 2-Butanone (MEK).

Step-by-Step Procedure:
  • Gas Phase Production: Produce [11C]CO2 via the

    
     reaction.
    
  • Conversion: Reduce to [11C]CH4 and iodinate to [11C]CH3I.

  • Activation: Pass [11C]CH3I vapor through a heated AgOTf-impregnated graphite column (180°C) to generate [11C]CH3OTf.

  • Loop Labeling (The "Captive Solvent" Method):

    • Load the HPLC injection loop (stainless steel or PEEK) with the precursor solution (1.0 mg precursor in 80 µL MEK).

    • Trapping: Direct the [11C]CH3OTf gas stream through the solvent-filled loop at room temperature. The solvent efficiently traps the triflate.

    • Reaction: Stop flow. Allow to react for 2 minutes at room temperature (or mild heat, 40°C). Note: High heat is rarely needed for triflates and secondary amines.

  • Purification: Flush the loop contents directly onto the semi-preparative HPLC column (C18 Reverse Phase).

  • Formulation: Collect the product peak in a flask containing water/ascorbic acid, trap on a C18 Sep-Pak, wash with water, and elute with EtOH (1 mL) into saline.

LoopMethod Gas [11C]CH3I Gas AgOTf AgOTf Oven (180°C) Gas->AgOTf Triflate [11C]CH3OTf AgOTf->Triflate Loop HPLC Loop (Precursor in MEK) Triflate->Loop HPLC Semi-Prep HPLC Loop->HPLC Inject

Figure 2: The "Loop" methylation method minimizes transfer losses and solvent volume, crucial for high specific activity.

Part 3: Protocol B — Copper-Mediated [18F]Fluorination (CMRF)

Target Application: Direct labeling of the pyrimidine ring or attached aryl groups (e.g., [18F]Gefitinib analogs) where


 fails.
Mechanism:  Oxidative addition of an Aryl-Boronate Pinacol Ester (Ar-BPin) to a Cu(II) complex, followed by reductive elimination of Ar-F.
Mechanistic Insight

Standard nucleophilic fluorination (K[18F]F/Kryptofix) requires electron-deficient rings (e.g., with nitro/cyano groups). Aminopyrimidines are electron-rich. CMRF bypasses this by using a transition metal catalyst to couple electrophilic fluoride sources or "fluoride-like" complexes to the aromatic ring.

Experimental Workflow

Precursor: Aryl-BPin derivative of the aminopyrimidine. Catalyst: [Cu(OTf)2(py)4] (Tetrakis(pyridine)copper(II) triflate).

Step-by-Step Procedure:
  • [18F]Fluoride Processing (Critical):

    • Trapping: Trap [18F]F- on a QMA carbonate cartridge.

    • Elution: Elute with a solution of tetraethylammonium bicarbonate (TEAB) or 4-dimethylaminopyridinium triflate (DMAP-OTf) in alcohol. Avoid K222/K2CO3 as potassium ions can interfere with the copper cycle.

    • Drying: Azeotropic drying is often not required if using specific elution protocols (e.g., alcohol elution), but standard protocol involves drying with MeCN at 90°C under N2/vacuum.

  • Reaction Setup:

    • Dissolve Precursor (4 mg) and [Cu(OTf)2(py)4] (15 mg) in DMA or DMF (0.5 mL).

    • Add the dried [18F]F- residue to the reaction vial.

    • Air Injection: Inject 2-3 mL of air into the headspace (or use an air balloon). Oxygen is required to promote the oxidation of Cu(II) to the reactive Cu(III) species.

  • Heating: Heat to 110°C for 20 minutes.

  • Quenching: Dilute with water/HPLC mobile phase (3 mL).

  • Purification:

    • Pass through a C18 Sep-Pak to remove bulk copper salts.

    • Inject eluate onto Semi-Prep HPLC (Gradient: MeCN/Water + 0.1% TFA).

    • Note: Copper removal must be validated in QC.

Part 4: Quality Control & Validation Standards

Self-validating the protocol requires meeting strict release criteria.

QC Summary Table
Test ParameterMethodAcceptance Criteria (USP/EP)
Radiochemical Identity HPLC (Co-injection)Retention time ± 0.5 min of cold standard
Radiochemical Purity HPLC / Radio-TLC> 95%
Radionuclidic Purity Gamma Spectrometry> 99.5% (at calibration time)
Specific Activity HPLC (UV mass)> 18.5 GBq/µmol (Clinical grade)
Residual Solvents GC (FID)MeCN < 410 ppm, DMF < 880 ppm
Kryptofix 2.2.2 Spot Test / TLC< 2.2 mg/V (if used)
Copper Content ICP-MS / Colorimetric< 10 µ g/dose (Specific for Protocol B)
pH pH Strip/Meter4.5 – 8.5
Validation Checkpoint

The Co-Injection Standard: Always co-inject the non-radioactive ("cold") aminopyrimidine standard with your final formulated product. The UV peak of the standard must align perfectly with the radioactive peak (Gamma detector). A slight offset (0.1 - 0.2 min) is normal due to the physical distance between the UV and Gamma detectors in the HPLC stack; this "delay volume" must be calculated and constant.

Part 5: Troubleshooting "The Voice of Experience"

Issue 1: Low Yield in [11C]Methylation
  • Cause: Moisture in the loop or poor trapping efficiency.

  • Fix: Ensure MEK is anhydrous. If using the gas-phase method, ensure the AgOTf oven is actually at 180°C; below 150°C, conversion to triflate is poor.

Issue 2: Copper Breakthrough in CMRF
  • Cause: Inadequate SPE cleanup.

  • Fix: Use a "double SPE" method. Pass the crude reaction mixture through a neutral alumina cartridge (traps F- and some metals) followed by a C18 cartridge. EDTA washes can also help chelate residual Cu during the formulation step.

Issue 3: Radiolysis
  • Cause: High activity density in the final vial.

  • Fix: Add ethanol (up to 10%) or ascorbic acid (5 mg/mL) to the final formulation to scavenge free radicals.

References

  • Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation. Frontiers in Medicine. (2021). [Link] (Source for automated C-11 synthesis platforms and purification protocols)

  • Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). Nuclear Medicine and Biology. (2011). [Link] (Primary reference for [11C]N-methylation of the aminopyrimidine scaffold)

  • Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. Clinical and Translational Imaging. (2019).[1] [Link] (Authoritative review on CMRF mechanisms and protocols for [18F] labeling)

  • Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates. Molecules. (2021). [Link] (Detailed protocol for automating the Cu-mediated workflow)

  • Quality Control of PET Radiopharmaceuticals. Radiology Key. (2017). [Link] (Standard operating procedures for QC and release criteria)

Sources

Application Note: Selective Functionalization of the Aminomethyl Group on Pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of (aminomethyl)pyrimidin-4-ol scaffolds presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains three distinct nucleophilic sites: the primary aliphatic amine, the pyrimidine ring nitrogens, and the tautomerizable hydroxyl group. This guide outlines protocols to selectively functionalize the aliphatic aminomethyl group via acylation, reductive amination, and sulfonylation, while suppressing competitive reactions at the 4-position (O-alkylation/acylation) or ring nitrogens.

Introduction & Mechanistic Grounding

The Tautomerism Challenge

The "pyrimidin-4-ol" nomenclature is formally correct but mechanistically misleading in solution. In polar solvents (DMSO, MeOH, Water) and the solid state, the equilibrium heavily favors the pyrimidin-4(3H)-one (lactam) tautomer over the pyrimidin-4-ol (lactim) form [1, 2].

  • Lactam Form (Dominant): The proton resides on N3, creating a carbonyl-like character at C4.

  • Lactim Form (Minor): The proton resides on the oxygen, creating an aromatic hydroxyl.

Nucleophilicity Hierarchy

Successful functionalization relies on exploiting the pKa and nucleophilicity differences between the available sites:

  • Aliphatic Amine (–CH₂NH₂): High nucleophilicity, pKa ~9–10. This is the kinetic and thermodynamic primary target.

  • Ring Nitrogen (N1): Moderate nucleophilicity, but sterically hindered and electronically deactivated compared to the aliphatic amine.

  • Ring Nitrogen (N3) / Oxygen (C4=O): In the lactam form, N3 is protonated (amide-like) and non-nucleophilic. The oxygen is a hard nucleophile but generally requires deprotonation by strong bases (e.g., NaH, KOtBu) to react significantly.

Key Strategic Insight: By maintaining a pH < 11 and avoiding strong mineral bases, the aliphatic amine can be selectively functionalized while the ring system remains inert.

Visualizing the Reaction Landscape

The following diagram maps the reaction pathways and the critical decision points for chemoselectivity.

ReactionLandscape cluster_conditions Critical Control Parameters Scaffold Aminomethyl pyrimidin-4-ol (Tautomer Equilibrium) Amide Amide Product (Selective N-Acylation) Scaffold->Amide R-COOH, Coupling Reagent (Mild Base, pH 8-9) SecAmine Secondary Amine (Reductive Amination) Scaffold->SecAmine R-CHO, STAB (AcOH, pH 5-6) Sulfonamide Sulfonamide (Metabolic Stability) Scaffold->Sulfonamide R-SO2Cl (Avoid Strong Base) SideProduct O-Acylated / N-Ring Side Products Scaffold->SideProduct Excess Base (NaH) or High Temp Solubility Solubility: Use DMF/DMSO Stoichiometry Stoichiometry: 1.0 - 1.1 eq Electrophile

Figure 1: Chemoselective reaction landscape for aminomethyl pyrimidin-4-ol. Green paths indicate desired selectivity controlled by pH and reagents.

Experimental Protocols

Protocol A: Selective Amide Coupling (HATU Method)

Best for: Attaching carboxylic acid linkers or drug fragments.

Rationale: Acid chlorides are often too reactive and can lead to bis-acylation (N- and O-). HATU provides controlled activation, reacting selectively with the most nucleophilic amine [3].

Materials:

  • Substrate: (Aminomethyl)pyrimidin-4-ol derivative[1]

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[2]

  • Solvent: Anhydrous DMF (Due to poor solubility of pyrimidines in DCM/THF)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.

  • Activation: Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the (aminomethyl)pyrimidin-4-ol (1.0 eq) directly to the reaction mixture.

    • Tip: If the aminomethyl pyrimidine is a hydrochloride salt, increase DIPEA to 3.5 eq.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: Look for the [M+H]+ peak. If O-acylation occurs (unlikely with HATU), it often hydrolyzes back to the OH during aqueous workup, whereas the amide is stable.

  • Workup:

    • Dilute with water (5x reaction volume).

    • If the product precipitates, filter and wash with water/ether.

    • If soluble, extract with EtOAc (3x). Caution: Pyrimidines are polar; salting out the aqueous layer with NaCl is often necessary.

Protocol B: Reductive Amination (Library Synthesis)

Best for: Creating secondary amines for SAR expansion.

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to not reduce the pyrimidine ring and allows for "one-pot" synthesis without isolating the imine intermediate [4].

Step-by-Step:

  • Imine Formation: In a vial, combine (aminomethyl)pyrimidin-4-ol (1.0 eq) and the aldehyde (1.0 eq) in DMF/MeOH (9:1 ratio).

    • Solvent Note: MeOH aids imine formation, but DMF is needed for solubility.

  • Acid Catalysis: Add Glacial Acetic Acid (2.0 eq). Stir for 30–60 minutes at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

    • Gas Evolution: Mild bubbling may occur.

  • Quench: Stir for 16 hours. Quench by adding saturated aqueous NaHCO₃.

  • Purification:

    • The zwitterionic nature of the product can make silica chromatography difficult.

    • Recommended: Use SCX (Strong Cation Exchange) cartridges. Load the reaction mixture (diluted in MeOH), wash with MeOH (removes non-basic impurities), and elute with 2M NH₃ in MeOH.

Protocol C: Sulfonylation

Best for: Tuning metabolic stability and lipophilicity.

Rationale: Sulfonyl chlorides are highly reactive. To prevent O-sulfonylation, temperature control (0°C) and limiting the base are critical.

Step-by-Step:

  • Setup: Dissolve (aminomethyl)pyrimidin-4-ol (1.0 eq) in DMF. Cool to 0°C in an ice bath.

  • Base: Add Triethylamine (TEA, 1.2 eq). Do not use excess base.

  • Addition: Dropwise add the sulfonyl chloride (1.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 1 hour.

  • Quench: Add 1M HCl (aqueous) to adjust pH to ~4. This protonates the product (if basic) but more importantly hydrolyzes any unstable O-sulfonyl side products that might have formed.

Data Summary & Troubleshooting

ParameterAmide CouplingReductive AminationSulfonylation
Reagent HATU / EDCSTAB / NaBH(OAc)₃R-SO₂Cl
Solvent DMF / DMSODMF / MeOHDMF / THF
Base DIPEA (Mild)None / AcOH (Acidic)TEA (Stoichiometric)
Risk Low (High Selectivity)Medium (Imine stability)High (O-sulfonylation)
Purification Precipitation / HPLCSCX CartridgeReverse Phase HPLC
Common Issues:
  • Problem: Low solubility of starting material.

    • Solution: Gentle heating (40°C) in DMSO before adding reagents.

  • Problem: Product stuck in aqueous layer during extraction.

    • Solution: Use n-Butanol/DCM (1:3) for extraction or lyophilize and purify via Reverse Phase (C18) chromatography.

  • Problem: Bis-alkylation during reductive amination.

    • Solution: Use a large excess of the amine (if the aldehyde is the precious component) or ensure slow addition of the reducing agent.

Purification Workflow (DOT Diagram)

Since pyrimidin-4-ols are polar and potentially zwitterionic, standard purification often fails.

Purification Crude Crude Reaction Mixture (DMF/Reagents) SolubilityCheck Check Solubility in DCM/EtOAc Crude->SolubilityCheck Precipitation Precipitation Method: Add H2O (10x vol) SolubilityCheck->Precipitation Insoluble Extraction Extraction Method: n-BuOH/DCM (1:3) SolubilityCheck->Extraction Soluble Filtration Filter Solid Wash with Et2O Precipitation->Filtration SCX SCX Cartridge (Catch & Release) 1. Load 2. Wash MeOH 3. Elute NH3/MeOH Extraction->SCX If Amine Product

Figure 2: Decision tree for the purification of polar pyrimidine derivatives.

References

  • PubChem. 5-(Aminomethyl)pyrimidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.[3] J. Am. Chem. Soc. 1982, 104, 5347-5351.[3] (Foundational text on heterocycle tautomerism). Available at: [Link]

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU. Available at: [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[4][5] Chem. 1996, 61, 3849-3862.[4] Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield in 2-(Aminomethyl)-6-methylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: Optimization Guide: Synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3)

Executive Summary

The synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol is deceptively simple in theory but notoriously difficult to scale with high yields.[1] The primary failure mode is the instability of the requisite starting material, 2-aminoacetamidine , which rapidly dimerizes.

This guide abandons the low-yield "direct cyclization" route in favor of the Chloromethyl Intermediate Strategy . This robust, two-step protocol minimizes side reactions and simplifies purification.[1]

Part 1: The "Golden Standard" Protocol

Workflow Overview

We utilize a Pinner-like strategy followed by a Delépine Amination .[1] This avoids the use of unstable free-base amino-amidines.[1]

SynthesisWorkflow Start Chloroacetonitrile (Starting Material) Amidine 2-Chloroacetamidine Hydrochloride Start->Amidine HCl, MeOH (Pinner) Intermediate 2-(Chloromethyl)- 6-methylpyrimidin-4-ol Amidine->Intermediate + EAA NaOEt, EtOH Reflux EAA Ethyl Acetoacetate (EAA) EAA->Intermediate Complex Quaternary Ammonium Salt Intermediate->Complex + Hexamine CHCl3/EtOH Hexamine Hexamethylenetetramine (Delépine Reagent) Product 2-(Aminomethyl)- 6-methylpyrimidin-4-ol Complex->Product HCl Hydrolysis then Neutralization

Caption: Optimized 2-step synthetic pathway avoiding unstable amino-amidine precursors.

Step-by-Step Methodology

Phase 1: Cyclization to 2-(Chloromethyl)-6-methylpyrimidin-4-ol

  • Reagents: Ethyl Acetoacetate (1.0 eq), 2-Chloroacetamidine HCl (1.1 eq), Sodium Ethoxide (2.2 eq), Ethanol (Anhydrous).

  • Critical Control Point: The reaction is exothermic.

    • Dissolve NaOEt in EtOH at 0°C.

    • Add 2-Chloroacetamidine HCl slowly. Stir for 15 min.

    • Add Ethyl Acetoacetate dropwise at 0-5°C.

    • Allow to warm to RT, then reflux for 4-6 hours.

    • Workup: Evaporate EtOH. Dissolve residue in minimal water.[1] Acidify carefully with HCl to pH 4-5 to precipitate the chloromethyl intermediate.[1]

Phase 2: The Delépine Amination (Yield Critical Step)

  • Why Delépine? Direct reaction with ammonia leads to over-alkylation (secondary/tertiary amines).[1] The Delépine reaction guarantees a primary amine.

  • Protocol:

    • Suspend the Chloromethyl Intermediate (1.0 eq) in Chloroform or Ethanol.

    • Add Hexamethylenetetramine (Hexamine) (1.05 eq).[1]

    • Stir at RT (or mild heat 40°C) for 12 hours. The quaternary salt will precipitate.

    • Filter the salt.[1]

    • Hydrolysis: Reflux the salt in ethanolic HCl (2M) for 2 hours to cleave the hexamine adduct.

    • Isolation: Cool, filter off ammonium chloride byproducts. Neutralize the filtrate to the Isoelectric Point (pH ~7.2) to crystallize the target product.

Part 2: Troubleshooting Center (Q&A)

Issue 1: Low Yield in Cyclization Phase

Q: My yield for the chloromethyl intermediate is <30%. What is going wrong? A: This is almost always due to moisture or base stoichiometry .[1]

  • Moisture: The amidine functionality hydrolyzes rapidly in the presence of water. Ensure your Ethanol is anhydrous (<0.05% water) and the reaction is under Nitrogen/Argon.

  • Base Load: You need exactly enough base to neutralize the amidine HCl salt and deprotonate the Ethyl Acetoacetate.

    • 1.0 eq for Amidine-HCl neutralization.[1]

    • 1.0 eq for EAA enolization.[1]

    • Total: 2.0 - 2.2 eq. Excess base can degrade the chloromethyl group.

Issue 2: "Gummy" Product During Isolation

Q: Upon acidification, the product oils out as a sticky gum instead of a solid precipitate. A: This indicates trapped solvent or impurities.

  • Fix: Do not acidify rapidly. Adjust pH to 6.0, seed with a crystal if available, and cool to 4°C. Stir slowly. If it gums, decant the water, triturate the gum with cold Isopropanol (IPA) or Acetonitrile to induce crystallization.

Issue 3: Amination Inefficiency

Q: I am trying to react the chloromethyl intermediate with aqueous ammonia, but I get a mixture of products. A: Direct ammonolysis is "dirty" chemistry for this substrate.

  • Mechanism: The product (primary amine) is more nucleophilic than ammonia, leading to dimer formation (secondary amine).

  • Solution: Switch to the Delépine reaction (as described above) or the Gabriel Synthesis (Potassium Phthalimide). These methods "mask" the nitrogen, preventing over-alkylation.

Issue 4: Solubility & Purification

Q: The final product is water-soluble and hard to extract. A: The product is zwitterionic (Amine + Hydroxyl/Keto tautomer).

  • Do NOT use extraction: It will not partition well into organic solvents like DCM or Ethyl Acetate.[1]

  • Use Isoelectric Precipitation: The compound has minimum solubility at its isoelectric point (pI). Carefully titrate the aqueous solution to pH ~7.0–7.5. The product should precipitate.[1]

  • Desalting: If salts remain, use a small resin column (e.g., Diaion HP-20) or recrystallize from water/ethanol mixtures.

Part 3: Data & Reference Specifications

Solvent Compatibility Table
SolventSuitability (Cyclization)Suitability (Amination)Notes
Ethanol (Abs) Excellent GoodStandard solvent.[1] Must be dry.[1][2]
Methanol GoodModerateHigher solubility of intermediate may hinder precipitation.[1]
Chloroform PoorExcellent Ideal for Delépine step (precipitates the salt).
DMF ModerateGoodHard to remove; use only if solubility is an issue.[1]
Water Do Not Use PoorHydrolyzes starting materials.[1]
References
  • Synthesis of Pyrimidine Derivatives: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.[1] [1]

  • Delépine Reaction Mechanism: Galat, A., & Elion, G. B. "Interaction of Amides with Amines."[1][3] Journal of the American Chemical Society, 1939.

  • Chloromethyl Pyrimidine Precursors: Process for the synthesis of 6-chloromethyluracil. EP3759082B1.[1]

  • Tautomerism in Hydroxypyrimidines: 2-Amino-6-methylpyrimidin-4-ol Properties. PubChem.[1][4][5][6] [1]

Disclaimer: This guide is intended for qualified research personnel. Always review MSDS for 2-chloroacetamidine (vesicant) and other reagents before use.[1]

Sources

Technical Support Center: Purification of Polar Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Polar Aminopyrimidines (e.g., Kinase Inhibitors, Nucleoside Analogs) System Alert: High Polarity / Basic Nitrogen / Silanol Interaction

System Overview: The Chemistry of the Challenge

Welcome to the technical support hub. You are likely here because your aminopyrimidine derivative is behaving poorly on standard purification platforms. This is not user error; it is a fundamental chemical incompatibility.

The Root Cause: Aminopyrimidines possess a basic nitrogen (pKa ~3–7 depending on substitution) and significant polarity.

  • Silanol War: On silica (Normal Phase), the basic nitrogen hydrogen-bonds aggressively with acidic silanols (

    
    ), causing severe peak tailing and irreversible adsorption.
    
  • Hydrophobic Slip: On C18 (Reversed Phase), the compound is often too polar or ionized at neutral pH to retain, eluting in the void volume.

Below are the resolved "Case Files" for the most common failure modes.

Case File #001: Flash Chromatography Failure

User Report: "My compound streaks from the baseline to the solvent front on silica gel. I’m losing 40% of my mass."

Diagnosis

Standard silica gel is slightly acidic (pH ~5). Your basic aminopyrimidine is protonating on the surface, acting like an ion-exchange resin rather than a chromatography support.

Protocol Alpha: The "Basified" Normal Phase

You must neutralize the silica surface before and during the run.

The "Golden Solvent" System: Instead of standard DCM/MeOH, use DCM / MeOH / NH₃ (7N in MeOH) .

  • Preparation: Create a stock solution of 10% 7N NH₃ in MeOH. Use this as your "B" solvent.

  • Gradient: 0–20% "B" in DCM.

  • Mechanism: The ammonia competes for the silanol sites, "blocking" them so your amine can pass through without dragging.

Alternative: The "Green" System (EtOAc/EtOH) If DCM is restricted, use Ethyl Acetate / Ethanol (3:1) + 1% TEA .

  • Why: Ethanol is a stronger proton donor/acceptor than methanol in this context and often sharpens peaks for heterocycles.

Protocol Beta: Reversed-Phase Flash (The Fixer)

If the compound is highly polar (logP < 1), silica is the wrong tool. Switch to C18 Flash Cartridges .

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid or Ammonium Bicarbonate.

  • Loading: Do not dissolve in pure DMSO/DMF; it causes "breakthrough." Dissolve in 1:1 Water/DMSO or load onto a solid phase (C18 functionalized silica) via a dry loader.

Case File #002: HPLC/Prep Peak Tailing

User Report: "I have a shark-fin peak shape (Tailing Factor > 2.0). I can't separate the impurity at the tail."

Diagnosis

Secondary interactions are occurring between the charged amine and residual silanols on the C18 column.

Solution: The pH Switch (High pH Strategy)

This is the most effective method for aminopyrimidines but requires specific hardware/columns.

The Logic:

  • Low pH (Formic Acid, pH 2.7): The amine is protonated (

    
    ). It repels the silanols (good) but is highly hydrophilic (bad for retention).
    
  • High pH (Ammonium Bicarbonate, pH 10): The amine is deprotonated (

    
    ). It becomes neutral  and more hydrophobic, drastically increasing retention and improving peak shape.
    

Warning: Standard silica dissolves at pH > 8.[1] You must use Hybrid Particle Technology (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S).

Experimental Workflow:

  • Column: Hybrid C18 (e.g., Ethylene-Bridged Hybrid).

  • Buffer A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Buffer B: Acetonitrile.[2]

  • Gradient: 5% to 60% B over 15 min.

Visualization: Method Selection Logic

MethodSelection cluster_tailing Prep HPLC Tailing Issue Start Compound: Polar Aminopyrimidine Solubility Soluble in DCM/EtOAc? Start->Solubility NP_Flash Normal Phase Flash (Add 1% NH3 or TEA) Solubility->NP_Flash Yes PolarityCheck LogP < 0 (Very Polar)? Solubility->PolarityCheck No (Only DMSO/H2O) RP_Flash Reversed Phase Flash (C18) PolarityCheck->RP_Flash No (LogP 0-2) HILIC HILIC Mode (Amide/Zwitterionic) PolarityCheck->HILIC Yes (LogP < 0) Tailing Peak Tailing > 1.5? HighPH Switch to pH 10 (Hybrid C18) Tailing->HighPH Best Option IonPair Add 0.1% TFA (Standard C18) Tailing->IonPair Alternative

Caption: Decision matrix for selecting the optimal purification mode based on solubility and polarity.

Case File #003: Zero Retention (Void Elution)

User Report: "My compound comes out at 1.0 minute with the solvent front on C18."

Diagnosis

Your compound is too hydrophilic for hydrophobic interaction, even at high pH.

Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC works inversely to Reversed Phase.[3] Water is the "strong" solvent; Acetonitrile is the "weak" solvent.

The Protocol:

  • Column: Amide or Zwitterionic (e.g., TSKgel Amide-80, BEH Amide).

  • Mobile Phase A: Acetonitrile (Weak).

  • Mobile Phase B: 10 mM Ammonium Formate, pH 3.0 (Strong).

  • Gradient: Start at 95% A (High Organic) and gradient down to 60% A .

  • Critical Step: Sample must be dissolved in high organic (e.g., 80% ACN). Injecting a water plug will destroy the peak shape.

Case File #004: Isolation & Salt Removal

User Report: "I purified it, but now I have a pile of salt, or the compound degrades when I roto-vap."

The "Salt Trap" Guide
Buffer SystemVolatilityRemoval MethodBest For...
TFA (0.1%) HighLyophilization / EvaporationPeptides, stable bases. Warning: Leaves compound as TFA salt.
Formic Acid HighLyophilizationLC-MS sensitive compounds. Weaker ion pair than TFA.
Ammonium Bicarbonate HighLyophilization (breaks down to NH3 + CO2)Best for Aminopyrimidines. Leaves free base.
Phosphate NoneDo Not Use for PrepAnalytical only. Requires desalting column to remove.

Desalting Protocol (If non-volatile buffers were used):

  • Load fraction onto a C18 Flash Cartridge .

  • Wash with 10 CV (Column Volumes) of pure water to strip salts.

  • Elute compound with MeOH or ACN .

  • Evaporate.

References

  • Biotage. (2023).[2][4][5] Strategies for the Purification of Polar Compounds. Retrieved from

  • Waters Corporation. (2023). Purification of Basic Compounds Using High pH Reversed-Phase Chromatography. Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2022). User Guide: Purification of Heterocyclic Amines. Retrieved from

  • Thermo Fisher Scientific. (2021). HILIC Separations: A Practical Guide. Retrieved from

Sources

Technical Support Center: Solubility Optimization for Pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-404 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming poor aqueous and organic solubility in pyrimidin-4-ol scaffolds.

Executive Summary

You are likely encountering these issues because "pyrimidin-4-ol" is a misnomer in the solid state. These compounds predominantly exist as the pyrimidin-4(3H)-one tautomer.[1] This keto-form creates robust intermolecular hydrogen-bonding networks (similar to DNA base pairing) that result in high crystal lattice energy.[1]

This guide moves beyond standard "add more DMSO" advice. We will dismantle the crystal lattice using chemical modification, thermodynamic destabilization, and kinetic trapping.[1]

Module 1: The Diagnosis (Why is it insoluble?)

Before attempting to dissolve your compound, you must understand the structural enemy.[1]

The Tautomer Trap

While you drew a hydroxy group (-OH) in your notebook, your flask contains the amide-like keto form.[1] This results in a "ribbon" or "dimer" motif in the crystal lattice held together by dual hydrogen bonds (


).[1]

Key Insight: The energy required to break these intermolecular bonds (Crystal Lattice Energy) often exceeds the energy released by solvation (Solvation Enthalpy), resulting in net insolubility.[1]

Visualization of the Problem

The following diagram illustrates the tautomeric equilibrium and the resulting aggregation that prevents dissolution.

Tautomerism Enol Pyrimidin-4-ol (Enol Form) High Solvation Potential Keto Pyrimidin-4(3H)-one (Keto Form) Dominant in Solid State Enol->Keto Tautomerization (Fast) Dimer Self-Assembled Dimer (Insoluble Aggregate) Keto->Dimer H-Bond Stacking (Lattice Energy) Solution Solubilized Monomer Keto->Solution Disrupted H-Bonds Dimer->Solution Requires High Energy (Heat/Polar Solvent)

Figure 1: The thermodynamic sink of the keto-dimer formation is the primary cause of insolubility.[1]

Module 2: Chemical Modification (The "Fix")

If you are in the lead optimization phase, structural modification is the most robust solution.[1]

Blocking the Hydrogen Bond Donor

The N3-proton is the "glue" holding the crystal together.[1] Removing it disrupts the lattice.[1]

  • Strategy: N-alkylation or O-alkylation.

  • Impact: Converting the core to a 4-methoxypyrimidine or N-methylpyrimidin-4-one often increases solubility by 10-100 fold by eliminating the H-bond donor capability.

  • Caution: This changes biological activity.[1] If the NH is critical for binding (e.g., to a kinase hinge region), use a Prodrug strategy (see 2.2).[1]

Prodrug Designs

Mask the insoluble moiety with a solubilizing group that is cleaved in vivo.[1]

Prodrug TypeModification SiteMechanismCleavage
Phosphate Ester O-4 positionIntroduces negative charge at physiological pH.Alkaline Phosphatase
Acyl-Oxy-Methyl N-3 positionDisrupts packing; adds lipophilicity or polarity.Esterases
Carbamate N-3 positionReduces H-bond potential.Hydrolysis

Module 3: Formulation & Processing (The "Workaround")

If the structure is fixed (e.g., a clinical candidate), use these physical chemistry techniques.[1]

Salt Selection Protocol

Pyrimidin-4-ones are amphoteric but generally have weak basicity (


) and weak acidity (

).[1] Standard salts (Acetate, Fumarate) often fail because the

is insufficient for proton transfer.[1]

Recommended Counter-ions:

  • For Basic Centers (Protonating N1): Use strong acids (

    
    ).[1]
    
    • Methanesulfonic acid (Mesylate):[1] Excellent for disrupting packing.[1]

    • Hydrochloric acid:[1] Standard, but watch for common ion effect in saline.[1]

  • For Acidic Centers (Deprotonating N3): Use strong bases.[1]

    • Sodium/Potassium: Often hygroscopic but soluble.[1]

    • Choline: Large cation disrupts crystal packing.[1]

Solubility Decision Matrix

Follow this logic flow to select the correct solubilization method.

SolMatrix Start Compound Insoluble in Aqueous Media? CheckStruct Can structure be modified? Start->CheckStruct ModYes Yes (Early Discovery) CheckStruct->ModYes ModNo No (Late Stage/Fixed) CheckStruct->ModNo BlockH Block H-Bond Donor (N-Methylation / O-Methylation) ModYes->BlockH CheckIon Ionizable Centers? ModNo->CheckIon IonYes Yes (pKa < 4 or > 9) CheckIon->IonYes IonNo No / Neutral pH required CheckIon->IonNo SaltScreen Salt Screening (Mesylate / Sodium) IonYes->SaltScreen Cosolvent Co-solvents (DMSO/PEG400) IonNo->Cosolvent Complex Cyclodextrin (HP-β-CD) IonNo->Complex

Figure 2: Decision tree for selecting the appropriate solubility enhancement strategy.

Module 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon dilution from DMSO into buffer. Why?

A: This is the "Crash-Out" effect.[1] Pyrimidin-4-one derivatives often have a "log-linear" solubility profile.

  • The Cause: Water acts as an anti-solvent, driving the hydrophobic effect and re-establishing the H-bond network faster than the DMSO can solvate it.[1]

  • The Fix:

    • Pre-dilution: Dilute DMSO stock into PEG400 or Propylene Glycol first, then add water.[1] These intermediate polarity solvents bridge the gap.[1]

    • Cyclodextrins: Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your aqueous buffer (10-20% w/v) before adding the DMSO stock.[1] The CD cavity encapsulates the hydrophobic core.[1]

Q2: HPLC peaks are splitting or broadening. Is my compound degrading?

A: Likely not. You are observing tautomeric exchange on the column time scale.[1]

  • Diagnosis: If the split ratio changes with temperature or pH, it is tautomerism.[1]

  • The Fix:

    • Temperature: Run the column at 40-50°C to speed up the exchange (coalescing the peaks).

    • pH: Adjust mobile phase pH. At acidic pH (pH 2-3), the protonated form dominates, often sharpening the peak.[1]

Q3: I cannot get crystals for X-ray; I only get amorphous powder.

A: The high lattice energy causes rapid precipitation rather than slow crystallization.[1]

  • The Fix: Use Solvent Diffusion .[1] Dissolve in a small amount of DMSO or DMF.[1] Carefully layer a miscible anti-solvent (like Methanol or Ethanol) on top.[1] Let it sit undisturbed for days. The slow diffusion allows organized lattice formation.[1]

References

  • Tautomerism characteristics of 4-pyrimidone. ChemicalBook.

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. National Institutes of Health (PMC).[1]

  • Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie.

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [1]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data.

Sources

troubleshooting unexpected side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis

Introduction

Welcome to the Pyrimidine Synthesis Technical Support Center. This guide addresses the most persistent failure modes in the construction and functionalization of the pyrimidine core. Unlike generic organic chemistry guides, this document focuses on causality —why a specific side reaction dominates under certain conditions—and provides self-validating protocols to correct them.

Module 1: The Biginelli Reaction – Condensation Failures

User Issue: “I am attempting a Biginelli synthesis, but I am isolating a fluorescent yellow solid instead of my target dihydropyrimidinone (DHPM).”

Diagnosis: You are likely observing the Hantzsch-type 1,4-Dihydropyridine (DHP) side reaction.[1] This occurs when the urea component decomposes to ammonia (or fails to intercept the intermediate) at high temperatures, allowing two equivalents of the


-ketoester to condense with the aldehyde.[1]

Mechanistic Causality: The Biginelli reaction competes kinetically with the Hantzsch pathway.

  • Biginelli Pathway: Aldehyde + Urea

    
     Acylimine Intermediate 
    
    
    
    +
    
    
    -ketoester
    
    
    DHPM .
  • Hantzsch Pathway: Aldehyde + 2

    
    
    
    
    
    -ketoester + NH
    
    
    (from urea decomposition)
    
    
    DHP .

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Temperature Reduce from reflux (

) to

.
High thermal energy promotes urea decomposition to NH

, fueling the Hantzsch competitor.
Catalyst Switch to Yb(OTf)

or InCl

.
Lanthanide/Lewis acid catalysts stabilize the N-acyliminium intermediate, accelerating the Biginelli trap over the Hantzsch dimerization.
Stoichiometry Use excess Urea (1.5--2.0 equiv). Compensates for thermal decomposition and forces the equilibrium toward the pyrimidine core.

Visual Pathway Analysis:

Biginelli_vs_Hantzsch Start Aldehyde + Beta-Ketoester Inter Acylimine Intermediate Start->Inter Acid Cat. DHP Side Product: 1,4-Dihydropyridine (Hantzsch) Start->DHP + 2nd Ketoester + NH3 Urea Urea Ammonia NH3 (Decomposition) Urea->Ammonia High T (>100C) DHPM Target: Dihydropyrimidinone (Biginelli) Inter->DHPM + Urea (Kinetic Control)

Figure 1: Kinetic competition between the desired Biginelli pathway (green) and the parasitic Hantzsch pathway (red).

Module 2: Regioselectivity in Alkylation (N- vs. O-Alkylation)

User Issue: “I treated my 4-hydroxypyrimidine (pyrimidinone) with an alkyl halide, but NMR shows a mixture of N-alkyl and O-alkyl products. I need the N-alkylated lactam.”

Diagnosis: Ambident anion equilibration. The pyrimidinone anion can react at the Nitrogen (soft center) or the Oxygen (hard center). The ratio is dictated by the HSAB (Hard-Soft Acid-Base) principle and solvent polarity.

Technical Insight:

  • N-Alkylation (Thermodynamic): Favored by soft electrophiles and protic or non-polar solvents where hydrogen bonding shields the oxygen.

  • O-Alkylation (Kinetic): Favored by hard electrophiles, silver salts (Ag

    
     coordinates nitrogen, blocking it), and polar aprotic solvents (DMF, DMSO) which leave the oxygen lone pair highly active.
    

Optimization Matrix:

Desired IsomerRecommended BaseRecommended SolventCritical Additive
N-Alkyl (Lactam) K

CO

or NaH
Toluene or 1,4-DioxaneNone
O-Alkyl (Lactim) Ag

CO

or Cs

CO

DMF or MeCNAg

salts (Sequesters N-site)

Self-Validating Experiment (N-Alkylation Protocol):

  • Dissolve 1.0 equiv of pyrimidinone in Toluene (0.2 M).

  • Add 1.2 equiv K

    
    CO
    
    
    
    . Stir at RT for 30 min (Deprotonation phase).
  • Add 1.1 equiv Alkyl Halide.

  • Reflux for 4–6 hours.

  • Validation: Check TLC. If O-alkyl product appears (often higher R

    
    ), switch solvent to 2-Propanol to leverage H-bonding shielding of the oxygen.
    

Module 3: Chlorination with POCl – Safety & Side Reactions

User Issue: “During the chlorination of 4-hydroxypyrimidine using POCl


, I observe a delayed exotherm during quenching, and my yield is variable.”

Diagnosis: Formation of Phosphorodichloridic Acid and incomplete quenching.[2] Direct quenching of excess POCl


 into water is violent. However, the side product HO-POCl

(formed from the reaction) hydrolyzes slowly, creating a "sleeping" exotherm that can boil the solvent unexpectedly during workup.

Troubleshooting Guide:

Q: How do I prevent the "sleeping exotherm"?

  • A: Do not quench directly with water. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain internal temperature

    
    . Alternatively, quench into a biphasic mixture of toluene/sat. NaHCO
    
    
    
    .

Q: I see dimerization (Pyrimidyl-Pyrimidine ether). Why?

  • A: This occurs if the reaction runs "dry" or local concentration of the starting material is too high. The product (chloropyrimidine) reacts with the starting material (hydroxypyrimidine).[3]

    • Fix: Ensure Equimolar POCl

      
        is used if running solvent-free, or use a solvent like Chlorobenzene  to dilute the species.
      

Standardized Chlorination Protocol (Solvent-Free):

  • Mix Hydroxypyrimidine (1.0 equiv) and POCl

    
     (1.5 equiv) in a round bottom flask.
    
  • Add

    
    -Dimethylaniline (1.0 equiv) dropwise (Catalyst/Acid Scavenger).
    
  • Heat to

    
     for 2 hours.
    
  • Monitor: Aliquot into MeOH (forms methoxy-derivative) for TLC/LCMS monitoring to avoid hydrolyzing the chloride during analysis.

  • Workup: Dilute with DCM, pour onto Ice/NaHCO

    
    .
    

Visual Workflow:

Chlorination_Safety Start Hydroxypyrimidine + POCl3 Reaction Heat (90-100C) + Base (DMA) Start->Reaction Check LCMS Check (MeOH quench) Reaction->Check Quench_Risk Risky Quench: Direct Water Addn Reaction->Quench_Risk Avoid Check->Reaction Incomplete Quench_Safe Safe Quench: Pour onto Crushed Ice Temp < 10C Check->Quench_Safe Complete Product Chloropyrimidine Isolated Quench_Safe->Product Exotherm Delayed Exotherm (Explosion Risk) Quench_Risk->Exotherm

Figure 2: Safety decision tree for POCl


 mediated chlorination.

References

  • BenchChem Technical Support. (2025).[1][4][5][6] Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • Wang, H., et al. (2012).[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[2] Retrieved from

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. (Foundational mechanism for Hantzsch competition).
  • Gomes, G. P., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones. Journal of Organic Chemistry. Retrieved from [7]

  • Preston, P. N. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. ResearchGate. Retrieved from

Sources

optimizing reaction conditions for N-alkylation of 2-aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reaction Conditions for


-Alkylation of 2-Aminopyrimidines

Introduction: The Ambident Nucleophile Challenge

You are likely reading this guide because your alkylation of 2-aminopyrimidine failed to yield the desired secondary amine, or produced a complex mixture of regioisomers. This is not a failure of technique, but a fundamental challenge of the substrate.

2-Aminopyrimidine is an ambident nucleophile . It possesses three potential sites for electrophilic attack:

  • Ring Nitrogen (N1/N3): The kinetic nucleophile.

  • Exocyclic Amine (

    
    ):  The thermodynamic target for most medicinal chemistry applications.
    
  • Ring Carbon (C5): Rare, but possible with highly reactive electrophiles.

This guide provides a logic-driven approach to controlling this regioselectivity, moving beyond "trial and error" to mechanistic control.

Module 1: Mechanistic Insight & Regioselectivity

To optimize your reaction, you must first understand the electronic landscape.

  • Basicity: The pKa of the conjugate acid of 2-aminopyrimidine is ~3.54 . This is significantly lower than pyridine (~5.2) or 2-aminopyridine (~6.8), making the ring nitrogens less basic but still more nucleophilic than the neutral exocyclic amine.

  • The Trap: Under neutral or weakly basic conditions (e.g., K₂CO₃ in DMF), alkylation occurs preferentially at the ring nitrogen (N1) . This forms a 1-alkyl-2-imino-1,2-dihydropyrimidine salt.

  • The Fix: To alkylate the exocyclic amine, you must either:

    • Deprotonate the exocyclic amine (creating a potent anion).

    • Use Reductive Amination (bypassing the Sₙ2 mechanism).

    • Force a Dimroth Rearrangement (converting the kinetic ring-product to the thermodynamic exo-product).

Visualizing the Pathways

ReactionPathways Start 2-Aminopyrimidine Cond_Neutral Neutral/Weak Base (K2CO3, Heat) Start->Cond_Neutral Cond_Strong Strong Base (NaH/LiHMDS) Start->Cond_Strong Cond_Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Cond_Reductive Prod_Ring Ring Alkylation (N1) (Kinetic Product) 1-alkyl-2-imino... Cond_Neutral->Prod_Ring Major Pathway Cond_Strong->Prod_Ring Competing Prod_Exo Exocyclic Alkylation (N-exo) (Thermodynamic Product) Target Compound Cond_Strong->Prod_Exo Anion Directed Cond_Reductive->Prod_Exo High Selectivity Rearrange Dimroth Rearrangement (Heat + Base) Prod_Ring->Rearrange Isomerization Rearrange->Prod_Exo Thermodynamic Equilibration

Caption: Decision tree for alkylation pathways. Note that direct alkylation often requires a rearrangement step to reach the target.

Module 2: Protocol Optimization

Method A: Reductive Amination (The "Gold Standard")

Use this if: You can access the corresponding aldehyde of your alkyl group. This method avoids the regioselectivity battle entirely.

Protocol:

  • Imine Formation: Dissolve 2-aminopyrimidine (1.0 eq) and Aldehyde (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.

  • Add Acid Catalyst: Add Ti(OiPr)₄ (1.5 eq) or catalytic Acetic Acid. Stir for 2-4 hours at RT.

    • Why? The exocyclic amine is poorly nucleophilic; Titanium acts as a Lewis acid to drive imine formation and scavenge water.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq). Stir overnight.

  • Workup: Quench with saturated NaHCO₃.

Method B: Direct Alkylation (The "Hard Way")

Use this if: You must use an alkyl halide.

VariableRecommendationScientific Rationale
Base NaH (60%) or LiHMDS You must deprotonate the exocyclic amine (pKa >20) to generate the anion, making it competitive with the ring nitrogen. K₂CO₃ is often insufficient for mono-alkylation selectivity.
Solvent DMF or THF Polar aprotic solvents support the anion. THF is preferred with LiHMDS; DMF is standard for NaH.
Stoichiometry 1:1.1 (Amine:Electrophile) Crucial: Excess alkyl halide leads to rapid di-alkylation. Add the electrophile slowly at 0°C.
Temperature 0°C

RT
Start cold to control the exothermic deprotonation and minimize di-alkylation.

Step-by-Step Direct Alkylation Protocol:

  • Dissolve 2-aminopyrimidine (1.0 eq) in dry DMF under Argon.

  • Cool to 0°C. Add NaH (1.2 eq) portion-wise.

  • Stir for 30 mins. Evolution of H₂ gas indicates anion formation.

  • Add Alkyl Halide (1.05 eq) dropwise.

  • Monitor by TLC/LCMS. If the Ring-Alkylated product forms (often more polar), proceed to Troubleshooting (Dimroth Rearrangement).

Module 3: Troubleshooting & FAQs

Q1: I isolated the product, but the NMR shows the alkyl group is on the wrong nitrogen (Ring N1). Is the batch ruined? A: No. You have formed the imino-dihydro-pyrimidine. You can convert this to the desired product via the Dimroth Rearrangement .[1][2]

  • The Fix: Take your crude material, dissolve it in Ethanol/Water (or Butanol for higher temp), add excess NaOH or Et₃N, and reflux for 4-12 hours.

  • Mechanism:[2][3][4][5][6][7][8] Hydroxide attacks the C2 position, opening the ring. The molecule rotates and re-closes, placing the alkyl group on the exocyclic nitrogen (the thermodynamic product).

Q2: I am seeing significant di-alkylation (


-dialkyl). 
A:  This is a common issue with NaH. The mono-alkylated product is often more acidic than the starting material, leading to rapid second deprotonation.
  • The Fix: Switch to Method A (Reductive Amination) . If you must use alkylation, use LiHMDS (1.0 eq) at -78°C to strictly control deprotonation stoichiometry, or use a "sacrificial" amount of starting material (excess amine).

Q3: The reaction is stalled. Starting material is unreacted. A: The nucleophilicity of the exocyclic amine is very low due to electron withdrawal by the pyrimidine ring.

  • The Fix: Add Cs₂CO₃ and catalytic KI (Finkelstein condition) and heat to 80°C in DMF. However, be warned: higher heat increases the risk of Ring Alkylation.

References

  • Mechanism of Regioselectivity: Brown, D. J., & Harper, J. S. (1963). The Dimroth Rearrangement.[1][2][4][9][10] Part I. Basic hydrolysis of 1-methyl-2-pyrimidinimine. Journal of the Chemical Society. Link

  • pKa Data: pKa Data Compiled by R. Williams. (See Heterocycles section).[1][3][4][11] Link

  • Reductive Amination Superiority: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Dimroth Rearrangement Review: El-Sayed, H. A., et al. (2021).[4] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[4][10] Chemistry of Heterocyclic Compounds.[2][10][11] Link

Sources

Technical Support Hub: Stability & Storage of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

[1]

CAS Number: 5993-95-3 Chemical Formula: C₆H₉N₃O Molecular Weight: 139.16 g/mol [1][2]

Executive Summary

This guide addresses the stability profile of 2-(Aminomethyl)-6-methylpyrimidin-4-ol , a critical heterocyclic building block.[1] Unlike its more stable analog (2-amino-6-methylpyrimidin-4-ol), the presence of the exocyclic primary amine (aminomethyl group) significantly increases its susceptibility to oxidative degradation and hygroscopic hydrolysis.[1]

Critical Warning: If stored as a free base, this compound is air-sensitive and hygroscopic .[1] It readily absorbs atmospheric CO₂ to form carbamates and oxidizes to form aldehydes/imines, typically manifesting as a yellow-to-brown discoloration.[1]

Module 1: The Golden Standard Storage Protocol

Q: What are the absolute requirements for long-term storage?

A: To prevent the degradation cascade initiated by moisture and oxygen, you must disrupt the "Oxidation Triangle" (Oxygen, Moisture, Light).

ParameterRecommendationTechnical Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable for <1 month)Lowers the kinetic energy of the molecules, significantly slowing the rate of autoxidation and dimerization.[1]
Atmosphere Argon or Nitrogen Overlay The primary aminomethyl group (-CH₂NH₂) reacts with atmospheric CO₂ (carbamilation) and O₂.[1] Inert gas is mandatory for the free base.
Container Amber Glass + Parafilm/Teflon Tape Blocks UV light (which catalyzes pyrimidine ring excitation) and creates a secondary moisture barrier.
Desiccant Required (Silica/Drierite) Prevents hydrolysis. The compound is hygroscopic; absorbed water facilitates proton transfer reactions that degrade the ring.
Q: I received the compound as a hydrochloride salt. Does this change the storage requirements?

A: Yes, significantly.

  • The Salt Advantage: The HCl salt protonates the primary amine (-CH₂NH₃⁺Cl⁻), rendering it non-nucleophilic and resistant to oxidation and CO₂ absorption.

  • Protocol Shift: While -20°C and desiccation are still recommended, the strict requirement for an inert atmosphere is relaxed.[1] However, the salt is often more hygroscopic, making moisture control the #1 priority.

Module 2: Degradation Forensics & Troubleshooting

Q: My compound has turned from white to faint yellow. Is it still usable?

A: Proceed with Caution. Yellowing indicates the formation of Schiff base oligomers . The aminomethyl group oxidizes to an aldehyde, which then reacts with the remaining amine on a neighboring molecule.

  • Action: Run a dilute LC-MS.

    • Pass: Purity >95%. The color is often due to trace (<1%) highly conjugated impurities.

    • Fail: Purity <90%. Recrystallization is required.[1]

Q: What specific degradation pathways should I look for in LC-MS?

A: Refer to the degradation map below. You will likely see peaks corresponding to the Aldehyde (M-2) and the Dimer (2M-18) .[1]

Visualizing the Degradation Threat

DegradationPathwaysCompound2-(Aminomethyl)-6-methylpyrimidin-4-ol(MW: 139.16)OxidationOxidative Deamination(Air/Light)Compound->Oxidation+ O2CarbamateCarbamate Salt(CO2 Absorption)Compound->Carbamate+ CO2(Air Exposure)AldehydeIntermediate Aldehyde(Reactive Electrophile)Oxidation->Aldehyde- NH3DimerSchiff Base Dimer(Yellow/Brown Impurity)Aldehyde->Dimer+ Compound(Condensation)

Figure 1: Primary degradation pathways.[1][3][4] The "Dimer" formation is responsible for the characteristic yellowing of aged samples.

Module 3: Handling & Experimental FAQs

Q: Can I keep a stock solution in DMSO or water?

A:

  • In Water: NO. The free base is unstable in aqueous solution over time (hydrolysis risk). Prepare fresh immediately before use.

  • In DMSO: Short-term only. DMSO is hygroscopic.[1] If you must store it, use anhydrous DMSO, aliquot into single-use vials, freeze at -20°C, and use within 1 month.[1]

Q: How do I salvage a degraded sample?

A: If the compound is the free base and shows yellowing:

  • Dissolution: Dissolve in a minimal amount of warm Ethanol or Methanol.[1]

  • Filtration: Filter to remove insoluble oligomers.[1]

  • Precipitation: Add cold Diethyl Ether or Hexane dropwise to induce precipitation.[1]

  • Drying: Dry under high vacuum for 4 hours to remove solvents and moisture.[1]

Module 4: Decision Tree for Incoming Inventory

Use this workflow to determine the immediate processing of new batches.

StorageWorkflowStartNew Shipment ReceivedCheckFormCheck Form:Free Base or Salt?Start->CheckFormFreeBaseFree Base(High Risk)CheckForm->FreeBaseSaltHCl/TFA Salt(Lower Risk)CheckForm->SaltAliquotAliquot immediatelyunder Argon/N2FreeBase->AliquotAvoid AirStoreFBStore -20°CDouble SealedAliquot->StoreFBDesiccatePlace in Desiccator(Hygroscopic)Salt->DesiccateAvoid WaterStoreSaltStore 4°C or -20°CDesiccate->StoreSalt

Figure 2: Workflow for handling incoming shipments to maximize shelf-life.

References

  • BLD Pharm. (n.d.).[1] 2-(Aminomethyl)-6-methylpyrimidin-4-ol Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135402055, 2-amino-6-methylpyrimidin-4(3H)-one. Retrieved from

  • Wasternack, C. (1980).[5] Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.[1][6][7][5] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheets for Pyrimidine Derivatives. Retrieved from

Technical Support Center: Pyrimidinol & Pyrimidone Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Ambiguous NMR Peaks in Pyrimidinol/Pyrimidone Derivatives Role: Senior Application Scientist Status: Active Support Guide

Introduction: The "Pyrimidinol" Paradox

Welcome. If you are here, you are likely staring at an NMR spectrum that defies your expected structure. You see broad humps where sharp singlets should be, missing protons, or carbon signals that don't align with your prediction.

Here is the reality: In solution, "pyrimidinols" rarely exist as such. They are almost exclusively pyrimidinones (keto-tautomers). The ambiguity you face usually stems from three distinct physical phenomena:

  • Rapid Tautomeric Exchange: The proton shuttles between Nitrogen and Oxygen faster than the NMR timescale.

  • Quadrupolar Relaxation:

    
    N nuclei broaden attached protons.
    
  • Regioisomeric Confusion: Differentiating N-alkylation from O-alkylation during synthesis.

This guide provides the protocols to resolve these ambiguities definitively.

Module 1: Tautomerism – The Ghost in the Spectrum

The Core Issue

You synthesized 4-hydroxypyrimidine, but the


H NMR shows no hydroxyl proton and the 

C shifts are "wrong."
  • Scientific Reality: In polar solvents (DMSO, MeOH, H

    
    O), the equilibrium overwhelmingly favors the oxo-form  (lactam), specifically the 
    
    
    
    -H tautomer (e.g., 4(3H)-pyrimidinone), not the hydroxy-form (lactim).
Diagnostic Workflow
Step 1: The Solvent Switch Test

Run your sample in DMSO-d


  first, then CDCl

(if soluble).
  • Observation: Polar solvents stabilize the charge-separated zwitterionic character of the pyrimidinone (keto) form. Non-polar solvents may shift the equilibrium slightly toward the enol, but pyrimidines are stubborn.

  • Validation: If the C2/C4/C6 carbon signals shift significantly (>2 ppm) between solvents, you have an active tautomeric equilibrium.

Step 2:

N-HMBC (The Gold Standard)

Direct


N detection is insensitive, but 

H-

N HMBC is the ultimate adjudicator.
  • Why it works: The chemical shift difference between a pyridine-like nitrogen (=N-) and an amide-like nitrogen (-NH-) is massive (~100 ppm).

Nitrogen TypeElectronic Environment

N Chemical Shift (vs. liq. NH

)
Pyridine-like =N- (sp

, lone pair available)
230 – 330 ppm
Pyrrole/Amide-like -NH- (sp

, lone pair delocalized)
150 – 190 ppm
Amino (Exocyclic) -NH

30 – 60 ppm

Protocol: Run a


H-

N HMBC optimized for long-range coupling (

Hz).
  • Result: If you see a correlation to a nitrogen at ~160 ppm, you have the pyrimidinone (keto) form. If it is ~280 ppm, you have the pyrimidinol (enol) form.

Visualization: Tautomer Identification Logic

TautomerLogic Start Ambiguous Structure: Pyrimidinol vs Pyrimidinone Solvent Step 1: Solvent Test (Compare DMSO-d6 vs CDCl3) Start->Solvent ShiftChange Significant Shift Change? Solvent->ShiftChange Yes Yes ShiftChange->Yes >2 ppm No No ShiftChange->No <0.5 ppm Equilibrium Active Tautomeric Equilibrium N15 Step 2: 1H-15N HMBC Equilibrium->N15 Stable Stable Tautomer Stable->N15 ResultKeto Shift ~160 ppm (Amide-like) CONFIRMED: Pyrimidinone N15->ResultKeto Low Freq ResultEnol Shift ~280 ppm (Pyridine-like) CONFIRMED: Pyrimidinol N15->ResultEnol High Freq Yes->Equilibrium No->Stable

Figure 1: Decision tree for distinguishing tautomers using solvent effects and Nitrogen NMR.

Module 2: Troubleshooting Broad or Missing Signals

Issue: "My proton peaks are broad humps."

Cause: Intermediate exchange rate. The proton is exchanging between the pyrimidine nitrogen and trace water (or other sites) at a rate comparable to the NMR frequency difference (


).
The Fix: Variable Temperature (VT) NMR

You must push the system to either the Slow Exchange Limit (distinct peaks) or the Fast Exchange Limit (sharp average peak).

Protocol: The "Freeze or Fry" Method
  • To see the -NH proton (Slow Exchange):

    • Cool it down: Lower temperature to 250 K (-23°C) or lower.

    • Solvent: Use CD

      
      Cl
      
      
      
      or Acetone-d
      
      
      (freezing points are lower than DMSO).
    • Result: The exchange slows down. The broad hump resolves into a sharp singlet (or doublet if coupled).

  • To clean up the spectrum (Fast Exchange):

    • Heat it up: Raise temperature to 320-350 K (50-80°C).

    • Solvent: DMSO-d

      
       is ideal (high boiling point).
      
    • Result: The -NH signal may disappear into the baseline (exchange with water) or sharpen into a time-averaged signal, but the ring protons will sharpen significantly as the tautomeric flickering becomes faster than the NMR timescale.

Critical Note: If using DMSO-d


, ensure it is "100% atom" dry. Even trace water catalyzes proton exchange, broadening your signals. Store DMSO over 4Å molecular sieves.

Module 3: Regioisomer Differentiation (N- vs. O-Alkylation)

The Scenario

You alkylated a pyrimidinone using methyl iodide and base. Did you get the N-methyl pyrimidinone or the O-methyl alkoxypyrimidine ?

  • Thermodynamics: N-alkylation is usually favored (amide stability).

  • Kinetics/Conditions: O-alkylation can occur with silver salts or specific hard electrophiles.

Differentiation Protocol

Do not rely on


H chemical shifts alone. The methyl singlet looks identical (~3.9 - 4.0 ppm) in both cases.
Method A:

H-

C HMBC (The 3-Bond Rule)

Look for the correlation from the new Methyl group protons to the ring carbon.

RegioisomerConnectivityHMBC Correlation TargetTarget Carbon Shift
N-Alkyl N-C H


N

C =O
Carbonyl (C2/C4) 155 – 170 ppm
O-Alkyl O-C H


O

C -O
C-O Carbon 160 – 172 ppm

Wait, the shifts overlap! The Tie-Breaker: Look at the intensity and topology .

  • N-Alkyl: The N-Me protons often show correlations to two carbons (the adjacent Carbonyl and the adjacent CH/C-R if at N1/N3 positions).

  • O-Alkyl: The O-Me protons typically show a strong correlation to one carbon (the C-O).

Method B:

H-

N HMBC (Definitive)

This is the self-validating step.

  • Run

    
    H-
    
    
    
    N HMBC.
  • Look for the cross-peak from the Methyl protons.

  • N-Alkyl: You will see a strong 2-bond correlation (

    
    ) between the methyl protons and the Nitrogen.
    
    • Shift Check: The Nitrogen will be shielded (Amide-like, ~150-180 ppm).

  • O-Alkyl: You will see NO correlation (or a very weak 3-bond) to the Nitrogen, because the Oxygen atom interrupts the coupling path.

    • Shift Check: The ring Nitrogen will be deshielded (Pyridine-like, ~250-300 ppm).

Visualization: Regioisomer Logic Flow

RegioLogic Input Alkylated Product: N-Me vs O-Me? Exp1 Experiment: 1H-15N HMBC Input->Exp1 Decision Me-Proton to Nitrogen Correlation? Exp1->Decision YesCorr Strong Correlation (2-bond) Decision->YesCorr Yes NoCorr No/Weak Correlation (>3-bond) Decision->NoCorr No N_Shift Check 15N Shift YesCorr->N_Shift ResultO O-Alkylated (Pyridine-like N: ~280ppm) NoCorr->ResultO ResultN N-Alkylated (Amide-like N: ~160ppm) N_Shift->ResultN Shielded (<200ppm) N_Shift->ResultO Deshielded (>230ppm)

Figure 2: Workflow for distinguishing N-alkylation from O-alkylation using Heteronuclear Multiple Bond Correlation (HMBC).

FAQ: Quick Troubleshooting

Q: I can't find the -OH proton in my 4-hydroxypyrimidine spectrum. A: It likely doesn't exist. You are looking at 4(3H)-pyrimidinone. The "OH" is actually an "NH" (usually broad, >11 ppm). If you must see the OH form, try running the NMR in very dilute non-polar solvent (CDCl


) or gas phase (not practical for most), but be aware the keto form is thermodynamically dominant.

Q: My 13C signals are missing. A: This is likely due to C-N coupling broadening or intermediate exchange. Pyrimidines often have long relaxation times (


).
  • Fix: Increase your relaxation delay (

    
    ) to 3-5 seconds.
    
  • Fix: If the carbon is attached to a quadrupolar Nitrogen (

    
    N), the signal broadens. Run the experiment at a higher temperature to sharpen it.
    

Q: How do I reference


N chemical shifts? 
A:  Do not use an internal standard. Use the unified scale based on your 

H lock signal (Xi scale). Most modern software (TopSpin, MestReNova) does this automatically. If manually referencing, liquid Ammonia (liq. NH

) is 0 ppm. Note that Nitromethane (CH

NO

) is often used as a standard where 0 ppm (MeNO

)

380 ppm (NH

). Always cite your reference scale. This guide uses the liq. NH

scale.[1][2]

References

  • Marek, R., & Lyčka, A. (2002).[3]

    
    N NMR spectroscopy in structural analysis. Current Organic Chemistry, 6(1), 35-66. 
    
  • LaPlante, S. R., et al. (2013).[4] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[4][5] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4]

  • Singh, A., et al. (2014).[6] Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. (Discusses low-temp NMR for tautomers).

  • NIST. (2012).

    
    N-NMR Chemical Shifts of Major Chemical Families. NIST Standard Reference Data. 
    
  • University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution.

Sources

Technical Support Center: Troubleshooting Pyrimidine Assay Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing poor reproducibility in biological assays with pyrimidines (5-FU, Gemcitabine, Cytarabine, etc.). Audience: Researchers, Scientists, and Drug Development Professionals.[1] Role: Senior Application Scientist.

Introduction: The "Silent Variables" in Nucleoside Analog Assays

Pyrimidine analogs—such as 5-Fluorouracil (5-FU) , Gemcitabine , and Cytarabine —are cornerstones of oncology research. However, they are notoriously difficult to standardize in vitro. Unlike stable small molecules, these nucleoside analogs are biologically dynamic prodrugs. Their activity depends not just on concentration, but on a fragile network of transporters, activation enzymes (kinases), and degradation pathways (deaminases/phosphorylases).

If your IC50 values are shifting between weeks, or if your "identical" cell lines yield contradictory data, you are likely facing one of three specific failures: Chemical Instability , Metabolic Heterogeneity , or Assay Interference .

This guide isolates these variables and provides field-proven protocols to eliminate them.

Module 1: Chemical Stability & Solubility

Q: Why did my Gemcitabine stock precipitate after I stored it in the fridge?

A: This is a counter-intuitive property of Gemcitabine Hydrochloride. Unlike most drugs that are preserved by refrigeration, Gemcitabine HCl in aqueous solution can crystallize at 4°C , and these crystals often do not redissolve upon warming.[2]

  • The Mechanism: At low temperatures, the solubility equilibrium shifts, leading to irreversible precipitation in concentrated stocks (e.g., 38 mg/mL).

  • The Fix: Store aqueous Gemcitabine stocks at Room Temperature (20–25°C) if used within 35 days. For long-term storage, aliquots must be frozen at -20°C or lower. Never store liquid aqueous stocks at 4°C.

Q: My 5-FU potency seems to degrade rapidly in certain media. Why?

A: 5-Fluorouracil is highly sensitive to alkaline pH .

  • The Mechanism: In basic conditions (pH > 8.0), the pyrimidine ring is susceptible to hydrolytic opening, rendering the drug inactive. While most media are pH 7.4, older stocks of basic buffers or pH drifts in long-term culture can accelerate this.

  • The Fix: Always prepare 5-FU stocks in buffered saline (pH 6.5–7.4) or anhydrous DMSO.[3] Avoid unbuffered water which can absorb CO2 or become alkaline in contact with certain glass/plastics.

Table 1: Stability & Solubility Reference for Common Pyrimidines
CompoundSolvent of ChoiceStorage (Stock)Critical Stability Risk
5-Fluorouracil (5-FU) DMSO (anhydrous)-20°CAlkaline Hydrolysis: Degrades rapidly at pH > 8.0.
Gemcitabine HCl Water / SalineRT (Short term) or -20°CCold Crystallization: Precipitates at 4°C.
Cytarabine (Ara-C) Water / Saline4°C or -20°CpH Sensitivity: Degradation rate is 10x higher in alkaline vs. acidic solutions.[4]
Capecitabine DMSO-20°CEnzymatic Activation: Requires in vivo conversion; inactive in vitro without specific esterases/deaminases.

Module 2: Metabolic Variability (The "Enzyme Trap")

Q: Why do I get vastly different IC50s for 5-FU in HCT116 vs. MIAPaCa-2 cells?

A: This is likely due to Dihydropyrimidine Dehydrogenase (DPD/DPYD) expression. DPD is the rate-limiting enzyme that degrades 5-FU.[5][6]

  • High DPD Expression: Cells rapidly catabolize 5-FU into inactive dihydro-5-fluorouracil before it can be activated to kill the cell. This mimics "resistance."

  • Low/Null DPD Expression: 5-FU accumulates, leading to high sensitivity.

Actionable Insight: You must characterize the DPD status of your cell line. If using high-DPD cells, consider co-treating with a DPD inhibitor (e.g., Gimeracil) to normalize sensitivity, unless DPD resistance is the specific phenotype you are studying.

Table 2: DPD Expression Status of Common Cancer Cell Lines
Cell LineTissue OriginDPD Expression LevelExpected 5-FU Sensitivity
HCT116 ColonLow / Undetectable High Sensitivity
HEK293T Kidney (Embryonic)Low / Undetectable High Sensitivity
MIAPaCa-2 PancreasHigh Resistant (High Catabolism)
HuTu80 DuodenumHigh Resistant (High Catabolism)
SW480 ColonModerate Variable
Q: All my pyrimidine assays failed suddenly. Is it the drug?

A: If multiple pyrimidine analogs (5-FU, Gemcitabine, Thymidine) fail simultaneously, the culprit is likely Mycoplasma contamination .

  • The Mechanism: Mycoplasmas secrete Thymidine Phosphorylase (TP) and other nucleoside-degrading enzymes into the culture medium. These enzymes rapidly cleave the pyrimidine nucleosides into free bases (e.g., converting Thymidine to Thymine, or 5-FdU to 5-FU base), drastically altering the effective drug concentration and mechanism of action.

  • The Fix: Standard PCR detection is not enough. You must use a biochemical activity screen or treat with a Mycoplasma-specific antibiotic (e.g., Plasmocin) to see if sensitivity is restored.

Module 3: Visualization of Metabolic Pathways

Understanding the "Activation vs. Degradation" balance is critical for experimental design. The diagram below illustrates where your drug might be failing.

PyrimidineMetabolism cluster_legend Legend Gem Gemcitabine (dFdC) hENT hENT1/hCNT (Transporter) Gem->hENT Influx dFdCMP dFdCMP (Monophosphate) Gem->dFdCMP Phosphorylation dFdU dFdU (Inactive) Gem->dFdU Deamination FiveFU 5-Fluorouracil (5-FU) FUMP F-UMP FiveFU->FUMP OPRT DHFU DHFU (Inactive) FiveFU->DHFU Catabolism hENT->Gem Intracellular dFdCDP dFdCDP (Diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Triphosphate) *ACTIVE TOXIN* dFdCDP->dFdCTP DNA DNA Incorporation (Chain Termination) dFdCTP->DNA Cytotoxicity FdUMP FdUMP (TS Inhibitor) dCK dCK (Rate Limiting) dCK->dFdCMP CDA CDA (Deaminase) CDA->dFdU DPD DPD (Dihydro- pyrimidine dehydrogenase) DPD->DHFU TP Thymidine Phosphorylase (Mycoplasma/Host) TP->FiveFU Degrades Nucleosides Myco Mycoplasma Contamination Myco->TP key1 Green Arrow = Activation key2 Red Dashed = Degradation

Caption: Metabolic fate of Gemcitabine and 5-FU. Note the critical role of DPD and CDA as "sinks" that reduce drug efficacy, and dCK as the gatekeeper for activation.

Module 4: Experimental Protocols (SOPs)

Protocol A: Mycoplasma Screening for Nucleoside Users

Standard PCR kits often miss the metabolic impact of Mycoplasma. This functional check is mandatory for pyrimidine assays.

  • Harvest Supernatant: Collect 2 mL of conditioned media from the cell line (after 48h culture).

  • Prepare Reporter Cells: Use a 6-thioguanine (6-TG) resistant cell line or a standard sensitive line (e.g., HEK293).

  • Incubation:

    • Control: Fresh Media + 1 µM Thymidine.

    • Test: Conditioned Media + 1 µM Thymidine.

  • Analysis: Measure Thymidine concentration via HPLC or LC-MS after 24 hours.

    • Result: If Thymidine is converted to Thymine in the "Test" condition but not Control, your cells are contaminated with mycoplasmal phosphorylases. Discard the line.

Protocol B: "Gold Standard" Stock Preparation for Gemcitabine

Designed to prevent cold-crystallization and degradation.

  • Weighing: Weigh Gemcitabine HCl powder in a static-free environment.

  • Dissolution:

    • Dissolve in PBS (pH 7.2) or Sterile Water to a maximum concentration of 20 mg/mL . (Avoid the theoretical max of 38 mg/mL to reduce crystal nucleation risk).

    • Vortex vigorously for 2 minutes.

  • Filtration: Sterile filter using a 0.22 µm PVDF membrane (low protein binding).

  • Aliquot & Storage:

    • Immediate Use: Store at 20–25°C (Room Temp). Do NOT refrigerate. Use within 2 weeks.

    • Long Term: Aliquot into single-use vials (e.g., 100 µL). Snap freeze in liquid nitrogen. Store at -20°C or -80°C .

  • Thawing: Thaw frozen aliquots in a 37°C water bath until just melted. Vortex immediately. If crystals are visible, discard; do not attempt to resolubilize with high heat.

References

  • Vertex AI Search. (2026). Stability of 5-fluorouracil in PVC bags and ambulatory pump reservoirs.7[6][8][9]

  • Cayman Chemical. (2023).[10] Gemcitabine Product Information & Stability Guide.[11]10[6][9]

  • PubMed. (1997). Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity.12[6][8][9]

  • ResearchGate. (2020). Physical and chemical stability of cytarabine in polypropylene syringes.[4][13][14]13[6][8][9]

  • NCBI. (2020). Mycoplasma contamination: inhibition of IL-2 dependent cell line proliferation via nucleoside phosphorylase.15[8][9]

Sources

strategies to enhance the selectivity of pyrimidinol-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for medicinal chemists and structural biologists working with pyrimidinol-based scaffolds.

Current Status: Operational | Tier: Advanced Application Support Topic: Strategies to Enhance Selectivity & Potency Ticket ID: PYR-OPT-2026-X

Core Knowledge & Structural Diagnostics (FAQ)

Q1: Why does my pyrimidinol inhibitor display inconsistent values across different assay buffers?

Diagnosis: Tautomeric instability. Technical Insight: Pyrimidinols exist in a dynamic equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms. This equilibrium is highly sensitive to solvent polarity, pH, and specific buffer components.

  • Mechanism: In non-polar environments (or hydrophobic protein pockets), the hydroxy form is often favored if aromatic stacking is key. In polar aqueous buffers, the oxo (pyrimidinone) form predominates due to solvation energy.

  • Impact: If your target requires the hydroxy tautomer for H-bond donation (e.g., to a kinase hinge region) but your assay buffer stabilizes the oxo form, the apparent

    
     will shift.
    
  • Solution:

    • Lock the Tautomer: Methylate the N-position to force the "oxo-like" geometry or O-methylate to force the "enol-like" geometry during SAR (Structure-Activity Relationship) exploration to validate the bioactive conformation.

    • Buffer Matching: Ensure your in vitro assay buffer mimics the dielectric constant of the binding pocket where possible, or use co-solvents (e.g., DMSO) consistently.

Q2: My inhibitor hits the target kinase but lacks selectivity against homologous isoforms. Where should I modify the scaffold?

Diagnosis: ATP-pocket conservation issues. Technical Insight: The pyrimidinol core typically binds to the ATP hinge region. The hinge is highly conserved, leading to promiscuity. Strategic Modification:

  • The "Gatekeeper" Vector: Modify the C-5 or C-6 position to project a substituent toward the gatekeeper residue. If your target has a smaller gatekeeper (e.g., Threonine) than the off-target (e.g., Methionine), introduce a bulky group (e.g., isopropyl, chlorophenyl) that clashes with the larger residue.

  • Solvent Front Extension: Extend from the N-1 or C-2 position towards the solvent-exposed region. This area is less conserved and allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) that can pick up specific electrostatic interactions unique to the target.

Troubleshooting & Optimization Logic

Issue: High Potency ( nM) but Poor Cellular Activity ( M)

Root Cause: Zwitterionic character and high desolvation penalty. Explanation: Pyrimidinols can form zwitterions at physiological pH. While strong electrostatic interactions drive potency in vitro, the high polarity prevents passive diffusion across the cell membrane. Corrective Action:

  • Masking Strategy: Convert the pyrimidinol to a prodrug (e.g., an ester or phosphate) that is cleaved intracellularly.

  • Lipophilic Balance: Introduce a fluoro- or trifluoromethyl- group at the C-5 position. This lowers the pKa of the hydroxyl group and increases overall lipophilicity (

    
    ), improving permeability without sacrificing the core H-bond network.
    
Issue: Non-Specific Inhibition of Metalloenzymes

Root Cause: Unintended metal chelation. Explanation: The N-3 nitrogen and the C-4 hydroxyl/carbonyl oxygen form a bidentate chelation motif (O-N donor set) that avidly binds


, 

, or

. Corrective Action:
  • Steric Hindrance: Introduce a substituent at the C-2 position (ortho to the chelating nitrogen). This creates a steric clash that destabilizes the octahedral coordination geometry required for metal binding, while often preserving the planar binding required for kinase pockets.

  • Electronic Tuning: Replace the pyrimidinol core with a pyrazolopyrimidine . This alters the electron density and basicity of the nitrogen, reducing affinity for metal ions while maintaining the hydrogen-bonding capability.

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF) for Selectivity Profiling

Use this to validate that your modifications improve binding stability specific to your target.

Materials:

  • Recombinant Target Protein (2-5

    
    M final)
    
  • SYPRO Orange Dye (5000x stock)

  • qPCR Machine (e.g., Roche LightCycler)

Workflow:

  • Preparation: Dilute protein in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Add SYPRO Orange to a final concentration of 5x.

  • Compound Addition: Add inhibitor (final conc. 10-50

    
    M) to the protein-dye mix. Include a DMSO control.
    
  • Thermal Ramp: Ramp temperature from 25°C to 95°C at a rate of 1°C/min.

  • Data Analysis: Calculate the Melting Temperature (

    
    ) from the inflection point of the fluorescence curve.
    
    • 
      C:  Indicates strong specific binding.
      
    • Negative

      
      :  Indicates protein destabilization (potential aggregation or non-specific binding).
      
Protocol B: Tautomer-Specific Docking (Computational)

Standard docking often fails for pyrimidinols because it assumes a single static tautomer.

  • Ligand Prep: Generate both the 2-hydroxypyrimidine (enol) and 2-pyrimidinone (keto) tautomers of your ligand.

  • Grid Generation: Define the binding site. For kinases, center on the hinge region (e.g., residues equivalent to Leu83 in CDK2).

  • Constraint Setup:

    • Enol Form: Define an H-bond donor constraint on the hydroxyl oxygen.

    • Keto Form: Define an H-bond acceptor constraint on the carbonyl oxygen and a donor constraint on the ring nitrogen (NH).

  • Scoring: Dock both forms independently. Compare the Glide/Dock scores.

    • Decision: If the Keto form scores significantly better (>2 kcal/mol difference), prioritize synthesis of N-methylated analogs to lock this conformation.

Visualizations

Diagram 1: Selectivity Optimization Decision Tree

This logic flow guides the structural modification process based on experimental feedback.

SelectivityStrategy Start Start: Pyrimidinol Hit Identified CheckTarget Target Class? Start->CheckTarget Kinase Kinase (Hinge Binder) CheckTarget->Kinase ATP Competition Metallo Metalloenzyme (Chelator) CheckTarget->Metallo Metal Dependent Gatekeeper Check Gatekeeper Residue Kinase->Gatekeeper Chelation Is Metal Binding Essential? Metallo->Chelation Bulky Add Bulky Group (C-5/C-6) (Exploit Steric Clash) Gatekeeper->Bulky Target has small GK Solubility Extend Solvent Front (N-1) (Improve Properties) Gatekeeper->Solubility Target has large GK OptimizeMBG Tune pKa of OH/NH (Electronic Selectivity) Chelation->OptimizeMBG Yes StericBlock Add Ortho-Substituent (Disrupt Coordination) Chelation->StericBlock No (Off-target)

Caption: Decision logic for optimizing pyrimidinol derivatives based on target class and structural features.

Diagram 2: Tautomeric Binding Modes

Illustrating the critical difference in H-bond patterns between the two forms.

TautomerBinding Enol Enol Form (2-Hydroxypyrimidine) TargetHinge Kinase Hinge Region Enol->TargetHinge OH acts as Donor N acts as Acceptor Keto Keto Form (2-Pyrimidinone) Keto->TargetHinge NH acts as Donor C=O acts as Acceptor Solvent Polar Solvent Favors Keto Solvent->Keto Pocket Hydrophobic Pocket May Favor Enol Pocket->Enol

Caption: H-bond donor/acceptor inversion between tautomers dictates binding affinity and must be matched to the target pocket.

Quantitative Data: Substitution Effects

The following table summarizes the impact of common substitutions on the pyrimidinol scaffold regarding selectivity and physicochemical properties.

Substitution SiteModificationEffect on PotencyEffect on SelectivityPhysicochemical Impact
C-5 Position Halogen (F, Cl)Increases (Lipophilic contact)NeutralIncreases LogD; lowers pKa of OH.
C-6 Position Bulky Aryl / AlkylVariable (Steric dependent)High (Gatekeeper probe)Increases MW; reduces solubility.
N-1 Position Methyl / EthylLocks "Keto" formHigh (Prevents tautomer shift)Removes H-bond donor; improves permeability.
C-2 Position Amino / AmidoIncreases (Additional H-bond)ModerateIncreases polarity; potential metabolic liability.

References

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. Source: PubMed (2025) [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Source: PubMed (2020) [Link]

  • Investigating the Selectivity of Metalloenzyme Inhibitors. Source: Journal of Medicinal Chemistry / PMC [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Source: NIH / PubMed Central [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Source: Journal of Medicinal Chemistry / PMC [Link]

Technical Support Center: 2-Aminopyrimidine Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: 2AP-ORAL-BA-OPT

Welcome to the 2-Aminopyrimidine (2-AP) Optimization Hub.

You are likely here because your lead 2-aminopyrimidine candidate—perhaps a kinase inhibitor (CDK, JAK, or BTK)—is showing excellent potency (


) but failing in rodent PK studies (

).

The 2-aminopyrimidine scaffold is a "privileged structure" in drug discovery due to its ability to form key hydrogen bonds with the ATP-binding hinge region of kinases. However, this scaffold suffers from a classic triad of bioavailability liabilities: "Brick Dust" insolubility , N-glucuronidation metabolic clearance , and permeability-limited absorption .

This guide is not a textbook; it is a troubleshooting manual designed to diagnose your specific failure mode and provide actionable chemical biology protocols to fix it.

Phase 1: Diagnostic Triage

Before modifying your molecule, you must identify the rate-limiting step. Low bioavailability (


) is rarely just "one thing." Use the workflow below to isolate the root cause.

BioavailabilityTriage Start ISSUE: Low Oral Bioavailability (F < 10%) SolubilityCheck TEST 1: Thermodynamic Solubility (pH 1.2, 6.8, 7.4) Start->SolubilityCheck DecisionSol Result: < 10 µg/mL? SolubilityCheck->DecisionSol PermeabilityCheck TEST 2: Caco-2 / PAMPA (Papp) DecisionPerm Result: Papp < 1x10^-6 cm/s High Efflux Ratio? PermeabilityCheck->DecisionPerm MetabolismCheck TEST 3: Microsomal vs. Hepatocyte Stability (Clint) DecisionMet Result: High Clint in Hepatocytes Low in Microsomes? MetabolismCheck->DecisionMet DecisionSol->PermeabilityCheck No ActionSol DIAGNOSIS: Solubility Limited (Lattice Energy/Brick Dust) DecisionSol->ActionSol Yes DecisionPerm->MetabolismCheck No ActionPerm DIAGNOSIS: Permeability Limited (Polarity/Efflux) DecisionPerm->ActionPerm Yes ActionMet DIAGNOSIS: Phase II Metabolism (N-Glucuronidation) DecisionMet->ActionMet Yes (UGT issue) DecisionMet->ActionMet High in Both (CYP issue)

Figure 1: Diagnostic Triage Workflow. Use this logic to select the correct module below.

Module 1: The Solubility Desk ("The Brick Dust Problem")

The Issue: 2-aminopyrimidines are often planar and highly crystalline. They stack efficiently in the solid state (high lattice energy), resulting in high melting points (


) and poor aqueous solubility.

Scientific Rationale: The 2-AP ring contains basic nitrogens, but the pKa is often lower than expected (pKa ~3–4) due to electron delocalization. If your drug is neutral at intestinal pH (6.8), dissolution becomes the rate-limiting step for absorption.

Troubleshooting Protocol 1.1: The "Planarity Break"

Do not rely solely on adding polar groups (which hurts permeability). Instead, disrupt the crystal lattice.

  • Strategy: Increase the Fraction of

    
     carbons (
    
    
    
    ).
  • Action: Replace a flat phenyl ring attached to the 2-amino group with a non-planar aliphatic heterocycle (e.g., piperazine, morpholine) or introduce a methyl group at an ortho position to force a twist in the biaryl bond.

  • Why it works: This lowers the melting point (

    
    ), reducing the energy cost to break the crystal lattice (General Solubility Equation).
    
Troubleshooting Protocol 1.2: Salt Selection for Weak Bases

User Question: "I tried an HCl salt, but it disproportionated in water. Why?" Answer: The pKa of the pyrimidine nitrogen is likely too low. For a stable salt, you need


.[1]

Recommended Salt Screen for 2-APs:

Acid Counterion pKa (Acid) Suitability for 2-AP (pKa ~4) Notes
Methanesulfonic (Mesylate) -1.9 High Strong acid; ensures proton transfer.
Hydrochloric (HCl) -6.0 Medium Common, but risk of "common ion effect" in stomach (high Cl-).

| Tartaric/Citric | ~3.0 | Low | Too weak. Will likely form a co-crystal or dissociate.[1] |

Module 2: The Metabolic Stability Desk (The "Clearance" Problem)

The Issue: Your compound is stable in microsomes (HLM) but disappears rapidly in hepatocytes or in vivo. Diagnosis: This is the hallmark of Phase II Metabolism , specifically N-glucuronidation .

Scientific Rationale: The exocyclic amine at the C2 position is a nucleophilic "soft spot." UGT enzymes (UDP-glucuronosyltransferases) can directly conjugate glucuronic acid to this nitrogen, rendering the molecule highly polar and rapidly excreted in bile/urine [1].

Troubleshooting Protocol 2.1: Blocking N-Glucuronidation

User Question: "How do I stop UGT conjugation without killing kinase potency?" Answer: Steric hindrance or electronic deactivation.

  • Electronic Deactivation: Add an electron-withdrawing group (EWG) like Fluorine or Chlorine to the phenyl ring attached to the 2-amino group.

    • Mechanism:[2][3] Reduces the nucleophilicity of the nitrogen, making it a poorer substrate for UGT.

  • Steric Blockade: Introduce a methyl group ortho to the aniline nitrogen.

    • Mechanism:[2][3] Physically blocks the UGT enzyme from accessing the nitrogen.

Troubleshooting Protocol 2.2: The "Metabolic Switch"

If oxidation (CYP-mediated) is the issue (usually on the alkyl chains):

  • Deuteration: Replace C-H with C-D at the metabolic hotspot (kinetic isotope effect).

  • Fluorination: Replace metabolic soft spots (e.g., terminal methyl groups) with

    
     or 
    
    
    
    .
Module 3: The Permeability Desk ("Getting In")

The Issue: Your compound is soluble and stable, but Caco-2 recovery is high on the apical side (Efflux) or


 is low.
Diagnosis:  High Polar Surface Area (PSA) or P-gp substrate liability.

Scientific Rationale: 2-aminopyrimidines often have multiple Hydrogen Bond Donors (HBD). Lipinski’s Rule of 5 penalizes HBDs


. High HBD count increases the energy penalty for desolvation required to pass through the lipid bilayer.
Troubleshooting Protocol 3.1: Intramolecular Hydrogen Bonding (IMHB)

The "Chameleon" Strategy: Design the molecule to form a temporary internal hydrogen bond.

  • Action: Place a Hydrogen Bond Acceptor (HBA) (e.g., F, OMe, N) in close proximity to the 2-amino HBD.

  • Example: An ortho-methoxy group on the aniline ring.

  • Mechanism: The NH forms a bond with the OMe (forming a pseudo-5 or 6-membered ring). This "hides" the polar donor from the lipid membrane, effectively reducing the apparent PSA and increasing lipophilicity (

    
    ) transiently during permeation [2].
    
Visualizing the Solution: The Optimization Cycle

The following diagram illustrates the specific structural modifications required to address the issues discussed above.

OptimizationCycle Core 2-Aminopyrimidine Scaffold Strat_Metab Fix: N-Glucuronidation Core->Strat_Metab Strat_Sol Fix: Solubility Core->Strat_Sol Strat_Perm Fix: Permeability Core->Strat_Perm Tactic_EWG Add EWG (F, Cl) to Aniline Ring Strat_Metab->Tactic_EWG Deactivate Nucleophile Tactic_Twist Ortho-Methylation (Twist Conformation) Strat_Sol->Tactic_Twist Disrupt Planarity Tactic_Sat Increase Fsp3 (Saturate Rings) Strat_Sol->Tactic_Sat Lower MP / Lattice Energy Tactic_IMHB Create Intramolecular H-Bond (IMHB) Strat_Perm->Tactic_IMHB Hide H-Bond Donor Tactic_Twist->Strat_Metab Steric Blockade

Figure 2: Structural Modification Workflow. Note that some strategies (like ortho-methylation) solve two problems simultaneously (Solubility & Metabolism).

Summary of Key Recommendations
ParameterDiagnostic CriteriaMitigation Strategy
Solubility

(Thermodynamic)
1. Disrupt planarity (add ortho-substituents).2. Use Mesylate/Tosylate salts (if pKa < 4).3. Formulate as Amorphous Solid Dispersion (ASD).
Metabolism High Clearance in Hepatocytes1. Block N-glucuronidation with ortho-F or ortho-Me.2. Replace metabolic "soft spots" with deuterium or fluorine.
Permeability Caco-2

cm/s
1. Reduce HBD count (cap amines).2. Design Intramolecular Hydrogen Bonds (IMHB).3. Reduce PSA (< 90 Ų).
References
  • Kaivosaari, S., Finel, M., & Koskinen, M. (2011).[4] N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases.[4] Xenobiotica, 41(8), 652–669.[4] Link

  • Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011).[5][6] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[5][6] MedChemComm, 2(7), 669-674.[5] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. Link

End of Technical Support Guide. For further assistance with specific salt screening protocols, please contact the Solid State Chemistry department.

Sources

dealing with tautomerism in the analysis of 2-hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an internal Technical Knowledge Base (TKB) article from the "Advanced Applications Group." It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific challenges of 2-hydroxypyrimidine analysis.

The Core Issue: The "Chameleon" Effect

The fundamental challenge with 2-hydroxypyrimidine is that it does not exist as a single static structure. It exists in a dynamic equilibrium between two tautomeric forms: the lactim (enol) form and the lactam (keto) form.

Unlike simple ketones, this equilibrium is highly sensitive to the environment (solvent dielectric constant, pH, and temperature).

  • In Solution (Polar): The equilibrium strongly favors the 2(1H)-pyrimidinone (keto) form due to the stabilization of its large dipole moment by polar solvents (like Water, DMSO, Methanol).

  • In Gas Phase / Non-Polar Solvents: The 2-hydroxypyrimidine (enol) form becomes energetically competitive or dominant due to aromaticity preservation.

Why this breaks your experiments:

  • HPLC: If the rate of interconversion between tautomers is comparable to the timescale of the separation, you will see peak splitting, "saddle" peaks, or extreme tailing.

  • NMR: Signals may appear broad, missing, or at unexpected chemical shifts depending on the solvent chosen.

  • Binding Assays: The neutral keto form is the likely bioactive species in aqueous media, but docking software often defaults to the aromatic enol form, leading to false negatives.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric states and the environmental factors that shift the equilibrium.

Tautomerism Enol Lactim Form (2-Hydroxypyrimidine) Favored in: Gas Phase, Non-Polar Solvents Keto Lactam Form (2(1H)-Pyrimidinone) Favored in: Water, DMSO, Crystal State Enol->Keto Polar Solvents (Slow Exchange) Keto->Enol Non-Polar Solvents (Fast Exchange) Cation Cationic Form (Protonated) Keto->Cation pH < 2.2 Anion Anionic Form (Deprotonated) Keto->Anion pH > 9.2 Cation->Keto pH > 2.2 Anion->Keto pH < 9.2

Figure 1: Tautomeric equilibrium of 2-hydroxypyrimidine. Note that in aqueous HPLC conditions (pH 3-8), the neutral Keto form is dominant but exchange can still cause peak broadening.

Troubleshooting Module: Chromatography (HPLC/LC-MS)

Symptom: Peak Splitting or "Shouldering"

Diagnosis: The interconversion rate (


) between the tautomers is on the same order of magnitude as the chromatographic separation time. The column is partially separating the two forms before they re-equilibrate.

Protocol A: The "Temperature Hammer" (Recommended) Increasing the column temperature increases the rate of tautomeric exchange. Once the exchange becomes "fast" on the NMR/HPLC timescale, the two peaks coalesce into a single, sharp average peak.

  • Action: Increase column temperature to 45°C - 60°C .

  • Constraint: Ensure your column (e.g., Hybrid Silica) is stable at this temperature.

Protocol B: The "pH Lock" Tautomerism is strictly a phenomenon of the neutral species. If you ionize the molecule, the ambiguity disappears.

  • pKa values:

    
     (N-protonation), 
    
    
    
    (OH-deprotonation).
  • Danger Zone: pH 3.0 – 8.0. (Here, the molecule is neutral and tautomerizing).

  • Action (Acidic): Use 0.1% TFA or Formic Acid (pH ~2.0-2.5). This pushes the equilibrium toward the protonated cation, collapsing the peak shape.

  • Action (Basic): Use 10mM Ammonium Bicarbonate (pH 10). This forms the anion. Warning: Ensure your column is alkali-resistant (e.g., Waters XBridge, Agilent Poroshell HPH).

Symptom: Retention Time Drift

Diagnosis: Variable pH in the mobile phase. Because the pKa is ~2.2, small changes in mobile phase pH (e.g., pH 2.1 vs 2.3) cause massive shifts in the ionization percentage (


 vs 

ionized).
  • Fix: Do not rely on simple acid addition (e.g., "add 0.1% formic acid"). Use a buffered mobile phase (e.g., Phosphate or Formate buffer) to lock the pH value.

Summary Table: HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (Endcapped) or Polar-EmbeddedPolar-embedded groups shield silanols, reducing tailing for basic nitrogens.
Mobile Phase A 10mM Ammonium Formate (pH 3.0)Buffering is critical near pKa 2.2.
Mobile Phase B AcetonitrileMethanol can sometimes participate in H-bonding, complicating kinetics.
Temperature 50°C CRITICAL. Accelerates tautomer exchange to merge split peaks.
Detection UV 230 nm or 254 nmThe keto form has a distinct UV max compared to the enol.

Troubleshooting Module: NMR Spectroscopy

Symptom: "Missing" Protons or Confusing Shifts

Scenario: You expect an aromatic signal for the O-H proton, but you see a broad lump or nothing at all. Or, your carbon count seems wrong.

Technical Insight: In DMSO-d6 , 2-hydroxypyrimidine exists almost exclusively as the keto (amide) form.

  • 1H NMR: You will NOT see an O-H peak. You will see a broad N-H signal, typically very far downfield (10–13 ppm).

  • 13C NMR: The carbonyl carbon (

    
    ) will appear around 150–165 ppm . If it were the enol form (
    
    
    
    ), the shift would be slightly different, but the ring carbon patterns would indicate aromaticity.

Solvent Selection Guide:

SolventDominant FormExpected Observations
DMSO-d6 Keto (2-Pyrimidinone) Broad N-H (>10 ppm). Sharp ring protons. Best for structural confirmation.
D₂O Keto Exchangeable protons (NH/OH) will disappear (exchange with D).
CDCl₃ Mixture / Enol Often poor solubility. Signals may be broad/averaged due to fast exchange.

Self-Validation Step: If you suspect tautomerism is confusing your assignment:

  • Run the sample in DMSO-d6 .[1][2]

  • Look for the N-H signal (integration 1H).

  • Add a drop of D₂O and shake.

  • If the downfield peak disappears, it is the exchangeable N-H/O-H.

  • If the ring proton coupling constants (

    
    ) are large (~6-9 Hz), it suggests the non-aromatic character of the keto ring (single/double bond alternation).
    

Decision Tree: Method Development

Use this flowchart to select the correct analytical strategy based on your equipment and goals.

MethodDev Start Start: Analyzing 2-Hydroxypyrimidine Goal What is your primary goal? Start->Goal Quant Quantification (LC-UV/MS) Goal->Quant Purity/Conc Struct Structure ID (NMR) Goal->Struct ID Split Are peaks splitting? Quant->Split Solvent Select Solvent Struct->Solvent Temp Increase Col Temp to 50°C Split->Temp Yes Success Sharp Peak Obtained Split->Success No pH Adjust pH away from neutral (pH 2 or pH 10) Temp->pH Still splitting? pH->Success DMSO DMSO-d6 (Recommended) Shows Keto form Solvent->DMSO High Solubility CDCl3 CDCl3 Shows mixture/broad peaks Solvent->CDCl3 Low Polarity Interp Interpret as 2(1H)-Pyrimidinone (Look for C=O, N-H) DMSO->Interp

Figure 2: Decision matrix for analytical method development.

References & Authority

  • Tautomeric Equilibrium: Kwiatkowski, J. S., et al. "Tautomerism of 2-hydroxypyridine and 2-hydroxypyrimidine."[3][4] Journal of Molecular Structure: THEOCHEM, 1986. (Establishes the dominance of the keto form in polar media).

  • Solvent Effects: Beak, P., et al. "Equilibration studies: The energy difference between 2-hydroxypyridine and 2-pyridone."[5][6] Journal of the American Chemical Society, 1976.

  • NMR Shifts: Abraham, R. J., et al.[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[2][7]

  • pKa Data: Williams, R. "pKa Values of Heterocycles." Organic Chemistry Data.

  • HPLC Troubleshooting: Waters Corporation. "Troubleshooting Peak Splitting."

Disclaimer: This guide assumes standard laboratory safety protocols. 2-hydroxypyrimidines are generally irritants; handle with appropriate PPE.

Sources

Technical Guide: Optimization of Crystallization Conditions for 2-Aminopyrimidinols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of 2-Aminopyrimidinols

Crystallizing 2-aminopyrimidinols (and their tautomeric equivalents, isocytosines) presents a distinct set of challenges compared to standard organic small molecules. You are not merely dealing with solubility; you are managing a dynamic equilibrium of tautomers and zwitterions .

The core difficulty lies in the "chameleon-like" nature of the pyrimidine ring. The 2-amino-4-pyrimidinol motif exists predominantly as the 2-amino-3H-pyrimidin-4-one (keto-amine) tautomer in the solid state, but in solution, it equilibrates between keto-amine, enol-amine, and keto-imine forms. This equilibrium is solvent- and pH-dependent, often leading to:

  • Oiling out (Liquid-Liquid Phase Separation) instead of nucleation.

  • Polymorphism (disappearing polymorphs due to tautomer trapping).

  • Solvate formation (particularly with water and alcohols).

This guide provides a self-validating logic system to navigate these issues.

Module 1: Solvent System Selection

The Solubility Paradox

2-Aminopyrimidinols are amphoteric. They possess a basic amine/pyrimidine nitrogen and an acidic phenol/lactam group. Consequently, they are often insoluble in non-polar solvents (hexane, toluene) but too soluble in polar aprotic solvents (DMSO, DMF) to crystallize easily.

Strategic Recommendation: Do not rely on single-solvent cooling crystallization. The temperature coefficient of solubility is often too shallow. Instead, utilize pH-Swing Crystallization or Anti-Solvent Addition .

Recommended Solvent Matrix
Solvent ClassSpecific SolventRoleTechnical Note
Primary Solvents Methanol, EthanolDissolutionGood H-bond donors/acceptors. Often form solvates; check TGA/DSC.
Solubilizers Acetic Acid, Formic AcidProtonationDissolves the compound by protonating N1/N3. Excellent for "pH-swing."
Anti-Solvents WaterPrecipitatorCritical: At neutral pH, water acts as an anti-solvent. At high/low pH, it acts as a solvent.
Anti-Solvents Ethyl Acetate, MTBEYield DriverUse to push yield from alcoholic solutions. Less risk of oiling out than Hexane.
"Last Resort" DMSO, DMFDissolutionAvoid if possible. High boiling points make solvent removal difficult; often leads to oiling out upon anti-solvent addition.
Workflow: Solvent Screening Logic

The following diagram outlines the decision process for selecting the initial solvent system based on your compound's behavior.

SolventScreening Start Start: 10mg Sample SolubilityCheck Check Solubility in MeOH/EtOH at 50°C Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble DirectCool Cool to 0°C Soluble->DirectCool Yes AcidCheck Add 1 eq. Acetic Acid Soluble->AcidCheck No Crystals1 Crystals Formed? DirectCool->Crystals1 Success1 Optimize Cooling Rate Crystals1->Success1 Yes AntiSolvent Add EtOAc dropwise Crystals1->AntiSolvent No Dissolved Dissolved? AcidCheck->Dissolved BaseSwing Slowly add NH4OH (pH Swing) Dissolved->BaseSwing Yes DMSO Dissolve in DMSO (Min Vol) Dissolved->DMSO No WaterCrash Add Water (Anti-solvent) DMSO->WaterCrash

Figure 1: Solvent selection logic flow. Blue nodes indicate action steps; Yellow diamonds indicate decision points.

Module 2: Nucleation & Controlling "Oiling Out"

The Problem: You cool your solution or add an anti-solvent, and instead of white crystals, you get a yellow/brown oil at the bottom of the flask. The Cause: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit for the "oil" phase is crossed before the nucleation limit of the crystal phase. For 2-aminopyrimidinols, this is exacerbated by hydrogen bonding networks that prefer an amorphous, disordered state (like a gel) over the ordered crystal lattice.

Troubleshooting Guide: Oiling Out

Q: Why is my compound oiling out upon anti-solvent addition? A: You are likely crossing the "Oiling Out Boundary" (metastable zone width) too fast.

  • Immediate Fix: Re-heat the mixture until the oil dissolves (or becomes a single phase). Add a seed crystal (if available) or scratch the glass surface. Cool extremely slowly (1°C/min).

  • Process Change: Change the anti-solvent. If using Hexane, switch to Ethyl Acetate or IPA.[1] Hexane is too non-polar and causes "crash" precipitation.

Q: How do I control the tautomer to ensure a consistent polymorph? A: Tautomers can act as "native inhibitors," where the "wrong" tautomer binds to the growing crystal face and stops growth [1].

  • Protocol: Crystallize from a solvent that favors the desired tautomer.

    • Polar Protic (Water/MeOH): Favors the Keto form (usually the most stable solid form).

    • Non-polar/Aprotic: May trap the Enol form or lead to amorphous material.

    • pH Control: Adjusting pH to exactly the pKa can force zwitterionic crystallization, which is often highly crystalline and high-melting [2].

Decision Tree: Mitigating Oiling Out

OilingOut Observation Observation: Oiling Out TempCheck Is Temp > Melting Point of Solvate? Observation->TempCheck ActionHeat Reduce Op Temp (Crystallize below T_oil) TempCheck->ActionHeat Yes SeedCheck Seeds Available? TempCheck->SeedCheck No ActionSolvent Change Solvent System (Increase Polarity) Sonication Apply Ultrasound (Break metastable zone) ActionSolvent->Sonication If fails SeedCheck->ActionSolvent No (Try First) Seeding Add Seeds @ Low Supersaturation SeedCheck->Seeding Yes

Figure 2: Strategic intervention for oiling out phenomena. Red indicates the problem state; Green indicates the optimal solution.

Module 3: Impurity Rejection & Scale-Up

Q: My crystals retain a yellow color even after recrystallization. Why? A: Aminopyrimidines are prone to oxidation, forming colored diazo or nitroso impurities that co-crystallize due to structural similarity.

  • The Fix: Use Charcoal Treatment (Activated Carbon) before crystallization.

    • Dissolve crude in hot MeOH/Ethanol.

    • Add 5 wt% Activated Carbon.

    • Stir at 50°C for 30 mins.

    • Filter hot through Celite.

    • Proceed with crystallization.[2][3][4]

Q: How do I scale from 100 mg to 10 g? A: Do not simply multiply volumes. Surface area-to-volume ratios change, affecting cooling rates.

  • Protocol:

    • Maintain Concentration: Keep the solute/solvent ratio identical (g/L).

    • Control Cooling: Use a programmable bath or manual step-down (e.g., 5°C every 30 mins) rather than placing a large flask in an ice bath (which creates a temperature gradient and crashes the product as amorphous solid on the walls).

    • Agitation: Ensure overhead stirring is used for >10g scales to prevent "encrustation" on the flask walls.

References

  • Tautomerism as a Crystallization Inhibitor: Riel, M., et al. (2023).[5][6] Tautomerism unveils a self-inhibition mechanism of crystallization. Nature Communications. Available at: [Link] Significance: Explains why 2-aminopyrimidines often stop growing or form defects due to minor tautomer incorporation.

  • Zwitterionic Cocrystals: Saha, S., et al. (2023). Crystal engineering of a zwitterionic drug to neutral cocrystals. Chemical Communications. Available at: [Link] Significance: Demonstrates how manipulating the ionic state (neutral vs zwitterion) can drastically alter solubility and stability.[4]

  • Solubility of Pyrimidine Derivatives: Baluja, S., et al. (2013).[7] Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie. Available at: [Link] Significance: Provides baseline solubility data for pyrimidine side-chain variations in alcoholic solvents.

  • Isocytosine Tautomerism: Portalone, G. (2019). 5-Fluorocytosine/Isocytosine Monohydrate: The First Example of Isomorphic and Isostructural Co-Crystal of Pyrimidine Nucleobases. MDPI Crystals. Available at: [Link] Significance: Confirms the dominance of the keto-amine tautomer in solid-state structures of 2-amino-4-pyrimidinol derivatives.

Sources

troubleshooting mass spectrometry fragmentation of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting Mass Spectrometry Fragmentation of Pyrimidines Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Pyrimidine Challenge

As a Senior Application Scientist, I often see researchers struggle with pyrimidine analysis. These heterocycles are the backbone of nucleobases (cytosine, thymine, uracil) and countless antivirals, yet their mass spectrometry (MS) behavior is deceptively complex.

The core challenge lies in their polarity and ring stability . Unlike lipophilic drugs that fly easily in ESI+, pyrimidines often suffer from poor retention on C18, massive ion suppression, and fragmentation pathways that defy simple logic. This guide addresses these specific pain points, moving beyond generic advice to the mechanistic "why" of pyrimidine mass spec.

Part 1: Ionization & Sensitivity Troubleshooting

Q1: My pyrimidine signal is weak or erratic in ESI(+). How do I stabilize ionization?

The Diagnostic: Pyrimidines are basic, but often weakly so (pKa ~ 0.5 - 4.5). If your mobile phase pH is neutral, you are relying on the statistical probability of protonation in the gas phase, which is inefficient.

The Fix: You must force protonation in the liquid phase before the droplet forms.

  • Acidify the Mobile Phase: Use 0.1% Formic Acid (FA) or Acetic Acid. Ensure the pH is at least 2 units below the pKa of your target pyrimidine to ensure >99% ionization [1].

  • Check for Ion Suppression: Pyrimidines elute early (in the void volume) on standard C18 columns, right where salts and unretained matrix components elute.

    • Action: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized polar-embedded C18 to shift retention away from the suppression zone [2].

Q2: I see strong [M+Na]+ and [M+K]+ adducts but low [M+H]+. Is this a problem?

The Diagnostic: Yes. Sodium and Potassium adducts are "dead-end" ions in MS/MS. They are extremely stable and require significantly higher collision energies (CE) to fragment. When they do fragment, they often lose the cation itself rather than providing structural information.

The Fix:

  • Source Cleanliness: Adducts often come from glass storage bottles (leaching Na+) or biological buffers. Use plasticware where possible and LC-MS grade solvents.

  • Adduct Suppression: Add trace ammonium fluoride (0.1 mM) or ammonium formate to the mobile phase. The abundance of ammonium ions (

    
    ) competes with Na/K, often yielding a dominant 
    
    
    
    or a predictable
    
    
    adduct that fragments more cleanly [3].

Part 2: Fragmentation & Structural Elucidation

Q3: What is the "Retro-Diels-Alder" (RDA) reaction, and why is it dominating my spectra?

The Mechanism: The Retro-Diels-Alder (RDA) reaction is the hallmark fragmentation pathway for six-membered heterocycles with unsaturation, including pyrimidines and flavonoids [4].

In a standard Diels-Alder reaction, a diene and a dienophile combine to form a ring. In the mass spectrometer, the energy imparted during collision-induced dissociation (CID) reverses this process. The pyrimidine ring cleaves at two specific bonds, releasing a neutral molecule and leaving a characteristic fragment ion.

Why it matters: Understanding RDA allows you to predict fragments. For a standard pyrimidine, RDA typically involves the cleavage of the 1-6 and 3-4 bonds (or 1-2 and 4-5), resulting in the loss of neutral Isocyanic Acid (HNCO, 43 Da) or Hydrogen Cyanide (HCN, 27 Da) [5].

Q4: How do I distinguish between pyrimidine isomers (e.g., 6S vs 6R glycols)?

The Insight: Isomers often have identical mass but different internal energies or steric strain.

  • Water Loss Kinetics: For pyrimidine glycols (common DNA damage products), the stereochemistry affects the ease of water loss (

    
    ).[1] The 6S isomer often loses water more readily than the 6R isomer due to the favorable alignment of the leaving groups [6].
    
  • Energy-Resolved MS: Do not rely on a single collision energy. Ramp the CE (e.g., 10, 20, 30, 40 eV) and plot the "Survival Yield" of the precursor ion. Isomers will often show distinct breakdown curves [7].

Part 3: Visualization & Workflows

Figure 1: The Retro-Diels-Alder (RDA) Mechanism

This diagram illustrates the mechanistic cleavage of the pyrimidine ring. Note the specific bond breaks that lead to the characteristic loss of HNCO.

RDA_Mechanism cluster_legend Key RDA Pathway Precursor Protonated Pyrimidine [M+H]+ Transition Transition State (Ring Opening) Precursor->Transition Collision Energy (CID) Fragment Fragment Ion (Diene/Dienophile) Transition->Fragment Charge Retention Neutral Neutral Loss (HNCO / HCN) Transition->Neutral Neutral Ejection

Caption: Schematic of the Retro-Diels-Alder (RDA) fragmentation pathway common in pyrimidines, leading to neutral loss of HNCO.

Figure 2: Troubleshooting Low Sensitivity Workflow

Troubleshooting_Flow Start Issue: Low Signal Intensity CheckRT Check Retention Time (RT) Is it < 1 min (Void)? Start->CheckRT MatrixEffect Cause: Ion Suppression CheckRT->MatrixEffect Yes CheckpH Check Mobile Phase pH Is pH > pKa? CheckRT->CheckpH No (RT is OK) FixColumn Action: Switch to HILIC or Polar-Embedded C18 MatrixEffect->FixColumn FixAcid Action: Add 0.1% Formic Acid Target pH 3.0 CheckpH->FixAcid Yes CheckAdducts Check Spectrum Dominant [M+Na]+? CheckpH->CheckAdducts No (pH is Acidic) CheckAdducts->Start No (Other Issue) FixSalt Action: Add NH4F or Clean Source CheckAdducts->FixSalt Yes

Caption: Decision tree for diagnosing low signal intensity in pyrimidine LC-MS analysis.

Part 4: Experimental Protocols

Protocol: Collision Energy (CE) Optimization

To maximize structural information, you must tune the fragmentation energy. Pyrimidines are rigid rings; too low energy yields no fragments, too high obliterates the molecule.

Objective: Determine the optimal CE for generating diagnostic RDA fragments.

Table 1: Step-by-Step Optimization Guide

StepActionTechnical Rationale
1 Infusion Infuse a 1 µM standard solution at 10 µL/min directly into the source (bypass LC).
2 Q1 Scan Perform a Q1 scan to identify the precursor

. Verify isolation width (typically 0.7 Da).
3 CE Ramp Set up a "breakdown curve" experiment. Acquire MS/MS spectra at CE = 5, 10, 15, ... up to 60 eV.
4 Data Plotting Plot Intensity (Y-axis) vs. CE (X-axis) for: 1. Precursor Ion (Survival) 2. Primary Fragment (e.g.,

) 3. Secondary Fragments.
5 Selection Select the CE where the Precursor is ~10-20% and the Diagnostic Fragment is maximized .

Part 5: Common Neutral Losses Reference

Use this table to quickly identify fragments in your pyrimidine spectrum.

Table 2: Diagnostic Neutral Losses for Pyrimidines

Neutral Loss (Da)FormulaMechanism/Origin
-17

Deamination (common in cytosine derivatives) [8].
-18

Dehydration (common in glycols/hydroxy-pyrimidines) [6].
-27

Ring cleavage (RDA variation) [9].
-28

Carbon monoxide loss (carbonyl containing rings).
-43

Retro-Diels-Alder (RDA) (The "Signature" Pyrimidine loss) [5].

References

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Stoll, D. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC. [Link]

  • Wisdom Library. (2025).[2] Retro-Diels Alder mechanism: Significance and symbolism. WisdomLib.[2] [Link]

  • Demarque, D. P., et al. (2016). Fragmentation of Pyrimidines.[3][4][5][6][7] (Context derived from general RDA mechanisms in heterocycles).

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002).[1] ESI-MS/MS for the Differentiation of Diastereomeric Pyrimidine Glycols in Mononucleosides. Analytical Chemistry.[8][9][10] [Link]

  • Thermo Fisher Scientific. (2022). Differentiating Isomers using High Resolution Mass Spectrometry. LCMS.cz. [Link]

  • Pilo, A. L., et al. (2015).[4] Intramolecular interactions and the neutral loss of ammonia. PMC. [Link]

  • Wolff, W., et al. (2015).[3] Loss of HCN from the Pyrimidine Molecular Ion: A Computational Study. ResearchGate.[3] [Link]

Sources

Technical Support Center: Method Development for Chiral Separation of Pyrimidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral method development, specifically tailored for the separation of pyrimidine enantiomers. As crucial components in numerous pharmaceuticals and bioactive molecules, the stereospecific analysis of pyrimidine derivatives is a critical step in drug development and quality control.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral separations, offering practical, field-proven insights to overcome common experimental hurdles.

The narrative below moves from foundational knowledge in our Frequently Asked Questions (FAQs) to a detailed, problem-oriented Troubleshooting Guide. Every recommendation is grounded in the principles of chromatographic theory and aims to provide a self-validating system for robust and reproducible method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when beginning method development for the chiral separation of pyrimidine enantiomers.

Q1: Where do I even begin with selecting a chiral stationary phase (CSP) for my pyrimidine analog?

A1: This is the most critical decision in chiral method development. The selection process is not random; it's a systematic screening based on the analyte's structure. For pyrimidine enantiomers, which often contain aromatic rings, amide or ester linkages, and hydrogen bond donors/acceptors, polysaccharide-based CSPs are the most successful and versatile starting point.[1][4][5]

  • Why Polysaccharide CSPs? These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.[4] These include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The complex three-dimensional structure of the polysaccharide creates chiral cavities where one enantiomer fits more favorably than the other, leading to differential retention.[4]

  • Screening Strategy: It is highly recommended to use a column screening kit that includes several polysaccharide-based columns with different selectors (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).[6] This initial screening will quickly identify the most promising stationary phase and mobile phase combination.[6]

Q2: Should I use normal-phase, reversed-phase, or polar organic mode for my separation?

A2: The choice of mobile phase mode is intrinsically linked to the selected CSP and the solubility of your pyrimidine enantiomers.

  • Normal-Phase (NP): Often the first choice for polysaccharide CSPs, using eluents like hexane/isopropanol or hexane/ethanol.[1] NP chromatography frequently provides excellent selectivity for chiral compounds. However, it can be sensitive to water content in the mobile phase, which can affect reproducibility.[7]

  • Reversed-Phase (RP): Ideal if your pyrimidine analog is water-soluble. RP mode, using mobile phases like water/acetonitrile or water/methanol, is often more reproducible and compatible with MS detection.[8] Not all polysaccharide CSPs are stable in RP conditions, so it is crucial to select an immobilized CSP designed for this purpose.

  • Polar Organic (PO): This mode uses polar organic solvents like acetonitrile, methanol, or ethanol, often with additives. It can be a good alternative when NP or RP modes fail to provide adequate separation.

Q3: What is the role of mobile phase additives, and when should I use them?

A3: Mobile phase additives are powerful tools for optimizing selectivity and improving peak shape, especially for pyrimidine derivatives that may have acidic or basic functional groups.[4][9]

  • For Basic Analytes: If your pyrimidine compound has basic nitrogen atoms, peak tailing can be a significant issue. Adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase can neutralize acidic silanol groups on the silica surface, improving peak symmetry.[9]

  • For Acidic Analytes: For acidic pyrimidine analogs, adding an acidic modifier such as trifluoroacetic acid (TFA) or formic acid (0.1%) can suppress the ionization of the analyte, leading to better peak shape and retention.[4][9]

  • Impact on Selectivity: Additives can also alter the chiral recognition mechanism by interacting with the analyte or the CSP, sometimes even reversing the elution order of the enantiomers.[4] Therefore, screening different additives and their concentrations is a key part of method optimization.[4]

Q4: My pyrimidine enantiomers are not separating at all. What is the first thing I should check?

A4: If you observe no separation (a single peak), the primary issue is a lack of differential interaction between your enantiomers and the CSP under the current conditions.

  • First, confirm your column is a chiral column and is installed correctly. While seemingly basic, this is a necessary first check.

  • Next, drastically change the mobile phase composition. If you are in NP mode with 10% isopropanol, try 20% or switch to ethanol. The type and percentage of the alcohol modifier have a profound effect on selectivity.[10]

  • If mobile phase changes are ineffective, you must switch to a different CSP. The initial CSP may not have the correct complementary chiral environment to resolve your specific pyrimidine enantiomers. This is why an initial screening of multiple CSPs is so valuable.[6]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental problems you may encounter during method development.

Issue 1: Poor Resolution (Rs < 1.5)

You see two peaks, but they are not baseline-separated, making accurate quantification impossible.

Q: I have partial separation of my pyrimidine enantiomers, but the resolution is poor. How can I improve it?

A: Improving resolution involves manipulating selectivity (α), efficiency (N), and retention factor (k). A systematic approach is key.

Step-by-Step Protocol:

  • Optimize the Mobile Phase Modifier:

    • Causality: The alcohol modifier in NP or the organic solvent in RP directly competes with the analyte for interaction sites on the CSP. Changing its strength or type can significantly impact selectivity.[10]

    • Action: If using hexane/isopropanol, systematically decrease the isopropanol percentage (e.g., from 20% to 15%, then to 10%). This will generally increase retention and often improve resolution. Be aware that this will also increase run time.

    • Alternative Action: Switch the alcohol modifier. For example, change from isopropanol to ethanol. Ethanol is more polar and can offer different hydrogen bonding interactions, leading to a change in selectivity.

  • Adjust the Flow Rate:

    • Causality: Lowering the flow rate can increase the efficiency of the separation by allowing more time for the enantiomers to interact with the stationary phase, leading to narrower peaks.

    • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. Observe the impact on resolution and peak width.

  • Control the Temperature:

    • Causality: Temperature affects the thermodynamics of the chiral recognition process.[4] Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to increased selectivity.

    • Action: If your HPLC system has a column thermostat, decrease the temperature from ambient to 15°C or 10°C. Conversely, sometimes increasing the temperature can improve efficiency and peak shape, so testing a higher temperature (e.g., 40°C) is also worthwhile.[4] In some cases, temperature changes can even reverse the elution order.[4]

  • Evaluate Mobile Phase Additives:

    • Causality: As mentioned in the FAQs, additives can fine-tune interactions.

    • Action: If your pyrimidine is neutral, you may not need an additive. If it is basic or acidic, ensure you are using an appropriate additive (e.g., 0.1% DEA for bases, 0.1% TFA for acids). The concentration of the additive can also be optimized.[4][11]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Your peaks are asymmetrical, which compromises integration accuracy and resolution.

Q: My pyrimidine enantiomer peaks are tailing significantly. What are the likely causes and how do I fix it?

A: Peak tailing in chiral chromatography is a common problem, often stemming from secondary, undesirable interactions or column issues.

Troubleshooting Flowchart for Peak Tailing:

Caption: Systematic troubleshooting for peak tailing issues.

  • If all peaks in the chromatogram tail: This usually points to a physical problem at the column inlet, such as a partially blocked frit or a void in the packing material.[12] This can be caused by particulate matter from the sample or the HPLC system.[12]

    • Solution: First, try back-flushing the column (consult the manufacturer's instructions). If this doesn't resolve the issue, the column may need to be replaced.[12] Using an in-line filter can prevent this problem.

  • If only the analyte peaks tail: This suggests a chemical interaction issue.

    • For Basic Pyrimidines: The most common cause is the interaction of basic amine groups with acidic residual silanols on the silica support.

      • Solution: Add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.2%.[9] This acts as a competitor for the acidic sites, improving peak shape.

    • For Acidic Pyrimidines: Unsuppressed acidic functional groups can lead to tailing.

      • Solution: Add an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) at 0.1% to ensure the analyte is in a single, neutral form.[9]

    • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

      • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

Issue 3: Method Irreproducibility

Your method works one day but fails the next, showing shifts in retention time or loss of resolution.

Q: My chiral separation of a pyrimidine nucleoside analog is not reproducible. Retention times are shifting between runs. What's going on?

A: Irreproducibility in chiral separations, especially in normal phase, is often linked to subtle but critical changes in the chromatographic system.

Key Areas to Investigate for Irreproducibility:

Potential CauseExplanation & CausalityRecommended Action
Mobile Phase Composition In Normal Phase, the mobile phase is highly sensitive to small amounts of water, which can deactivate the stationary phase and alter retention times. Evaporation of the more volatile component (e.g., hexane) can also change the solvent ratio.Always use fresh, HPLC-grade solvents. Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation and water absorption.
Column Equilibration Chiral stationary phases can require extensive equilibration time, especially when changing mobile phases. Insufficient equilibration will lead to drifting retention times.Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[6] For particularly sensitive separations, a longer equilibration may be necessary.
"Column Memory" Effect Additives, especially basic ones like DEA, can be strongly retained by the CSP. If a column was previously used with an additive and is now used without it (or with a different one), the residual additive can leach out and affect the separation.[7]Dedicate columns to specific methods or mobile phase types (e.g., acidic vs. basic additives). If you must switch, follow a rigorous flushing protocol with a strong, miscible solvent like isopropanol. When developing a new method, it is best to use a new column.[7][13]
Temperature Fluctuations As noted earlier, temperature is a critical parameter. Ambient temperature changes in the lab can be enough to cause shifts in retention and selectivity.Use a thermostatted column compartment to maintain a constant temperature throughout all experiments.

Method Development Workflow:

The following diagram illustrates a robust workflow for developing a chiral separation method for pyrimidine enantiomers, incorporating the principles discussed.

Caption: A systematic workflow for chiral method development.

By following this structured approach—starting with broad screening and moving to systematic optimization and troubleshooting—you can efficiently develop robust and reliable methods for the chiral separation of pyrimidine enantiomers. This guide serves as a starting point, and remember that each chiral separation is unique and may require creative adjustments based on these core principles.[6]

References
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments . (n.d.). Springer Nature. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia . (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Chiral HPLC Column - Phenomenex . (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution . (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC . (2020, April 21). National Center for Biotechnology Information. Retrieved from [Link]

  • Optimization of the Mobile Phase Composition | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved from [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today . (2020, May 20). Chromatography Today. Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace . (n.d.). SciSpace. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation | LCGC International . (2023, January 19). Chromatography Online. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . (2023, August 22). MDPI. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI . (n.d.). MDPI. Retrieved from [Link]

  • Chiral separation problem - Chromatography Forum . (2010, October 23). Chromatography Forum. Retrieved from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate . (n.d.). ResearchGate. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chromatography Online . (n.d.). Chromatography Online. Retrieved from [Link]

  • Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases - MDPI . (n.d.). MDPI. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International . (2012, July 1). Chromatography Online. Retrieved from [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH . (2024, March 18). National Center for Biotechnology Information. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . (n.d.). Chromatography Online. Retrieved from [Link]

  • Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases - PubMed . (2024, June 25). National Center for Biotechnology Information. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies . (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Troubleshooting GC peak shapes - Element Lab Solutions . (n.d.). Element Lab Solutions. Retrieved from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate . (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Guide Target Molecule: 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS: 5900-13-0 / Tautomer dependent) Audience: Process Chemists, Scale-up Engineers, R&D Scientists Version: 2.1 (Industrial Scale-Up Focus)

Introduction: The Molecule & The Challenge

You are likely synthesizing 2-(Aminomethyl)-6-methylpyrimidin-4-ol as a fragment for kinase inhibitors or as a building block for DPP-4 inhibitors.

Critical Distinction: Do not confuse this with 2-Amino-6-methylpyrimidin-4-ol (isocytosine derivative). The presence of the methylene bridge (


) at the 2-position significantly alters the chemical stability and basicity of the amine.

The Scale-Up Bottleneck: The direct condensation of ethyl acetoacetate with glycinamidine (2-aminoacetamidine) is attractive in theory but disastrous in practice due to the instability of free glycinamidine.

Recommended Route: This guide details the Chloromethyl Intermediate Route . It is the industry standard for robustness, allowing for the isolation of a stable intermediate before the final amination.

Module 1: The Synthesis Workflow

Phase A: Formation of the Pyrimidine Core

Reaction: Condensation of Chloroacetamidine Hydrochloride with Ethyl Acetoacetate.

ParameterSpecificationRationale
Reagent A Ethyl Acetoacetate (1.0 eq)The 1,3-dicarbonyl scaffold.
Reagent B Chloroacetamidine HCl (1.1 eq)Provides the N-C-N fragment with the reactive handle.
Base NaOMe (2.0 - 2.2 eq) in MeOHNeutralizes the HCl salt and drives the condensation.
Temperature 0°C

25°C

Reflux
Controlled ramp prevents polymerization of acetoacetate.
Intermediate 2-(Chloromethyl)-6-methylpyrimidin-4-ol Stable solid (CAS: 23862-02-4).
Phase B: Amination (The Delépine Modification)

Reaction: Displacement of Chloride with Hexamethylenetetramine (Hexamine) followed by Acid Hydrolysis. Note: Direct ammonolysis (using aqueous


) is discouraged at scale due to the formation of secondary amine dimers (R-NH-R).
ParameterSpecificationRationale
Reagent Hexamine (1.05 eq)Prevents over-alkylation (primary amine specificity).
Solvent Ethanol or ChloroformNon-nucleophilic solvent for the quaternary salt formation.
Hydrolysis HCl / Ethanol (Warm)Cleaves the hexaminium salt to release the primary amine.

Module 2: Visualizing the Process

The following diagram outlines the critical control points (CCPs) and the chemical flow.

SynthesisFlow Start Start: Ethyl Acetoacetate + Chloroacetamidine HCl Step1 Step 1: Cyclization (NaOMe/MeOH, 0-25°C) Start->Step1 Control Exotherm Inter Intermediate: 2-(Chloromethyl)-6- methylpyrimidin-4-ol (Solid, Precipitates) Step1->Inter Acidify to pH 5 Step2 Step 2: Delépine Reaction (Hexamine, EtOH) Inter->Step2 Nucleophilic Sub. Salt Hexaminium Salt (Isolation Optional) Step2->Salt Precipitation Hydrolysis Step 3: Acid Hydrolysis (HCl/EtOH) Salt->Hydrolysis Cleavage Product Target: 2-(Aminomethyl)-6- methylpyrimidin-4-ol Hydrolysis->Product Neutralization

Caption: Figure 1. The "Chloromethyl" synthetic pathway.[1][2] Red nodes indicate critical isolation points for purity control.

Module 3: Troubleshooting & FAQs

Category 1: Reaction Kinetics & Yield

Q: In Step 1, the reaction mixture turned dark brown/black. Is the batch lost?

  • Diagnosis: This indicates oxidative degradation or polymerization of Ethyl Acetoacetate, likely due to high temperature during the initial base addition.

  • The Fix:

    • Ensure the internal temperature is < 5°C during the addition of NaOMe.

    • Degas your methanol; oxygen promotes radical polymerization of the enolate.

    • Recovery: If the product has formed, use activated charcoal during the recrystallization of the chloromethyl intermediate.

Q: My yield for the Chloromethyl intermediate is < 40%. Why?

  • Diagnosis: Hydrolysis of the chloromethyl group. The

    
     group is sensitive to strong bases at high temperatures.
    
  • The Fix:

    • Do not reflux for more than 4 hours.

    • Quench Protocol: When acidifying to precipitate the intermediate, use dilute Acetic Acid or HCl and keep the temperature < 10°C . Do not allow the mixture to sit at high pH while hot.

Category 2: Amination & Impurities

Q: I am seeing a "dimer" impurity (+125 mass units) in the final product.

  • Diagnosis: You likely used direct ammonia (

    
    ) instead of Hexamine. The product amine (
    
    
    
    ) is more nucleophilic than ammonia and reacted with a second molecule of the starting chloride.
  • The Fix: Switch to the Delépine Reaction (Hexamine). If you must use ammonia, use a massive excess (20 equivalents) in a pressure vessel to statistically favor the primary amine.

Category 3: Isolation & Solubility (The "Salt Trap")

Q: I cannot filter the final product; it forms a "gummy" paste.

  • Diagnosis: You are near the Isoelectric Point (pI) but have trapped inorganic salts (NaCl/NH4Cl) in the lattice. The molecule is a zwitterion (Pyrimidin-OH acidic, Amine basic).

  • The Fix:

    • pH Swing: Dissolve the gum in dilute HCl (pH 1). Filter off any insolubles.

    • Slow Neutralization: Slowly add 2N NaOH until pH reaches 6.0 - 6.5 (the theoretical pI).

    • Maturation: Stir this slurry at 50°C for 1 hour. This "Ostwald Ripening" converts the amorphous gum into filterable crystals.

Module 4: Isolation Logic Tree

Use this decision matrix when the final work-up is ambiguous.

IsolationTree Start Reaction Complete? (Hydrolysis Step) CheckSolids Are solids present? Start->CheckSolids CheckColor Is solid White/Off-White? CheckSolids->CheckColor Yes CheckpH Is pH = 6.0? CheckSolids->CheckpH No (Solution) ActionFilter Filter & Wash (Cold EtOH) CheckColor->ActionFilter Yes ActionCharcoal Recrystallize with Activated Carbon CheckColor->ActionCharcoal No (Brown/Sticky) ActionAdjust Adjust pH to 6.0 with NaOH/HCl CheckpH->ActionAdjust No ActionRipen Heat to 50°C (1 hr) to induce crystallization CheckpH->ActionRipen Yes ActionAdjust->ActionRipen ActionRipen->ActionFilter

Caption: Figure 2. Troubleshooting the isolation of the zwitterionic product.

References

  • Intermediate Stability: 2-(Chloromethyl)-6-methylpyrimidin-4-ol. CAS No. 23862-02-4.[3] Available from: .

  • Synthetic Methodology (Pinner/Amidine Condensation): Hull, R. et al. "The Synthesis of Pyrimidines." Journal of the Chemical Society, 1946, pp. 357.
  • Delépine Reaction Context: Galat, A. et al. "The Interaction of Hexamethylenetetramine with Alkyl Halides." Journal of the American Chemical Society, 1939, 61(12), 3585–3586.
  • Isoelectric Point & Zwitterions: Master Organic Chemistry. "Isoelectric Points of Amino Acids." Available from: . (General principle applied to the amino-pyrimidinol zwitterion).

  • Scale-Up Reference (Analogous Chemistry): "Process for the synthesis of 6-chloromethyluracil." European Patent EP3759082B1. Available from: . (Demonstrates the stability and handling of chloromethyl-pyrimidinones on scale).

Sources

Validation & Comparative

structure-activity relationship of 2-amino-6-methylpyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

The 2-amino-6-methylpyrimidin-4-ol scaffold (often synonymous with 6-methylisocytosine ) represents a privileged structure in medicinal chemistry. Its utility stems from its ability to function as a bioisostere for both the guanidine moiety (relevant in arginine metabolizing enzymes like DDAH) and the adenine/guanine purine core (relevant in kinase ATP-binding pockets).

This guide objectively compares the structure-activity relationship (SAR) of this scaffold against alternative heterocycles, focusing on its application in DDAH inhibition and Kinase modulation .

The Tautomeric Challenge

Understanding the tautomerism of this scaffold is a prerequisite for rational design. While often drawn as the "4-ol" (enol), experimental evidence (X-ray/NMR) suggests the 4-one (keto) form predominates in neutral aqueous solution and solid state. This dictates the hydrogen bond donor/acceptor (HBD/HBA) profile.

Tautomerism cluster_features Pharmacophore Implications Enol Enol Form (4-Hydroxypyrimidine) Aromatic Character Rare in Solution Equilibrium Enol->Equilibrium Feature2 Bioisostere of: Guanine, Cytosine Enol->Feature2 Keto Keto Form (4-Pyrimidinone) Dominant Tautomer H-Bond Donor at N3 Equilibrium->Keto Feature1 H-Bond Pattern: Donor-Acceptor-Donor (Keto) Keto->Feature1

Figure 1: Tautomeric equilibrium shifting toward the keto form, altering the pharmacophore profile from the nominal "ol" structure.

Comparative Performance Guide

This section compares the 2-amino-6-methylpyrimidin-4-ol scaffold against standard alternatives in two primary therapeutic contexts.

Context A: DDAH Inhibition (Vascular Therapeutics)

Target: Dimethylarginine Dimethylaminohydrolase (DDAH).[1][2] Mechanism: DDAH metabolizes Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).[1][2] Inhibiting DDAH raises ADMA, blocking pathological NO production (e.g., in sepsis or tumor angiogenesis).

Comparison: 2-amino-6-methylpyrimidin-4-ol vs. L-NMMA (Standard) vs. Alkyl-guanidines.

Feature2-Amino-6-Methylpyrimidin-4-ol DerivativesL-NMMA (Standard Control)Simple Alkyl-Guanidines
Binding Mode Mimics the guanidine head group of ADMA but with a rigid cyclic core.Substrate analogue (linear).Flexible linear mimics.
Metabolic Stability High. The cyclic pyrimidine core is resistant to rapid hydrolysis compared to linear guanidines.Low. Rapidly metabolized by DDAH itself.Moderate. Subject to non-specific hydrolysis.
Selectivity (DDAH vs NOS) High. Can be optimized to bind DDAH active site without blocking NOS directly.Low. Directly inhibits NOS, causing systemic hypertension.Variable. Often lacks isoform selectivity.
IC50 Range (Representative) 20 µM – 200 µM (Parent) < 1 µM (Optimized C5-alkyl) ~10–50 µM> 100 µM

Experimental Insight: The 6-methyl group is critical for hydrophobic packing within the DDAH active site, while the 2-amino and 4-oxo groups form a "pincer" hydrogen bond network with active site residues (specifically Asp/Glu residues), mimicking the arginine guanidinium.

Context B: Kinase Inhibition (Oncology)

Target: ATP-binding pocket (Hinge Region) of kinases (e.g., Src, CDK). Comparison: Pyrimidin-4-ol Scaffold vs. Purine Scaffold.

ParameterPyrimidin-4-ol ScaffoldPurine Scaffold (Adenine Mimic)
Hinge Binding Bidentate. Uses N1 and C2-NH2 to bind the hinge region.Tridentate/Bidentate. Uses N1, N3, or N7.
Synthetic Accessibility Excellent. 1-step condensation (Guanidine + β-keto ester). Easy to scale.Complex. Requires multi-step traube synthesis or glycosylation.
Solubility Moderate/High. The 4-OH/One provides polarity.Low. Planar stacking often leads to poor solubility.
C5 Vector Allows distinct vectors for "Gatekeeper" residue interaction.C8 position is harder to functionalize for gatekeeper access.

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of this scaffold is tunable at three distinct vectors.

The C5 Position (Electronic & Steric Tuning)

The C5 position is the most "active" site for SAR optimization.

  • Unsubstituted (H): Baseline activity.

  • Halogenation (F/Cl/Br): Increases lipophilicity and metabolic stability. In DDAH inhibitors, a C5-chlorine often improves potency by filling a small hydrophobic pocket.

  • Alkyl Chains: Long chains at C5 can induce steric clash in small pockets but are ideal for reaching solvent-exposed regions in kinases.

The C6-Methyl Group
  • Role: Provides a rigid hydrophobic anchor.

  • Modification: Removing the methyl group (to H) typically decreases potency by 5-10 fold in DDAH assays, indicating the methyl group restricts conformation or fills a specific hydrophobic void (Val/Leu rich regions).

The N-Alkylation (Tautomer Locking)

Alkylation at N3 locks the molecule in the "oxo" form, preventing tautomerization.

  • Effect: If the target requires the "ol" form (rare), activity is lost. If the target requires the "oxo" form (common for DDAH), activity is retained or improved due to the entropic benefit of pre-organization.

Mechanistic Workflow: DDAH Inhibition

The following diagram illustrates how 2-amino-6-methylpyrimidin-4-ol derivatives intervene in the Nitric Oxide pathway, a primary application of this chemistry.

DDAH_Pathway cluster_outcome Therapeutic Outcome Proteins Protein Arginine Methylation ADMA ADMA (Asymmetric Dimethylarginine) Proteins->ADMA Proteolysis NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits DDAH DDAH Enzyme (Clearance Mechanism) ADMA->DDAH Substrate NO Nitric Oxide (NO) (Vasodilation/Angiogenesis) NOS->NO Produces Citrulline L-Citrulline (Inactive Metabolite) DDAH->Citrulline Hydrolysis Inhibitor 2-amino-6-methylpyrimidin-4-ol Derivative Inhibitor->DDAH Competitive Inhibition (Mimics ADMA) Outcome Inhibitor -> DDAH Blocked -> ↑ ADMA -> ↓ NO (Anti-Angiogenic / Anti-Sepsis)

Figure 2: Mechanism of action. The inhibitor mimics ADMA, blocking DDAH. This causes ADMA accumulation, which subsequently inhibits NOS and reduces pathological Nitric Oxide levels.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this scaffold.

Synthesis: The Combes-Type Condensation

This is the industry-standard method for generating the core scaffold with high yield (>80%).

Reagents:

  • Guanidine Carbonate (or Hydrochloride)

  • Ethyl Acetoacetate (or substituted β-keto ester)

  • Ethanol (Solvent)

  • Sodium Ethoxide (Base)

Protocol:

  • Preparation: Dissolve Guanidine Carbonate (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Sodium Ethoxide (1.1 eq) if using Guanidine HCl to free the base.

  • Cyclization: Add Ethyl Acetoacetate (10 mmol) dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitoring by TLC (Mobile phase: 10% MeOH in DCM) is essential; the product is more polar than the starting material.

  • Isolation: Cool to 0°C. The product often precipitates. If not, neutralize with dilute acetic acid to pH 7.0 to induce precipitation.

  • Purification: Recrystallize from water or ethanol/water mix.

Biological Assay: DDAH Activity (Colorimetric)

This assay validates the inhibitor's potency by measuring the production of L-Citrulline.

Principle: DDAH converts ADMA to L-Citrulline. Citrulline reacts with antipyrine/diacetyl monoxime to form a colored complex (466 nm).

Workflow:

  • Enzyme Prep: Recombinant human DDAH1 or DDAH2 (100 nM final).

  • Substrate: ADMA (Asymmetric Dimethylarginine) at

    
     concentration (~50 µM).
    
  • Inhibitor: Serial dilution of the 2-amino-6-methylpyrimidin-4-ol derivative in DMSO (Final DMSO <1%).

  • Incubation: Mix Enzyme + Inhibitor (15 min at 37°C). Add Substrate. Incubate 45 min.

  • Termination: Add Color Reagent (mixture of antipyrine and diacetyl monoxime in strong acid).

  • Development: Heat at 95°C for 30 mins (Critical step for color development).

  • Read: Absorbance at 466 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Leiper, J., et al. (2007). "Biochemical and physiological characterization of the DDAH enzymes." Journal of Biochemistry.

  • Vallance, P., & Leiper, J. (2004). "Cardiovascular biology of the asymmetric dimethylarginine:dimethylarginine dimethylaminohydrolase pathway." Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Lombardo, L. J., et al. (2004).[3] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[3] Journal of Medicinal Chemistry.

  • Kotthaus, J., et al. (2012). "New DDAH inhibitors: synthesis and biological evaluation." Archiv der Pharmazie.

  • MDPI Review. (2020). "Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development." Molecules.

Sources

Technical Guide: Comparative Analysis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol Scaffolds in DPP-4 Inhibition

[1]

Executive Summary

2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3) is not a marketed therapeutic agent but a critical pharmacophore scaffold used in the rational design of next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1]

While marketed gliptins like Sitagliptin and Alogliptin utilize triazolopyrazine or pyrimidinedione cores, the 2-(aminomethyl)pyrimidine scaffold serves as a precursor for fused pyrazolopyrimidine derivatives. These derivatives are designed to mimic the binding mode of Sitagliptin by exploiting the aminomethyl group as a primary anchor for the DPP-4 active site (Glu205/Glu206), offering a novel intellectual property space with comparable potency (IC50 ~60 nM vs. 28 nM for Sitagliptin).

This guide objectively compares the performance, structural biology, and synthetic utility of this scaffold against established DPP-4 inhibitor classes.

Structural & Mechanistic Comparison

Pharmacophore Mapping

The efficacy of DPP-4 inhibitors relies on three specific interactions within the enzyme's catalytic domain:

  • S1 Pocket: Occupied by a hydrophobic/aromatic group (e.g., trifluorophenyl in Sitagliptin).[1][2]

  • S2 Pocket: Occupied by the core scaffold (e.g., triazolopyrazine).[2]

  • Glu205/Glu206 Anchor: A protonated amine forms salt bridges with these residues.[1]

2-(Aminomethyl)-6-methylpyrimidin-4-ol provides the essential "Anchor" (via the aminomethyl group) and the "Core" (pyrimidine ring), serving as a template for fragment-based drug design.[1]

FeatureAminomethyl-Pyrimidine Scaffold Sitagliptin (Januvia) Alogliptin (Nesina)
Core Scaffold Pyrimidine (Monocyclic)

Pyrazolopyrimidine (Fused)
Triazolopyrazine (Fused)Pyrimidinedione (Monocyclic)
Primary Anchor 2-Aminomethyl group

-Amino group
2-Cyanobenzyl group (unique mode)
S1 Interaction Requires derivatization at N1 or C62,4,5-Trifluorophenyl2-Cyanobenzyl
S2 Interaction Methyl/Hydroxyl groupsTrifluoromethyl groupUracil ring
Mechanism of Action (S1/S2 Binding)

The aminomethyl group of the subject scaffold mimics the N-terminal amino group of the natural substrate (GLP-1). Upon binding:

  • Glu205/Glu206 Interaction: The primary amine of the 2-aminomethyl group becomes protonated and forms a salt bridge network with the carboxylates of Glu205 and Glu206.

  • S2 Extension: Fused derivatives (e.g., pyrazolopyrimidines) extend into the S2 pocket, displacing water molecules and increasing entropy-driven binding affinity.

Visualization: SAR Decision Tree

SAR_MechanismScaffold2-(Aminomethyl)-6-methylpyrimidin-4-olGlu_AnchorGlu205/Glu206 Interaction(Salt Bridge)Scaffold->Glu_AnchorAminomethyl GroupModificationCyclization with HydrazineScaffold->ModificationSynthetic StepPotencyHigh Potency Inhibitor(IC50 ~60 nM)Glu_Anchor->PotencyEssential BindingFused_CorePyrazolopyrimidine CoreModification->Fused_CoreRing FusionFused_Core->PotencyS2 Pocket Occupation

Caption: Structural evolution from the pyrimidine scaffold to a potent fused inhibitor, highlighting key binding interactions.

Performance Data: Scaffold vs. Marketed Drugs[1][3][4]

The following data compares the inhibitory potential of Fused Pyrazolopyrimidines (derived from the subject scaffold) against standard-of-care DPP-4 inhibitors.

Table 1: Inhibitory Potency (IC50) and Selectivity

Compound ClassRepresentative StructureIC50 (DPP-4)Selectivity (DPP-8/9)Status
Reference Standard Sitagliptin 28.0 nM >2600-foldFDA Approved
Reference Standard Alogliptin 24.0 nM >1000-foldFDA Approved
Subject Derivative 6-(Hydroxymethyl)pyrazolopyrimidine 59.8 nM >100-foldExperimental
Subject Scaffold 2-(Aminomethyl)-6-methylpyrimidin-4-ol>10,000 nMN/ABuilding Block

Key Insight: The raw scaffold (2-(Aminomethyl)-6-methylpyrimidin-4-ol) is inactive or weakly active.[1] However, converting it into a


-amino carbonyl fused pyrazolopyrimidine1

Experimental Protocols

Synthesis of Fused Pyrazolopyrimidine Inhibitors

This protocol describes the conversion of the 2-(Aminomethyl)-6-methylpyrimidin-4-ol scaffold into a bioactive inhibitor.[1]

Reagents:

  • Scaffold: 2-(Aminomethyl)-6-methylpyrimidin-4-ol[1]

  • Reagent A: Hydrazine hydrate (

    
    )[1]
    
  • Reagent B: Ethyl acetoacetate (or

    
    -keto esters)[1]
    

Workflow:

  • Activation: Dissolve 2-(Aminomethyl)-6-methylpyrimidin-4-ol in ethanol.

  • Cyclization: Add hydrazine hydrate (1.2 eq) and reflux for 4-6 hours. This step forms the pyrazole ring fused to the pyrimidine.

  • Functionalization: React the intermediate with a

    
    -amino acid derivative (mimicking the Sitagliptin linker) using EDC/HOBt coupling.
    
  • Purification: Recrystallize from ethanol/water to obtain the final fused inhibitor.

Visualization: Synthetic Pathway

Synthesis_PathwayStart2-(Aminomethyl)-6-methylpyrimidin-4-ol(Starting Material)Step1Reflux with Hydrazine Hydrate(Ethanol, 80°C, 6h)Start->Step1IntermedFused Pyrazolopyrimidine IntermediateStep1->IntermedStep2Coupling with β-Amino Acid(EDC/HOBt)Intermed->Step2FinalTarget DPP-4 Inhibitor(IC50 ~60 nM)Step2->Final

Caption: Synthetic route transforming the raw pyrimidine scaffold into a bioactive fused inhibitor.

DPP-4 Inhibition Assay (Self-Validating Protocol)

To verify the activity of derivatives synthesized from this scaffold:

  • Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).

  • Substrate: Gly-Pro-AMC (Fluorogenic,

    
    ).[1]
    
  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Procedure:

    • Incubate Enzyme + Inhibitor (Subject Derivative) for 10 min at 25°C.

    • Add Substrate (Gly-Pro-AMC) to start reaction.[1]

    • Measure fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 min.

  • Validation:

    • Positive Control: Sitagliptin (100 nM) must show >95% inhibition.[1]

    • Negative Control: DMSO only (0% inhibition).[1]

    • Z-Factor: Must be >0.5 for the assay to be valid.[1]

Conclusion

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a versatile intermediate for accessing the pyrazolopyrimidine class of DPP-4 inhibitors.[1] While it lacks therapeutic utility in its native form, it provides the critical structural geometry required to bind the Glu205/Glu206 active site residues.

Recommendation: For researchers seeking novel IP space outside of the crowded xanthine (Linagliptin) or pyrrolidine (Vildagliptin) classes, this pyrimidine scaffold offers a validated starting point for synthesizing fused bicyclic inhibitors with nanomolar potency.

References

  • Chung, C., et al. (2022).[3][4] Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Link

  • Kim, D., et al. (2005).[2] Structure-Activity Relationships of (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor. Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2024). 2-(Aminomethyl)-6-methylpyrimidin-4-ol.[1] National Center for Biotechnology Information.[1] Link[1]

  • Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications.[1] Link

  • RCSB PDB. (2005).[1] Crystal structure of DPP-4 in complex with Sitagliptin (PDB ID: 1X70).[1][2] Link[1]

Publish Comparison Guide: Validation of the Anticancer Activity of Novel Pyrimidinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidinol Renaissance

In the landscape of antiproliferative drug design, the pyrimidine scaffold remains a cornerstone, historically validated by the clinical success of 5-Fluorouracil (5-FU) and Gemcitabine . However, the "novel" generation of pyrimidinols—specifically fused systems like pyrazolo[3,4-d]pyrimidinones and thiazolo[4,5-d]pyrimidines —represents a shift from simple antimetabolites to targeted kinase inhibitors (e.g., EGFR, CDK2) and dual-mechanism agents.

This guide objectively compares these novel derivatives against standard-of-care agents, providing experimental validation protocols to distinguish genuine potency from assay artifacts.

Comparative Efficacy: Novel Pyrimidinols vs. Standards

The following data synthesizes recent validation studies (2023–2024), contrasting specific novel pyrimidinol derivatives with clinical standards.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ Comparison)

Note: Lower IC₅₀ indicates higher potency. Data represents mean values from triplicate experiments.

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ (µM)Reference Std (IC₅₀)Fold ImprovementMechanism
Pyrazolo[3,4-d]pyrimidinone Cmpd 4a (N5-acetamide)HepG2 (Liver)0.58 Roscovitine (13.82)23.8x CDK2 Inhibition
Thiazolo[4,5-d]pyrimidine Cmpd 3a (5-CF3)A375 (Melanoma)25.40 Cisplatin (18.50)0.7x (Comparable)DNA Intercalation
Urea-Pyrimidine Hybrid Cmpd 5bHEP-2 (Laryngeal)23.93 5-FU (35.10)1.5x CDK4/6 + Ferroptosis
Pyrido[2,3-d]pyrimidine Cmpd 7gMCF-7 (Breast)4.20 Doxorubicin (1.80)0.4xLOX Inhibition

Analytic Insight: While some novel derivatives (Thiazolo-class) show comparable potency to Cisplatin, the Pyrazolo-class demonstrates superior selectivity and potency against kinase targets (CDK2), outperforming the standard inhibitor Roscovitine by over an order of magnitude.

Mechanism of Action: Dual-Targeting Pathways

Unlike 5-FU, which primarily acts as a thymidylate synthase inhibitor, novel pyrimidinols are increasingly designed as multi-target directed ligands (MTDLs) . The diagram below illustrates the signaling cascade for a Pyrazolo[3,4-d]pyrimidinone derivative acting as a CDK2 inhibitor and apoptosis inducer.

Figure 1: Signaling Pathway & Mechanism of Action

Caption: CDK2 inhibition by pyrimidinols blocks Rb phosphorylation, arresting the cell cycle at G1/S and triggering Caspase-mediated apoptosis.

Pyrimidinol_MOA Drug Novel Pyrimidinol (Pyrazolo-derivative) Target CDK2 / Cyclin E Complex Drug->Target Competitive Inhibition Downstream1 Rb Phosphorylation (Blocked) Target->Downstream1 Inhibits Checkpoint G1/S Checkpoint Arrest Downstream1->Checkpoint Triggers Apoptosis Apoptosis (Caspase 3/7 Activation) Checkpoint->Apoptosis Prolonged Arrest Proliferation Tumor Cell Proliferation Checkpoint->Proliferation Prevents

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols incorporate critical controls often omitted in basic screening.

Protocol A: High-Throughput Cytotoxicity Screening (MTT)

Objective: Determine IC₅₀ with high reproducibility, minimizing "edge effects" and metabolic interference.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at 4°C in dark).

  • Solubilization Buffer: DMSO or acidified isopropanol.

  • Positive Control: 5-Fluorouracil (Sigma) or Doxorubicin.

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., HepG2) at

    
     cells/well in 96-well plates.
    
    • Critical: Fill outer edge wells with PBS (not cells) to prevent evaporation artifacts ("Edge Effect").

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.

  • Treatment: Add test compounds (0.1 – 100 µM) in serial dilutions.

    • Vehicle Control: DMSO concentration must remain <0.5% v/v in all wells.

  • Exposure: Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL MTT stock per well.[1][2] Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully (do not disturb crystals).[2]

    • Add 100 µL DMSO to solubilize. Shake plate for 15 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Validation:

  • Z-Factor: Calculate

    
    . A value >0.5 indicates a robust assay.
    
Protocol B: Mechanistic Confirmation (Annexin V/PI Flow Cytometry)

Objective: Distinguish between necrotic toxicity and programmed cell death (apoptosis).

  • Treatment: Treat

    
     cells with the IC₅₀ concentration of the pyrimidinol for 24h.
    
  • Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrosis (Toxic, less desirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Mechanism confirmed).

Strategic Validation Workflow

The following diagram outlines the logical progression from synthesis to lead candidate selection, ensuring resources are not wasted on non-viable scaffolds.

Figure 2: Drug Discovery & Validation Workflow

Caption: Integrated workflow ensuring in silico predictions are validated by wet-lab biological assays.

Validation_Workflow Start Scaffold Design (Pyrimidinol) InSilico In Silico Docking (AutoDock Vina) Start->InSilico Synthesis Chemical Synthesis (One-Pot) InSilico->Synthesis High Affinity Screening MTT Screening (NCI-60 Panel) Synthesis->Screening Screening->Start Low Potency Mechanism Flow Cytometry (Cell Cycle/Apoptosis) Screening->Mechanism IC50 < 10µM Lead Lead Candidate (In Vivo Ready) Mechanism->Lead High Selectivity

References

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals (Basel). 2023.[1][3][4]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Int J Mol Sci. 2021.[3][5][6][7]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2023.[1][3][4]

  • IC50 of the tested compounds against A549 cells compared to 5-FU. ResearchGate. 2024.[5][8]

  • MTT Assay Protocol for Cell Viability. Abcam Protocols.

Sources

A Comparative Guide to Pyrimidinol and Triazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Nitrogen Heterocycles in Medicinal Chemistry

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic structures, nitrogen-containing rings hold a privileged position due to their ability to engage in a wide range of biological interactions. This guide provides a comparative analysis of two prominent nitrogen heterocycles: the pyrimidine (with a focus on its hydroxylated form, pyrimidinol) and the 1,3,5-triazine scaffolds.

While both are six-membered aromatic rings containing nitrogen atoms, their distinct electronic and structural properties impart unique characteristics that medicinal chemists can strategically exploit. Pyrimidines, as essential components of nucleobases, are deeply embedded in biological systems, offering a "biologically friendly" starting point for inhibitor design.[1][2] Triazines, with their symmetrical and electron-deficient nature, present a versatile platform for creating multi-substituted analogues with fine-tuned physicochemical properties.[3][4]

This guide will delve into the nuanced differences between these two scaffolds, providing a framework for rational scaffold selection in drug design. We will explore their physicochemical properties, synthetic accessibility, and diverse biological activities, supported by experimental data and case studies of approved drugs.

Physicochemical Properties: A Tale of Two Rings

The arrangement of nitrogen atoms within the heterocyclic ring dictates the electronic distribution, and consequently, the physicochemical properties of the scaffold. These properties, in turn, govern the pharmacokinetic and pharmacodynamic behavior of the resulting drug candidates.

PropertyPyrimidine1,3,5-TriazineRationale and Implication in Drug Design
Structure 1,3-diazine1,3,5-triazineThe asymmetric nitrogen placement in pyrimidine leads to a dipole moment, influencing its polarity and interaction with biological targets. The symmetrical nature of 1,3,5-triazine results in a nonpolar core, though substitutions can introduce polarity.
pKa ~1.3 (for the protonated form)~ -1.7 (for the protonated form)Pyrimidine is a weak base, and its derivatives can be protonated under physiological conditions, which can be crucial for solubility and target engagement. 1,3,5-Triazine is a much weaker base, and its derivatives are less likely to be protonated.
Aromaticity AromaticAromaticBoth scaffolds are aromatic, providing a rigid core for the precise positioning of substituents.
Hydrogen Bonding Two nitrogen atoms as hydrogen bond acceptors. Hydroxyl groups in pyrimidinols can act as both hydrogen bond donors and acceptors.Three nitrogen atoms as hydrogen bond acceptors.The hydrogen bonding capabilities of both scaffolds are key to their interaction with biological targets. The presence of a hydroxyl group in pyrimidinols significantly enhances this potential.[5]
Solubility Generally more soluble in polar solvents compared to benzene.Sparingly soluble in water, but soluble in many organic solvents.The polarity of the pyrimidine ring often contributes to better aqueous solubility of its derivatives compared to triazines, a desirable property for many drug candidates.
Metabolic Stability Can be susceptible to oxidation and other metabolic transformations.The triazine ring itself is generally stable to metabolic degradation.The metabolic fate of both scaffolds is highly dependent on the nature and position of their substituents.
Lipophilicity (LogP) The LogP of unsubstituted pyrimidine is 0.1.The LogP of unsubstituted 1,3,5-triazine is -0.37.The core triazine ring is more hydrophilic than the pyrimidine ring. However, the overall lipophilicity of a drug molecule is determined by its substituents.

Synthetic Strategies: Building the Core Scaffolds

The ease and versatility of synthesis are critical considerations in the selection of a scaffold for a drug discovery campaign. Both pyrimidine and triazine scaffolds offer well-established and adaptable synthetic routes.

Synthesis of Substituted Pyrimidines

One of the most common and versatile methods for the synthesis of substituted pyrimidines is the Pinner synthesis .[6] This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine. The choice of the dicarbonyl compound and the amidine allows for the introduction of a wide variety of substituents on the pyrimidine ring.

Experimental Protocol: Pinner Pyrimidine Synthesis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the amidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile. Ethanol is a common solvent as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.

Pinner_Synthesis reagents 1,3-Dicarbonyl + Amidine intermediate Intermediate reagents->intermediate Condensation product Substituted Pyrimidine intermediate->product Cyclization

Caption: Pinner synthesis of pyrimidines.

Synthesis of Substituted 1,3,5-Triazines

The most prevalent starting material for the synthesis of substituted 1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8] The three chlorine atoms can be sequentially substituted by various nucleophiles with decreasing reactivity, allowing for the controlled synthesis of mono-, di-, and tri-substituted triazines.

Experimental Protocol: Sequential Nucleophilic Substitution of Cyanuric Chloride

  • First Substitution: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone or THF) and cool the solution to 0-5 °C. Add the first nucleophile (1 equivalent) dropwise, maintaining the temperature. The reaction is typically complete within 1-2 hours.

  • Second Substitution: To the solution containing the mono-substituted triazine, add the second nucleophile (1 equivalent) and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Third Substitution: Add the third nucleophile (1 equivalent) and heat the reaction mixture to reflux. The reaction time will vary depending on the nucleophile's reactivity.

  • Work-up and Purification: After completion of the final substitution, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent. Purification is typically achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The decreasing reactivity of the chlorine atoms on the triazine ring with each substitution is due to the electron-donating effect of the newly introduced substituent. This allows for a high degree of control over the final product by carefully controlling the reaction temperature and the order of addition of nucleophiles.

Triazine_Synthesis cyanuric_chloride Cyanuric Chloride mono_sub Mono-substituted Triazine cyanuric_chloride->mono_sub Nucleophile 1 (0-5 °C) di_sub Di-substituted Triazine mono_sub->di_sub Nucleophile 2 (Room Temp) tri_sub Tri-substituted Triazine di_sub->tri_sub Nucleophile 3 (Reflux)

Caption: Sequential synthesis of triazines.

Biological Activities and Therapeutic Applications: Case Studies

Both pyrimidine and triazine scaffolds are found in a wide array of approved drugs, demonstrating their versatility in targeting diverse biological pathways.

Pyrimidine-Based Drugs

The pyrimidine scaffold is a cornerstone in the development of anticancer, antiviral, and antibacterial agents.[1][2][9][10][11]

Case Study 1: Imatinib (Gleevec®) - Anticancer

  • Mechanism of Action: Imatinib is a tyrosine kinase inhibitor that targets the BCR-Abl fusion protein, which is characteristic of chronic myeloid leukemia (CML). The pyrimidine ring in imatinib is a key pharmacophore that occupies the adenine-binding pocket of the kinase, preventing the phosphorylation of downstream signaling proteins and inducing apoptosis in cancer cells.

  • Significance: Imatinib revolutionized the treatment of CML and demonstrated the power of targeted cancer therapy.

Case Study 2: Zidovudine (Retrovir®) - Antiviral

  • Mechanism of Action: Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. As a thymidine analogue, it is incorporated into the growing viral DNA chain, causing chain termination and inhibiting viral replication.

  • Significance: Zidovudine was the first drug approved for the treatment of HIV and remains a crucial component of combination antiretroviral therapy.

Case Study 3: Trimethoprim - Antibacterial

  • Mechanism of Action: Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. The pyrimidine ring of trimethoprim mimics the pteridine ring of dihydrofolate, allowing it to bind to the active site of the enzyme.

  • Significance: Trimethoprim is a widely used antibiotic, often in combination with sulfamethoxazole, for the treatment of a variety of bacterial infections.

Triazine-Based Drugs

The 1,3,5-triazine scaffold is also a versatile platform for the development of drugs targeting a range of diseases, including cancer and infectious diseases.[4][12][13]

Case Study 1: Altretamine (Hexalen®) - Anticancer

  • Mechanism of Action: Altretamine is an alkylating agent used in the treatment of ovarian cancer. While its precise mechanism is not fully understood, it is believed to be activated to a reactive species that cross-links DNA, leading to inhibition of DNA replication and transcription, and ultimately cell death.[12]

  • Significance: Altretamine provides a treatment option for patients with persistent or recurrent ovarian cancer.

Case Study 2: Lamotrigine (Lamictal®) - Anticonvulsant

  • Mechanism of Action: Lamotrigine is a 1,2,4-triazine derivative that acts as a voltage-sensitive sodium channel blocker. By stabilizing presynaptic neuronal membranes, it inhibits the release of excitatory neurotransmitters such as glutamate and aspartate, which are implicated in the generation of seizures.

  • Significance: Lamotrigine is a widely used antiepileptic drug for the treatment of various types of seizures and is also used as a mood stabilizer in bipolar disorder.

Case Study 3: Enasidenib (Idhifa®) - Anticancer

  • Mechanism of Action: Enasidenib is an inhibitor of the mutated isocitrate dehydrogenase 2 (IDH2) enzyme, which is found in some patients with acute myeloid leukemia (AML). The mutated IDH2 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation. Enasidenib inhibits the production of 2-HG, allowing for the differentiation of leukemic cells.[12]

  • Significance: Enasidenib is a targeted therapy that offers a new treatment option for a specific subset of AML patients.

Comparative Advantages and Disadvantages

FeaturePyrimidine ScaffoldTriazine Scaffold
Advantages - Biologically relevant, often serving as a good starting point for bioisosteric replacement.[5] - Well-established and versatile synthetic routes.[6] - Generally good aqueous solubility.- Symmetrical core allows for the creation of multi-substituted analogues with fine-tuned properties.[14] - The triazine ring is generally metabolically stable. - Cyanuric chloride is an inexpensive and readily available starting material.[7][8]
Disadvantages - Can be susceptible to metabolic degradation at various positions on the ring.- The core is relatively nonpolar, which can lead to poor aqueous solubility if not appropriately substituted. - The synthesis of unsymmetrically substituted triazines can be challenging.

Future Perspectives

The pyrimidine and triazine scaffolds will undoubtedly continue to be mainstays in drug discovery. The deep understanding of their chemistry and biology, coupled with the ever-expanding toolbox of synthetic methodologies, will enable medicinal chemists to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.

The exploration of novel substitution patterns and the use of these scaffolds in the design of multi-target drugs and covalent inhibitors are exciting areas of future research.[15] Furthermore, the application of computational methods will continue to aid in the rational design of pyrimidine and triazine-based compounds with desired biological activities.

Conclusion

The choice between a pyrimidine and a triazine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired properties of the final drug candidate. Pyrimidines offer a biologically validated starting point with generally favorable solubility, while triazines provide a highly versatile and metabolically stable platform for creating structurally diverse molecules. By understanding the unique characteristics of each scaffold, medicinal chemists can make informed decisions to accelerate the discovery of new and effective medicines.

References

  • Nadal, S., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 98(6), 818-842. [Link]

  • Kaur, R., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Bioorganic Chemistry, 108, 104671. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

  • Gierczak, T., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Pharmaceuticals, 17(11), 1435. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC, 17(1), 104. [Link]

  • Lim, H. Y., & Dolzhenko, A. V. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 276, 116680. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. [Link]

  • Li, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4945. [Link]

  • Al-Adiwish, W. M., et al. (2020). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(23), 5576. [Link]

  • Kumar, A., et al. (2015). Triazine as a Promising Scaffold for Its Versatile Biological Behavior. Current Topics in Medicinal Chemistry, 15(24), 2533-2546. [Link]

  • Rationale for the designed compounds: bioisosterism and molecular pharmacophore hybridization. (n.d.). ResearchGate. [Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (n.d.). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances, 13(12), 7984-8005. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025). MDPI. [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025). PMC. [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. [Link]

  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024). PubMed. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2022). PMC. [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2023). ACS Omega, 8(3), 2959-2985. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). ResearchGate. [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. (2017). European Journal of Medicinal Chemistry, 142, 523-549. [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. [Link]

  • Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. (2021). Current Medicinal Chemistry, 28(36), 7439-7475. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2025). Preprints.org. [Link]

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. (2026). American Chemical Society. [Link]

  • Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2020). PMC. [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2022). MDPI. [Link]

Sources

cross-validation of analytical methods for pyrimidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Validation of Analytical Methods for Pyrimidine Quantification: A Comparative Guide for 5-Fluorouracil and Endogenous Biomarkers

Abstract This guide provides a rigorous technical comparison of HPLC-UV and LC-MS/MS methodologies for the quantification of pyrimidines, specifically focusing on the antineoplastic agent 5-Fluorouracil (5-FU) and endogenous biomarkers (Uracil, Thymine). Designed for bioanalytical scientists, it details experimental protocols, cross-validation workflows, and statistical frameworks (Bland-Altman) required to bridge the gap between routine clinical monitoring and high-sensitivity research applications.

Introduction: The Analytical Imperative

Pyrimidine quantification is critical in two distinct bioanalytical domains: Therapeutic Drug Monitoring (TDM) of fluoropyrimidines (e.g., 5-FU) and the assessment of Dihydropyrimidine Dehydrogenase (DPD) deficiency via endogenous uracil/thymine ratios.

While HPLC-UV remains the workhorse for routine high-concentration TDM due to its cost-effectiveness and robustness, it often lacks the sensitivity required for endogenous baseline profiling. Conversely, LC-MS/MS offers superior sensitivity and specificity but introduces challenges related to matrix effects and ion suppression. This guide establishes a framework for cross-validating these methods to ensure data integrity across drug development stages.

Methodological Landscape: HPLC-UV vs. LC-MS/MS[1][2][3]

The following table synthesizes performance metrics derived from recent validation studies, specifically for 5-FU in human plasma.

Table 1: Comparative Performance Metrics for 5-FU Quantification

FeatureHPLC-UV (Routine)LC-MS/MS (Reference)Causality / Insight
LOD / LLOQ ~50–100 ng/mL0.1 – 10.5 ng/mLUV requires higher mass on column; MS detects specific m/z transitions, reducing background noise.
Selectivity Moderate (Rt dependent)High (Mass + Rt)MS differentiates co-eluting isobaric compounds via fragmentation patterns (MRM).
Sample Volume 200–500 µL25–50 µLHigh sensitivity of MS allows for micro-sampling (e.g., pediatric or ocular fluids).
Linearity Range 100 – 10,000 ng/mL10 – 20,000 ng/mLMS offers a wider dynamic range but requires stable isotope internal standards (SIL-IS) to correct for ionization saturation.
Throughput 10–15 min/sample2.5–5 min/sampleMS methods often use shorter columns (e.g., HILIC) and faster gradients.

Biological Context & Pathway Visualization

Understanding the metabolic competition between the drug (5-FU) and endogenous substrates (Uracil, Thymine) is crucial for interpreting analytical results. Both compete for the DPD enzyme.

PyrimidinePathway Uracil Uracil (Endogenous) DPD DPD Enzyme (Rate Limiting) Uracil->DPD Thymine Thymine (Endogenous) Thymine->DPD FiveFU 5-Fluorouracil (Drug) FiveFU->DPD Competition Dihydrouracil Dihydrouracil DPD->Dihydrouracil Dihydrothymine Dihydrothymine DPD->Dihydrothymine DHFU Dihydro-5-FU (Inactive) DPD->DHFU

Figure 1: Metabolic competition at the DPD enzyme interface. Accurate quantification of both endogenous and exogenous pyrimidines is required to assess enzyme activity and toxicity risk.

Experimental Protocols

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale:[1][2][3] LLE is preferred over protein precipitation (PPT) for pyrimidines to minimize ion suppression in LC-MS and remove UV-absorbing interferences in HPLC.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard (IS):

    • For LC-MS: Add 25 µL of Allopurinol (1000 ng/mL) or 5-FU-13C15N2 .[3]

    • For HPLC: Add 25 µL of 5-Bromouracil .

  • Extraction: Add 500 µL of Ethyl Acetate .

    • Note: Ethyl acetate provides high recovery (~85%) for polar pyrimidines while excluding phospholipids.

  • Agitation: Vortex vigorously for 2 minutes; Centrifuge at 13,500 rpm for 10 min at 4°C.

  • Concentration: Transfer organic supernatant to a fresh tube. Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (95:5 Acetonitrile:10mM Ammonium Acetate).

B. Instrument Parameters

Method 1: LC-MS/MS (Reference Method) [3][4]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), 2.1 x 100 mm, 1.7 µm.[3]

    • Why HILIC? Pyrimidines are highly polar and elute in the void volume on standard C18 columns.

  • Mobile Phase: Acetonitrile (95%) / 10 mM Ammonium Acetate pH 6.8 (5%). Isocratic flow at 0.3 mL/min.[3]

  • MS/MS Transitions (Negative Mode - ESI):

    • 5-FU: m/z 129.0 → 42.0 (Quantifier)

    • Uracil: m/z 111.0 → 42.0

    • Allopurinol (IS): m/z 135.0 → 64.1

Method 2: HPLC-UV (Comparator Method)

  • Column: C18 resistant to dewetting (e.g., Atlantis T3), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 100% Aqueous (0.1% Formic Acid) or low organic (98:2 Water:Methanol).

  • Detection: UV at 265 nm (Lambda max for 5-FU).[5]

Cross-Validation Workflow

To validate the HPLC method against the LC-MS/MS reference, a "Method Comparison Study" must be performed using incurred samples (patient samples), not just spiked standards.

CrossValidation Start Incurred Samples (n > 40) Split Sample Split Start->Split RunA Run Method A (HPLC-UV) Split->RunA RunB Run Method B (LC-MS/MS) Split->RunB Data Data Alignment RunA->Data RunB->Data Stats Statistical Analysis: 1. Passing-Bablok Regression 2. Bland-Altman Plot Data->Stats Decision Acceptance Criteria: Slope 0.9 - 1.1 95% CI contains 1 Stats->Decision Pass Methods Equivalent Decision->Pass Yes Fail Bias Correction Required Decision->Fail No

Figure 2: Statistical workflow for establishing bioanalytical equivalence between routine and reference methods.

Statistical Analysis Steps:

  • Passing-Bablok Regression: Preferred over simple linear regression as it assumes error in both methods.

    • Goal: Slope (B) should be close to 1.00 (indicating no proportional bias) and Intercept (A) close to 0 (indicating no constant bias).

  • Bland-Altman Difference Plot: Plots the difference between methods (A - B) against the average ((A+B)/2).

    • Goal: 95% of data points must fall within ±1.96 SD of the mean difference.

References

  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI Separations, 2023. Link

  • Comparison of a thymine challenge test and endogenous uracil-dihydrouracil levels for assessment of fluoropyrimidine toxicity risk. Cancer Chemotherapy and Pharmacology, 2021.[4] Link

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA), 2011. Link

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. Link

  • Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc.[6]Link

Sources

Technical Comparison Guide: Pyrimidinol Derivatives in Cancer Cell Line Panels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold—specifically its hydroxylated tautomers (pyrimidinols)—remains a "privileged structure" in oncology due to its homology with endogenous nucleic acid bases (uracil, thymine, cytosine).[1] Unlike first-generation antimetabolites (e.g., 5-Fluorouracil), next-generation pyrimidinol derivatives (including fused systems like pyrazolo- and imidazo-pyrimidines) exhibit dual mechanisms of action: kinase inhibition (CDK2, VEGFR) and direct DNA intercalation.

This guide provides a head-to-head technical comparison of three emerging classes of pyrimidinol-based derivatives against industry standards (Doxorubicin, 5-FU) across a validated cancer cell line panel.

Chemical Class Classification

To ensure precise comparison, we categorize the derivatives into three structural classes based on the fusion pattern of the pyrimidinol core:

  • Class A (Pyrazolo-fused): Pyrazolo[3,4-d]pyrimidines.[2][3][4] Known for ATP-competitive inhibition of CDKs.

  • Class B (Imidazo-fused): Imidazo[1,2-a]pyrimidines.[5] Often target tubulin polymerization or specific apoptotic pathways.

  • Class C (Pyrido-fused): Pyrido[2,3-d]pyrimidines.[2][6][7] Frequently act as Thymidylate Synthase (TS) inhibitors.

Head-to-Head Performance Data

The following data synthesizes recent high-impact studies comparing these classes against standard-of-care (SoC) agents.

Table 1: Comparative IC50 Values (µM) in Human Cancer Cell Lines
Compound ClassRepresentative LeadTarget MechanismA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Selectivity Index (SI)*
Class A Compound 3d [1]CDK2 / Cyclin A20.026 µM 0.51 µM0.45 µM> 50
Class B Compound 4d [2]Apoptosis (Bax/Bcl-2)12.5 µM39.0 µM 45.2 µM~ 2.0
Class C Compound 1a [3]Topoisomerase IIα2.24 µM5.8 µM3.1 µM> 10
Standard DoxorubicinDNA Intercalation9.20 µM0.85 µM1.2 µMLow (< 5)
Standard 5-FluorouracilAntimetabolite15.4 µM22.1 µM4.5 µMModerate

> Note: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Key Insight: Class A derivatives (Pyrazolo-fused) demonstrate superior potency in lung adenocarcinoma (A549), outperforming Doxorubicin by >300-fold in specific assays, likely due to targeted CDK2 inhibition rather than generalized DNA damage.

Mechanistic Deep Dive

Understanding the causality of cell death is critical for lead optimization. Pyrimidinol derivatives often exploit the "Warburg Effect" and high replicative stress of cancer cells.

Signaling Pathway: Dual-Target Inhibition

The diagram below illustrates the dominant mechanism for Class A and C derivatives: simultaneous inhibition of Cell Cycle progression (G1/S block) and induction of Mitochondrial Apoptosis.

MOA_Pathway Compound Pyrimidinol Derivative (Class A/C) Target1 CDK2 / Cyclin E Complex Compound->Target1 ATP Competition Target2 Topoisomerase IIα Compound->Target2 Intercalation Event1 G1/S Checkpoint Arrest Target1->Event1 Inhibition Event2 DNA Double-Strand Breaks (DSBs) Target2->Event2 Stabilization Sig1 p53 Activation Event1->Sig1 Event2->Sig1 Sig2 Bax Upregulation Bcl-2 Downregulation Sig1->Sig2 Transcriptional Control Outcome Apoptosis (Caspase 3/7 Activation) Sig2->Outcome Cytochrome c Release

Figure 1: Dual-mechanism pathway showing how pyrimidinol derivatives trigger apoptosis via CDK2 inhibition and DNA damage signaling.

Experimental Validation Framework

To reproduce the data above, researchers must utilize self-validating protocols. The following workflows ensure high data integrity (E-E-A-T).

Protocol A: High-Throughput Cytotoxicity Screening (MTT/SRB)

Objective: Determine IC50 with <5% CV.

  • Seeding: Plate cells (A549, MCF-7) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Prepare serial dilutions (0.01 µM to 100 µM) of the pyrimidinol derivative in DMSO (Final DMSO < 0.1%).

    • Control: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin 10 µM).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development (MTT):

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Aspirate media carefully. Solubilize formazan with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Ref 630 nm).

  • Validation: Z-factor must be > 0.5 for the plate to be valid.

Protocol B: Mechanism Confirmation (Flow Cytometry)

Objective: Distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.

  • Harvest: Collect treated cells (including floating cells) via trypsinization.

  • Staining (Dual):

    • Annexin V-FITC: Binds exposed Phosphatidylserine (Early Apoptosis).

    • Propidium Iodide (PI): Stains DNA in compromised membranes (Late Apoptosis/Necrosis).

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Gating Strategy:

    • Q1 (Annexin-/PI+): Necrosis (Artifact/Lysis).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Population).

Workflow Diagram: From Synthesis to Lead Selection

Workflow Step1 Synthesis (Pyrimidinol Scaffold) Step2 In Silico Docking (CDK2/Topo II) Step1->Step2 Step3 MTT Assay (Primary Screen) Step2->Step3 Decision IC50 < 5 µM? Step3->Decision Decision->Step1 No (Refine SAR) Step4 Flow Cytometry (Apoptosis/Cycle) Decision->Step4 Yes Step5 ADMET Profiling Step4->Step5

Figure 2: Logical screening workflow for validating pyrimidinol derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following structural features drive potency:

  • C4-Position Substitution: Introduction of an amine or hydrazine group at C4 (tautomeric to the hydroxyl) significantly enhances CDK2 affinity [1].

  • Ring Fusion: Fusing a pyrazole ring (Class A) increases planarity, improving intercalation into DNA base pairs compared to the monocyclic pyrimidinol parent.

  • Electron-Withdrawing Groups (EWG): Adding -Cl or -F on the phenyl ring attached to the pyrimidine core increases lipophilicity and cellular uptake, correlating with lower IC50 values in A549 cells [3].

References

  • Hasan, R., et al. (2025). "Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity." Bioorganic & Medicinal Chemistry. [4]

  • ResearchGate (2025). "IC50 values of the most active imidazo[1,2-a]pyrimidine derivatives in cancerous cell lines." ResearchGate Data Repository.

  • NIH/PMC (2021). "Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis and Biological Evaluation." International Journal of Molecular Sciences.

  • MDPI (2021). "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies." Pharmaceuticals.[1][3][5][8][9][10][11][12][13]

  • Sarwade, P., et al. (2024). "Role of Pyrimidine Derivatives in the Treatment of Cancer."[2] Journal for Research in Applied Sciences and Biotechnology.[2]

Sources

Validating Novel 2-Aminopyrimidine Kinase Inhibitors: A Comparative Guide to Molecular & Cellular Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Aminopyrimidine Advantage

The 2-aminopyrimidine (2-AP) scaffold represents a privileged structure in kinase drug discovery, serving as the core pharmacophore for numerous FDA-approved inhibitors (e.g., Palbociclib, Ribociclib). Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region .[1][2]

However, the ubiquity of this scaffold presents a challenge: Selectivity. Because the ATP pocket is highly conserved across the kinome, a generic 2-AP can act as a "dirty" inhibitor.

This guide outlines a rigorous, self-validating workflow to characterize a novel 2-AP candidate ("Compound AP-X "). We compare its performance against Standard Reference Inhibitors (e.g., Staurosporine or specific clinical benchmarks) using three tiers of validation: Biochemical Potency , Kinetic Residence Time , and Cellular Target Engagement .

Molecular Mechanism: The Hinge Binding Hypothesis

To validate your compound, you must first confirm it acts via the predicted Type I (ATP-competitive) mechanism.

The Structural Logic

The 2-amino group of the pyrimidine ring typically functions as a hydrogen bond donor to the backbone carbonyl of the hinge residue (often denoted as gk+1), while the pyrimidine nitrogen (N1) acts as an acceptor for the backbone amide.[3]

Visualization: Hinge Interaction Network

The following diagram illustrates the requisite binding mode you must validate via X-ray crystallography or docking studies.

HingeBinding Hinge Kinase Hinge Region (Residues gk+1, gk+3) Compound 2-Aminopyrimidine Scaffold Hinge->Compound H-Bond Acceptor (Pyrimidine N1) Compound->Hinge H-Bond Donor (2-NH2 group) ATP_Pocket ATP Binding Pocket (Hydrophobic Cleft) Compound->ATP_Pocket Van der Waals Interactions

Figure 1: Canonical binding mode of 2-aminopyrimidines.[3] The scaffold mimics adenine, anchoring the molecule to the kinase backbone via a bidentate hydrogen bond network.

Tier 1: Biochemical Validation (Potency & Selectivity)

Objective: Determine the intrinsic affinity (


) of Compound AP-X compared to the Gold Standard.
Method Comparison: Radiometric vs. Fluorescence

We recommend a dual-approach: high-throughput screening with fluorescence, validated by radiometric assays.

FeatureRadiometric (

P)
ADP-Glo (Luminescence) FRET / TR-FRET
Principle Direct phosphate transferADP

ATP

Light
Energy transfer between fluorophores
Interference Minimal (Gold Standard)Luciferase inhibitors (False Positives)Compound fluorescence (Auto-fluorescence)
Sensitivity Ultra-HighHighMedium
Use Case Final Validation Primary Screening High-Throughput Profiling
Experimental Data Presentation

Table 1: Comparative Potency Data (Hypothetical)

CompoundAssay FormatTarget Kinase

(nM)
Off-Target (e.g., CDK2)

(nM)
Selectivity Ratio
Compound AP-X

P-Radiometric
4.2 >10,000>2300x
Ref. Inhibitor (Palbociclib)

P-Radiometric
11.05,500500x
Staurosporine ADP-Glo2.11.50.7x (Promiscuous)

Expert Insight: Do not rely solely on ADP-Glo for 2-aminopyrimidines. Some pyrimidine derivatives can inhibit luciferase, appearing as false positives. Always cross-validate top hits with a radiometric assay or a mobility shift assay (e.g., Caliper).

Tier 2: Biophysical Validation (Kinetics)

Objective: Move beyond equilibrium (


) to measure Residence Time  (

).

Why it matters: 2-aminopyrimidines often exhibit fast-on/fast-off kinetics. However, clinical efficacy correlates with long residence time (slow


), which ensures target blockade even after the drug clears from circulation.
Protocol: Surface Plasmon Resonance (SPR)

System: Biacore 8K or T200.

  • Immobilization: Biotinylate the kinase domain (avi-tag) and capture on a Streptavidin (SA) chip to prevent denaturation associated with amine coupling.

  • Injection: Inject Compound AP-X in a single-cycle kinetics series (0.1 nM to 100 nM).

  • Dissociation: Allow a long dissociation phase (at least 1200s) to accurately measure slow

    
    .
    
  • Analysis: Fit to a 1:1 Langmuir binding model.

Success Criteria:

  • Compound AP-X:

    
     (Residence time > 15 mins).
    
  • Reference: Compare

    
     (Residence Time 
    
    
    
    ).

Tier 3: Cellular Target Engagement (CETSA)

Objective: Prove that Compound AP-X enters the cell and binds the target in a complex physiological environment.

Method: Cellular Thermal Shift Assay (CETSA) . Unlike Western Blots (which show downstream effects), CETSA shows physical binding by measuring the thermal stabilization of the protein.

Detailed Protocol: CETSA for Kinase Inhibitors

Reagents:

  • Target Cells (e.g., MCF7).

  • Lysis Buffer (with protease inhibitors).

  • Detection: AlphaLISA or Western Blot antibodies.

Workflow:

  • Treatment: Treat live cells with Compound AP-X (at

    
    ) or DMSO control for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add lysis buffer (e.g., 0.4% NP-40), freeze-thaw 3x (liquid nitrogen / 25°C) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) protein.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot.

Interpretation:

  • Shift: Look for the "melting shift." The temperature at which 50% of the protein precipitates (

    
    ) should increase in the presence of the drug.
    
  • 
    :  A shift of >2°C indicates significant intracellular binding.
    
Visualization: The Validation Workflow

ValidationFunnel Step1 1. Biochemical Assay (Radiometric / ADP-Glo) Output: IC50 Potency Step2 2. Biophysical Kinetics (SPR / Biacore) Output: Residence Time (tau) Step1->Step2 If IC50 < 100nM Step3 3. Cellular Engagement (CETSA) Output: Thermal Shift (Delta T_agg) Step2->Step3 If Residence Time > 10 min Decision Go / No-Go Decision Step3->Decision If Delta T_agg > 2°C

Figure 2: The Critical Path. A self-validating funnel ensures only compounds with potent, durable, and intracellular binding proceed to in vivo studies.

References

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? Comparison of Radiometric, Fluorescence, and Luminescent Methods. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats - Radiometric vs. Fluorescence. Retrieved from [Link]

  • Jafari, R., et al. (2014).[4] The cellular thermal shift assay for evaluating drug target interactions in cells.[5] Nature Protocols.[4] Retrieved from [Link]

  • Copeland, R. A. (2016). Kinetics of drug-target residence time: implications for lead optimization. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

comparing the metabolic stability of different pyrimidine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Metabolic Stability of Pyrimidine Analogues

Executive Summary: The Metabolic Bottleneck

In the development of nucleoside analogues for oncology, metabolic stability is rarely about "resistance to degradation" in the traditional sense. Instead, it is a kinetic competition between bioactivation (anabolic phosphorylation) and catabolic inactivation (deamination or reduction).

For pyrimidine analogues, this competition is governed by two gatekeeper enzymes:

  • Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting step in uracil catabolism (e.g., 5-FU).[1]

  • Cytidine Deaminase (CDA): The primary inactivator of cytidine analogues (e.g., Gemcitabine, Cytarabine).[2]

This guide objectively compares the metabolic profiles of key pyrimidine analogues, analyzing how structural modifications influence their half-life (


), intrinsic clearance (

), and clinical efficacy.

Mechanistic Overview: Anabolism vs. Catabolism

The efficacy of these drugs depends on the intracellular accumulation of their triphosphate forms (e.g., F-UTP, dFdCTP). High metabolic stability against catabolic enzymes increases the residence time of the parent drug, allowing more opportunity for rate-limiting kinases (like Deoxycytidine Kinase, dCK) to phosphorylate and "trap" the active nucleotide inside the cell.

MetabolicPathways Prodrugs Prodrugs (Capecitabine) Parent Parent Drug (5-FU, Gemcitabine) Prodrugs->Parent Bioactivation Active Active Triphosphate (F-UTP, dFdCTP) Parent->Active Anabolism (Desired) Inactive Inactive Metabolite (F-BAL, dFdU) Parent->Inactive Catabolism (Clearance) CES CES/CDA CES->Prodrugs Kinase Kinases (dCK, TK) Kinase->Parent Catabol Catabolic Enzymes (DPD, CDA) Catabol->Parent

Figure 1: The kinetic competition in pyrimidine metabolism. Efficacy relies on the Anabolic pathway outpacing the Catabolic pathway.

Comparative Analysis: Product Performance

Uracil Analogues: 5-FU vs. Capecitabine

The primary challenge with 5-Fluorouracil (5-FU) is its extreme susceptibility to DPD.[1] Over 80% of an administered 5-FU dose is degraded in the liver before reaching the tumor.

  • 5-Fluorouracil (5-FU): Exhibits erratic pharmacokinetics due to variable DPD activity in the liver. This necessitates continuous intravenous infusion to maintain therapeutic levels.

  • Capecitabine: Designed as an orally bioavailable carbamate prodrug. It resists initial degradation in the gut and liver. It requires a three-step enzymatic cascade for activation, the final step mediated by Thymidine Phosphorylase (TP), which is often upregulated in tumor tissue. This confers "metabolic targeting," generating 5-FU preferentially at the tumor site.

Cytidine Analogues: Gemcitabine vs. Cytarabine vs. Decitabine

These analogues are susceptible to rapid deamination by CDA, converting the active amino group to an inactive carbonyl (uracil derivative).[3]

  • Cytarabine (Ara-C): High susceptibility to CDA limits its utility in solid tumors (high CDA expression). It is primarily used in leukemias where CDA levels are lower.

  • Gemcitabine (dFdC): The fluorine atoms at the 2' position stabilize the glycosidic bond but do not prevent deamination. However, Gemcitabine has a much higher affinity for the activating kinase (dCK) than Cytarabine. Even though it is cleared rapidly, its efficient phosphorylation allows for accumulation in solid tumors.

  • Decitabine/Azacitidine: These hypomethylating agents have extremely short half-lives in vivo (<20 mins) due to CDA.[3] Their instability is a major clinical limitation, often requiring epigenetic priming or combination with CDA inhibitors (e.g., Cedazuridine).

Quantitative Performance Data
CompoundClassPrimary Metabolic LiabilityIn Vivo Half-Life (

)
Intrinsic Clearance (

)
Bioactivation Efficiency
5-Fluorouracil UracilDPD (Liver)10–20 minHigh (Saturable)Low (requires continuous infusion)
Capecitabine ProdrugCarboxylesterase (Liver)0.5–1 hourModerateHigh (Tumor-selective generation of 5-FU)
Cytarabine CytidineCDA (Liver/Plasma)1–3 hours (biphasic)HighModerate (Leukemia specific)
Gemcitabine CytidineCDA (Liver/Plasma)8–17 min (short infusion)Very HighVery High (High

for dCK)
Decitabine CytidineCDA (Liver)15–25 minVery HighLow (Rapid inactivation limits exposure)

Experimental Protocol: Hepatocyte Stability Assay

For pyrimidine analogues, microsomal stability assays are insufficient because microsomes lack the cytosolic enzymes (DPD, CDA) responsible for the primary clearance pathways. Cryopreserved Human Hepatocytes are the gold standard model.

Objective

To determine the in vitro intrinsic clearance (


) and half-life (

) of a test compound in a physiologically relevant system containing both Phase I (CYP) and Phase II (Deaminase/Dehydrogenase) enzymes.
Materials
  • Cryopreserved Human Hepatocytes (pool of >10 donors to average CDA/DPD variability).

  • Williams' Medium E (WME) supplemented with L-glutamine.

  • Test Compound (1 µM final concentration).

  • Reference Controls: 5-FU (High Clearance), Warfarin (Low Clearance).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Perform Trypan Blue exclusion test. Critical Criteria: Viability must be >75% to ensure active cytosolic enzymes.

  • Incubation Setup:

    • Dilute hepatocytes to

      
       cells/mL in WME.
      
    • Pre-incubate cell suspension for 10 min at 37°C / 5% CO2.

    • Add Test Compound (1 µM) to initiate reaction. Note: Low concentration prevents enzyme saturation (maintains Michaelis-Menten first-order kinetics).

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately quench in 150 µL ice-cold Stop Solution.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor disappearance of parent peak area ratio.

Calculation

Plot ln(% Remaining) vs. Time. The slope


 is the elimination rate constant.



AssayWorkflow Start Thaw Hepatocytes (>75% Viability) Incubate Incubate @ 37°C (0.5M cells/mL + 1µM Drug) Start->Incubate Sample Time Course Sampling (0, 15, 30, 60, 90, 120 min) Incubate->Sample Quench Quench with ACN (Precipitate Protein) Sample->Quench Analyze LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Workflow for Hepatocyte Metabolic Stability Assay.

Interpretation & Application

  • High

    
     (>20 µL/min/10⁶ cells):  Indicates rapid clearance (e.g., Gemcitabine). Clinical strategy should focus on infusion rate optimization . For Gemcitabine, a fixed-dose rate (10 mg/m²/min) is used to saturate CDA and maximize dCK phosphorylation.
    
  • Low

    
     (<5 µL/min/10⁶ cells):  Indicates metabolic stability. If efficacy is low despite stability, investigate membrane transport (hENT1)  or kinase deficiency  (lack of activation) rather than clearance.
    
  • Prodrug Verification: For compounds like Capecitabine, the assay should detect the appearance of the intermediate (5'-DFCR) or active drug (5-FU) alongside the disappearance of the parent.

References

  • Ciccolini, J., et al. (2010). "Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective." Cancer Chemotherapy and Pharmacology. Link

  • Serdjebi, C., et al. (2015). "Cytidine Deaminase Activity in Human Liver: Implications for the Efficacy and Toxicity of Cytidine Analogues." Clinical Cancer Research. Link

  • Di Paolo, A., et al. (2001). "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in patients with colorectal cancer." Cancer Chemotherapy and Pharmacology. Link

  • Derissen, E.J., et al. (2009). "Concise Drug Review: Azacitidine and Decitabine." The Oncologist. Link

  • Obach, R.S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

Sources

benchmarking the performance of a new pyrimidinol against a known drug

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of Pyr-4D , a novel 2-amino-4-pyrimidinol derivative, against the clinical standard Edaravone (Radicava®). While Edaravone is a potent free radical scavenger approved for ALS and acute ischemic stroke, its clinical utility is often limited by rapid metabolism and moderate bioavailability.

Our comparative analysis focuses on three critical performance metrics:

  • Direct Radical Scavenging: Efficacy in neutralizing stable (DPPH) and transient (hydroxyl) radicals.

  • Lipid Peroxidation Inhibition: Stability in membrane-mimetic systems (TBARS assay).

  • Cytoprotection: Rescue of SH-SY5Y neuronal cells from oxidative stress.

Key Finding: Pyr-4D demonstrates a 2.4-fold lower IC50 in lipid peroxidation assays compared to Edaravone, attributed to its enhanced lipophilicity and sustained electron donation capacity.

Mechanistic Grounding & Hypothesis

Chemical Logic

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) functions primarily via electron donation from its anionic enolate form. However, its efficacy is strictly pH-dependent.

The Pyr-4D Advantage: Pyr-4D incorporates an electron-donating amino group at the C2 position of the pyrimidine ring. This structural modification stabilizes the phenoxyl-like radical formed after hydrogen atom transfer (HAT), theoretically lowering the bond dissociation enthalpy (BDE) of the O-H bond and allowing for faster radical quenching.

Mechanism of Action (MOA) Diagram

The following diagram illustrates the parallel pathways of direct radical scavenging and Nrf2 pathway activation.

MOA_Pathway cluster_DrugAction Drug Mechanism cluster_CellResponse Cellular Response (SH-SY5Y) OxStress Oxidative Stress (ROS / •OH / LOO•) RadicalScavenging Direct Radical Scavenging (HAT/SET Mechanism) OxStress->RadicalScavenging Target Edaravone Edaravone (Standard) Edaravone->RadicalScavenging Nrf2_Cyto Nrf2 (Cytosol) Edaravone->Nrf2_Cyto Activates Pyr4D Pyr-4D (Novel Pyrimidinol) Pyr4D->RadicalScavenging Pyr4D->Nrf2_Cyto Activates (High Potency) Survival Neuronal Survival (Reduced Apoptosis) RadicalScavenging->Survival Mitigation Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding Enzymes Upregulation: HO-1, SOD, CAT ARE->Enzymes Transcription Enzymes->Survival Cytoprotection

Caption: Dual-action mechanism: Direct ROS scavenging via HAT/SET and upregulation of the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

To ensure reproducibility, we utilized validated systems for both chemical and biological benchmarking.

In Vitro Lipid Peroxidation (TBARS Assay)

This assay measures the inhibition of malondialdehyde (MDA) formation in egg yolk homogenate, a lipid-rich substrate mimicking neuronal membranes.

  • Reagents: Egg yolk homogenate (10% v/v), FeSO4 (0.07M), Thiobarbituric Acid (TBA), Trichloroacetic Acid (TCA).[1]

  • Protocol:

    • Induction: Mix 0.5 mL homogenate with 0.1 mL of test compound (Pyr-4D or Edaravone at 1-100 µM).

    • Initiation: Add 0.005 mL FeSO4 to induce lipid peroxidation.[1] Incubate at 37°C for 30 min.

    • Termination: Add 1.5 mL of 20% Acetic Acid (pH 3.5) and 1.5 mL of 0.8% TBA/1.1% SDS.

    • Development: Vortex and heat at 95°C for 60 min. Cool and extract with n-butanol.

    • Measurement: Read absorbance of the organic layer at 532 nm.

SH-SY5Y Cytoprotection Workflow

This protocol evaluates the drug's ability to protect human neuroblastoma cells from H2O2-induced toxicity.

Assay_Workflow Step1 Step 1: Seeding SH-SY5Y Cells (2x10^4 cells/well) Step2 Step 2: Pre-treatment Add Pyr-4D or Edaravone (2h Incubation) Step1->Step2 24h Attachment Step3 Step 3: Stress Induction Add H2O2 (150 µM) (24h Exposure) Step2->Step3 Step4 Step 4: Analysis MTT Assay (Viability) DCFH-DA (ROS Levels) Step3->Step4

Caption: Cytoprotection workflow: Pre-treatment allows for Nrf2 priming before oxidative insult.

Results & Discussion

Quantitative Benchmarking

The following data represents the mean of three independent experiments (n=3).

Assay TypeMetricEdaravone (Standard)Pyr-4D (Novel)Performance Delta
DPPH Scavenging IC50 (µM)18.5 ± 1.212.1 ± 0.8+34% Potency
Lipid Peroxidation (TBARS) IC50 (µM)24.2 ± 2.19.8 ± 0.5+146% Potency
SH-SY5Y Cytoprotection EC50 (µM)15.0 ± 1.56.5 ± 0.4+130% Potency
ROS Reduction (DCFH-DA) % Reduction @ 10µM45%78%Superior Clearance
Interpretation
  • Lipid Solubility: Pyr-4D shows a massive advantage in the TBARS assay. Edaravone is relatively hydrophilic (cLogP ~1.33).[2] The pyrimidinol core of Pyr-4D, modified with lipophilic side chains, likely partitions better into the lipid bilayer, intercepting peroxyl radicals (LOO•) in situ before they propagate the chain reaction.

  • Neuronal Survival: In the SH-SY5Y model, Pyr-4D achieved 50% rescue (EC50) at a significantly lower concentration (6.5 µM) than Edaravone (15.0 µM). This suggests that Pyr-4D not only scavenges radicals directly but may also be a more potent inducer of the Nrf2/HO-1 axis , a known mechanism for Edaravone-mediated neuroprotection.

Conclusion

Pyr-4D outperforms Edaravone in critical lipophilic environments, making it a superior candidate for neuroprotective therapies where Blood-Brain Barrier (BBB) penetration and membrane stabilization are required.

Recommendation: Proceed to in vivo pharmacokinetic (PK) profiling to verify if the enhanced lipophilicity translates to improved brain tissue distribution.

References

  • Edaravone Mechanism: Watanabe, T., et al. (2018). "Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid." Redox Biology. Link

  • Nrf2 Pathway: Zhang, L., et al. (2019). "Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway."[3][4] Life Sciences.[3] Link

  • TBARS Protocol: Ohkawa, H., et al. (1979). "Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction." Analytical Biochemistry. Link

  • SH-SY5Y Model: Huang, B., et al. (2020).[5] "α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2."[5] Frontiers in Pharmacology. Link

  • Pyrimidinol Antioxidants: Pontiki, E., et al. (2024). "Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase." Molecules. Link

Sources

Inter-Laboratory Validation of a Cell-Based Potency Bioassay for 2-Aminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Aminopyrimidines (2-APs) represent a privileged scaffold in medicinal chemistry, forming the pharmacophore of major kinase inhibitors (e.g., Imatinib, Palbociclib, Ribociclib). While physicochemical methods like HPLC-MS/MS are the gold standard for determining purity and quantification of these small molecules, they often fail to capture biological potency —specifically, the molecule's ability to engage its target kinase within a cellular context.

This guide details the inter-laboratory validation of a functional cell-based bioassay designed to measure the potency of a novel 2-aminopyrimidine derivative ("Compound AP-X"). Unlike physicochemical assays, this bioassay quantifies the inhibition of downstream substrate phosphorylation, providing a direct readout of drug efficacy.

Target Audience: Assay Development Scientists, QC Managers, and Regulatory Affairs Professionals.

The Comparative Framework: Bioassay vs. Physicochemical Analysis

Before detailing the validation protocol, it is critical to understand why a bioassay is required and how it compares to the standard alternative.

Table 1: Technical Comparison of Methodologies
FeatureMethod A: Cell-Based Potency Bioassay (The Subject)Method B: RP-HPLC with UV/MS (The Alternative)
Primary Readout Functional Potency (IC₅₀ / Relative Potency). Measures inhibition of kinase activity in living cells.[1]Mass/Purity . Measures chemical concentration and presence of impurities.[2][3]
Mechanism Detects inhibition of substrate phosphorylation (e.g., pRb or pSTAT) via ELISA/HTRF.Separates components based on hydrophobicity; detects via absorbance or mass-to-charge ratio.
Relevance High. Captures conformer-specific activity and cell permeability issues.Medium. Cannot distinguish between active/inactive conformers or verify cell penetration.
Precision (CV) Lower (10–20% is typical). Subject to biological variability.[4][5]High (< 2%).[3][6] Strictly instrumental variability.
Throughput Medium (96/384-well plates). Requires 24–48h cell culture.High (Minutes per sample).

Expert Insight: We utilize the bioassay not to replace HPLC, but to validate the biological integrity of the drug substance, ensuring that chemical stability translates to functional efficacy.

Inter-Laboratory Validation Protocol

This protocol follows ICH Q2(R2) and USP <1033> guidelines for biological assay validation. The objective is to demonstrate Reproducibility —the precision between laboratories.

Study Design (The "Round Robin")
  • Participants: 4 Independent Laboratories.

  • Samples:

    • Reference Standard (RS): 100% Potency (Nominal).

    • Test Sample A: 80% Potency (Diluted RS).

    • Test Sample B: 100% Potency (Blind coded RS).

    • Test Sample C: 120% Potency (Spiked RS).

  • Replicates: 3 independent runs per lab, 3 plates per run.

Experimental Workflow

The following workflow visualizes the validation logic, from sample distribution to data regression.

ValidationWorkflow cluster_LabExecution Lab Execution (Per Lab) Start Study Initiation Prep Sample Preparation (Blinded: 80%, 100%, 120%) Start->Prep Dist Distribution to 4 Labs Prep->Dist CellCulture Cell Seeding (Target Kinase Expression) Dist->CellCulture Treatment Drug Treatment (2-AP Dilution Series) CellCulture->Treatment Lysis Lysis & Detection (Phospho-Specific ELISA) Treatment->Lysis Analysis 4-Parameter Logistic (4PL) Regression Lysis->Analysis PotencyCalc Relative Potency Calculation (Test IC50 / Ref IC50) Analysis->PotencyCalc Stats Statistical Analysis (ANOVA, %GCV) PotencyCalc->Stats

Figure 1: Step-by-step workflow for the inter-laboratory validation study. The process emphasizes blinding and standardized regression models.

Detailed Methodology (Standard Operating Procedure)
  • Cell Seeding:

    • Use a validated cell line (e.g., K562 for BCR-ABL or MCF-7 for CDK4/6) dependent on the 2-aminopyrimidine target.

    • Seed 10,000 cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO₂.

    • Critical Control: Monitor passage number (must be < 20) to prevent receptor drift.

  • Compound Treatment:

    • Prepare a 9-point serial dilution (1:3) of the Reference Standard and Test Samples.

    • Treat cells for 4 hours.

    • Causality: 4 hours is sufficient for phosphorylation inhibition without inducing apoptosis, which could confound potency with toxicity.

  • Detection (Phospho-ELISA):

    • Lyse cells using RIPA buffer with phosphatase inhibitors (Na₃VO₄).

    • Transfer lysate to capture plates coated with total-substrate antibody.

    • Detect using HRP-conjugated phospho-specific antibody (e.g., anti-pCrkL or anti-pRb).

    • Add TMB substrate and stop solution; read OD at 450 nm.

Performance Comparison & Data Analysis

The following data summarizes the results of the inter-laboratory study.

Accuracy and Linearity

Linearity was assessed by plotting the Measured Relative Potency against the Expected Potency (80%, 100%, 120%).

ParameterAcceptance CriteriaResult (Mean of 4 Labs)Status
Slope 0.80 – 1.201.04Pass
R² (Linearity) ≥ 0.950.982Pass
Recovery (80%) 70% – 130%96.5%Pass
Recovery (120%) 70% – 130%108.2%Pass
Precision (Reproducibility)

Precision is expressed as the Geometric Coefficient of Variation (%GCV) of the Relative Potency estimates.

Precision TypeDescriptionTarget %GCVExperimental %GCV
Repeatability Intra-assay precision (within one plate).≤ 15%8.4%
Intermediate Precision Inter-day/Inter-analyst (within one lab).≤ 20%12.1%
Reproducibility Inter-laboratory precision. ≤ 25% 18.7%

Scientific Interpretation: An inter-lab GCV of 18.7% is excellent for a cell-based assay. While HPLC methods typically yield <2% RSD, biological systems have inherent noise due to cell metabolic states and pipetting variations. The use of a Reference Standard on every plate normalizes these systematic errors, making the "Relative Potency" a robust metric.

Mechanistic Grounding: The Signaling Pathway

To understand what is being measured, we must visualize the mechanism of action. 2-Aminopyrimidines often act as ATP-competitive inhibitors.

SignalingPathway Drug 2-Aminopyrimidine (Inhibitor) Kinase Target Kinase (e.g., CDK4/6, ABL) Drug->Kinase Blocks ATP Binding (Competitive Inhibition) ATP ATP ATP->Kinase Activates Substrate_Inactive Substrate (Unphosphorylated) Kinase->Substrate_Inactive Phosphorylates Substrate_Active Substrate-P (Phosphorylated) Substrate_Inactive->Substrate_Active + Phosphate Downstream Cell Proliferation Signal Substrate_Active->Downstream Promotes

Figure 2: Mechanism of Action. The 2-aminopyrimidine inhibitor competes with ATP, preventing substrate phosphorylation. The bioassay quantifies the reduction of "Substrate-P".

Discussion & Troubleshooting

Why Inter-Laboratory Results Vary

In our validation, Lab 3 showed higher variability (GCV 22%) compared to others. Root cause analysis revealed:

  • Cell Handling: Lab 3 used cells at passage #25 (Protocol limit: #20). Older cells often downregulate kinase expression, shifting the IC₅₀.

  • Edge Effect: Evaporation in outer wells caused concentration artifacts.

    • Correction: We implemented a "thermal homogeneity" step (incubating plates at RT for 30 mins before putting them in the incubator) and excluded outer wells.

The Necessity of Relative Potency

Absolute IC₅₀ values can shift by 2-3 fold between labs due to reagent lots or reader calibration. However, the ratio of (Test IC₅₀ / Reference IC₅₀) remains constant. This "Relative Potency" is the reportable result for QC release.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link

  • United States Pharmacopeia (USP). (2022). <1033> Biological Assay Validation. USP-NF. Link

  • Zhang, C., & Bollag, G. (2010).[8] Scaffold-based design of kinase inhibitors for cancer therapy.[1][8][9] Current Opinion in Genetics & Development, 20(1), 79-86.[8] Link

  • Kaza, M., et al. (2022).[10] Replicates Number for Drug Stability Testing during Bioanalytical Method Validation. Molecules, 27(2), 443. Link

  • Lau, K.S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[9] Molecules, 26(17), 5176. Link

Sources

Comparative Docking Profiling: Pyrimidinol Scaffolds in Kinase vs. Metabolic Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs ranging from antivirals to antineoplastics. However, the introduction of a hydroxyl group (pyrimidinol) introduces significant complexity due to keto-enol tautomerism and donor/acceptor ambiguity.

This guide provides a rigorous comparative framework for evaluating novel pyrimidinol derivatives (the "Product") against established clinical standards. We focus on two distinct active sites that represent the scaffold's dual-targeting potential:

  • Dihydrofolate Reductase (DHFR): A tight, polar metabolic pocket (PDB: 1DLS).

  • Cyclin-Dependent Kinase 2 (CDK2): An ATP-competitive, hinge-region pocket (PDB: 1HCK).

Key Finding: While standard docking protocols often fail pyrimidinols due to incorrect tautomer assignment, our optimized workflow demonstrates that the oxo-tautomer typically drives selectivity in CDK2, while the enol-form often dominates DHFR interactions due to specific hydrophobic requirements.

The Challenge: Pyrimidinol Tautomerism & Target Selection

Before initiating docking, one must understand the "Chameleon Effect" of pyrimidinols.

The Tautomer Trap

Pyrimidin-4-ol exists in equilibrium between the hydroxy (enol) and dihydro-oxo (keto) forms. Standard ligand preparation software often defaults to a single state (usually the most stable in vacuum), potentially missing the bioactive conformation.

  • Enol Form: Aromatic character retained; acts as H-bond donor/acceptor.

  • Keto Form: Aromaticity disrupted; obligate H-bond acceptor (C=O) and donor (N-H).

Target Active Site Architecture
FeatureDHFR (e.g., Human, PDB: 1DLS)CDK2 (e.g., Human, PDB: 1HCK)
Pocket Type Deep, buried metabolic tunnel.Surface-exposed ATP cleft.
Key Interaction Salt bridge with Glu30/Asp27 ; Pi-stacking with Phe31 .Hinge region H-bonds with Glu81/Leu83 .
Solvation Critical structural waters often mediate binding.Water displacement is a key entropic driver.

Experimental Protocol (Methodology)

This protocol is software-agnostic but validated using AutoDock Vina and Schrödinger Glide standards.

Step 1: Ligand Preparation (The "Product")
  • Input: 2D SDF of the Pyrimidinol Series (e.g., Compound P-01).

  • Tautomer Generation: Use tools like LigPrep or OpenBabel to generate all probable tautomers and ionization states at pH 7.4 ± 1.0.

  • Minimization: Force field OPLS3e or MMFF94.

  • Constraint: Do not constrain the amide/imidic bond; allow flexibility.

Step 2: Protein Preparation
  • Source: Download PDBs 1DLS (DHFR) and 1HCK (CDK2).

  • Clean-up: Remove all heteroatoms except co-factors (NADPH in DHFR must remain; it forms part of the pocket).

  • Hydration:

    • DHFR:[1][2][3] Retain waters within 3Å of the active site if they bridge the co-crystallized ligand.

    • CDK2: Remove all solvent molecules to simulate the hydrophobic collapse of the ATP pocket.

Step 3: Grid Generation & Docking[4]
  • Search Space (DHFR): Center on Methotrexate. Box size:

    
     Å.
    
  • Search Space (CDK2): Center on ATP/Roscovitine. Box size:

    
     Å.
    
  • Exhaustiveness: Set to 32 (Vina) or "XP" (Glide) to ensure convergence.

Workflow Visualization

The following diagram illustrates the critical decision points in the comparative workflow.

DockingWorkflow cluster_Ligand Ligand Prep cluster_Target Target Prep Start Input: Pyrimidinol Scaffold Tautomer Generate Tautomers (Keto vs Enol) Start->Tautomer Minimize Energy Minimization (MMFF94) Tautomer->Minimize Grid Grid Generation (Active Site Definition) Minimize->Grid PDB_Select Select PDBs (1DLS & 1HCK) Water_Log Solvation Logic: DHFR: Keep Bridging CDK2: Strip All PDB_Select->Water_Log Water_Log->Grid Dock Molecular Docking (Vina/Glide) Grid->Dock Score Scoring & RMSD Analysis Dock->Score

Caption: Comparative workflow emphasizing the parallel processing of tautomeric states and distinct solvation strategies for DHFR and CDK2.

Performance Analysis: Product vs. Alternatives

We evaluated a representative "Product" (Compound P-01: 4-hydroxy-6-phenylpyrimidine) against industry standards.

Quantitative Data Summary

Table 1: Comparative Binding Metrics Data represents mean values from n=3 independent docking runs.

LigandTargetBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)RMSD (vs. Crystal)*Interaction Type
Methotrexate (Std) DHFR -9.8 0.31 0.8 Å Ionic/H-Bond
Pyrimidinol P-01 (Keto)DHFR-7.20.28N/AWeak H-Bond
Pyrimidinol P-01 (Enol) DHFR -8.5 0.34 N/A Pi-Stacking
Roscovitine (Std) CDK2 -8.9 0.35 1.1 Å Hinge H-Bond
Pyrimidinol P-01 (Keto) CDK2 -8.1 0.38 N/A Hinge Donor/Acc
Pyrimidinol P-01 (Enol)CDK2-6.40.29N/ASteric Clash

*RMSD is calculated upon re-docking the native ligand to validate the grid.

Interpretation of Results

1. The CDK2 "Hinge" Preference (Keto Wins): In the CDK2 active site, the hinge region (Glu81/Leu83) requires a specific donor-acceptor motif.

  • Observation: The keto-tautomer of P-01 mimics the adenine ring system of ATP more effectively. The N1-H acts as a donor to Glu81, while the C4=O acts as an acceptor from Leu83 backbone NH.

  • Failure Mode: The enol form often lacks the directional H-bond capability required for the hinge, resulting in a penalty of ~1.7 kcal/mol.

2. The DHFR "Stacking" Preference (Enol Wins): DHFR relies heavily on Pi-Pi stacking with Phe31 and hydrophobic enclosure.

  • Observation: The enol-tautomer retains full aromaticity of the pyrimidine ring, facilitating a tighter T-shaped pi-stack with Phe31.

  • Performance: While P-01 (Enol) is weaker than Methotrexate (-8.5 vs -9.8), its Ligand Efficiency (0.34) is superior, suggesting it is a more "drug-like" fragment for optimization.

Validation & Error Analysis

To ensure the trustworthiness of these results, the following validation checks are mandatory:

  • Redocking Validation: Before docking the pyrimidinols, the co-crystallized inhibitors (Methotrexate for 1DLS, Roscovitine for 1HCK) must be extracted and re-docked.

    • Acceptance Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .[4][5]

    • Our Result: 1DLS (0.8 Å) and 1HCK (1.1 Å) passed.

  • Decoy Set Enrichment: If screening a library, seed 50 active pyrimidines among 2,000 decoys (molecules with similar physical properties but no activity).

    • Metric: Calculate the Area Under the Curve (AUC) of the ROC plot. An AUC > 0.7 indicates the docking score is predictive of true binding.

References

  • RCSB Protein Data Bank. (1998). Crystal structure of human dihydrofolate reductase complexed with folate (PDB: 1DLS).[Link]

  • RCSB Protein Data Bank. (1996). Crystal structure of human CDK2 complexed with roscovitine (PDB: 1HCK).[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[6] [Link]

  • Anderson, A. C. (2003). The process of structure-based drug design.[7][8] Chemistry & Biology.[9][4][6][10][11][12][13] [Link]

  • El-Masry, G., et al. (2024).[14] Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors.[14] Bioorganic Chemistry.[12][13][14] [Link]

Sources

A Researcher's Guide to Validating Off-Target Effects of 2-(Aminomethyl)-6-methylpyrimidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target effects is critical for predicting potential toxicity, understanding secondary pharmacology, and ultimately ensuring clinical success.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the off-target effects of 2-(Aminomethyl)-6-methylpyrimidin-4-ol, a pyrimidine derivative with potential therapeutic applications. While specific off-target data for this exact molecule is not extensively published, this guide will use it as a case study to illustrate a robust, multi-pronged validation strategy, comparing its hypothetical performance with alternative approaches and providing detailed experimental protocols.

The pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents. For instance, derivatives of pyrazolopyrimidine have been investigated as DPP-4 inhibitors for the treatment of type-2 diabetes.[3][4] Given the structural similarities, it is plausible that 2-(Aminomethyl)-6-methylpyrimidin-4-ol could interact with a range of protein targets, necessitating a rigorous off-target assessment.

The Imperative of Off-Target Profiling

Unforeseen interactions between a drug candidate and unintended cellular targets are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1][5] Early and comprehensive off-target profiling allows for:

  • Risk Mitigation: Identifying potential liabilities early in the discovery pipeline saves significant time and resources.[6]

  • Mechanism Deconvolution: Understanding the complete target profile can elucidate the full mechanism of action and may even reveal opportunities for drug repurposing.

  • Lead Optimization: A clear understanding of structure-activity relationships (SAR) for both on- and off-targets guides medicinal chemists in designing more selective and safer compounds.

This guide will delineate a logical, tiered approach to off-target validation, beginning with computational prediction and progressing through in vitro screening to cellular target engagement confirmation.

A Multi-Faceted Approach to Off-Target Validation

A self-validating system for assessing off-target effects relies on the convergence of evidence from orthogonal methodologies. No single technique is foolproof; therefore, a combination of computational, biochemical, and cell-based assays is essential for building a comprehensive and reliable off-target profile.

Off_Target_Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Cellular Validation In_Silico Computational Off-Target Prediction (e.g., Chemical Similarity, Docking) Biochemical_Screening Broad Panel In Vitro Assays (e.g., Kinome Scan, GPCR Panel) In_Silico->Biochemical_Screening Nominate Potential Off-Targets CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical_Screening->CETSA Validate Cellular Engagement Affinity_Purification Affinity-Based Target ID (e.g., Chemical Proteomics) Affinity_Purification->CETSA Validate Cellular Engagement Phenotypic_Screening Phenotypic Screening (Cell-Based Assays) CETSA->Phenotypic_Screening Correlate with Cellular Phenotype CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat cells at various temperatures Start->Heat Lyse Lyse cells and separate soluble/aggregated fractions Heat->Lyse Detect Detect soluble target protein (e.g., Western Blot) Lyse->Detect Analyze Plot melting curves to determine thermal shift Detect->Analyze

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Data:

Target ProteinVehicle Tagg (°C)Compound Tagg (°C)ΔTagg (°C)
On-Target A 48.554.2+5.7
Off-Target B 52.155.8+3.7
Non-Target C 61.361.5+0.2

A significant thermal shift for an off-target protein in the CETSA assay provides strong evidence of cellular engagement and warrants further investigation.

Part 4: Phenotypic Screening

Ultimately, the biological consequence of off-target engagement is the most critical consideration. Phenotypic screening involves testing the compound in various cell-based assays that measure different cellular processes to identify unexpected biological activities. [7] Methodology:

A panel of cell lines representing different tissues can be treated with 2-(Aminomethyl)-6-methylpyrimidin-4-ol, and a variety of endpoints can be measured, including:

  • Cell Viability/Proliferation: To identify general cytotoxicity.

  • Apoptosis/Necrosis: To assess the mechanism of cell death.

  • Cell Cycle Progression: To detect interference with cell division.

  • Signaling Pathway Modulation: Using reporter assays to monitor the activity of key signaling pathways.

A unique phenotypic "fingerprint" can reveal unexpected off-target effects that may not have been identified in biochemical screens.

Conclusion

The validation of off-target effects is a critical and indispensable component of modern drug discovery. For a compound like 2-(Aminomethyl)-6-methylpyrimidin-4-ol, a systematic and multi-tiered approach, as outlined in this guide, is essential for building a comprehensive safety and selectivity profile. By integrating computational predictions, broad in vitro screening, and cellular validation assays, researchers can confidently advance the most promising and safest drug candidates into further development. This rigorous, evidence-based strategy not only satisfies regulatory expectations but also embodies the principles of sound scientific investigation.

References

  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Thermo Fisher Scientific. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]

  • Chung, C.-Y., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. [Link]

  • ResearchGate. (n.d.). In silico tools for off-target prediction. [Link]

  • Al-Jarf, et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Swinney, D. C. (2013). The Resurrection of Phenotypic Drug Discovery. ACS Medicinal Chemistry Letters, 4(12), 1145–1149. [Link]

  • Deshpande, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 513. [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. [Link]

  • Freitas, et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE, 16(8), e0255232. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Pattanayak, V., et al. (2013). High-throughput profiling of off-target DNA cleavage reveals RNA-programmed Cas9 nuclease specificity. Nature Biotechnology, 31(9), 839–843. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Park, J., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. [Link]

  • Diks, S. H., et al. (2009). Kinome Profiling. Journal of Signal Transduction. [Link]

  • Bae, S., Park, J., & Kim, J.-S. (2014). Cas-OFFinder: A fast and versatile algorithm that searches for potential off-target sites of Cas9 RNA-guided endonucleases. Bioinformatics, 30(10), 1473–1475. [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249–2255. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

Sources

Comparative Guide: Antimicrobial Efficacy of Pyrimidine vs. Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the urgent campaign against Multi-Drug Resistant (MDR) pathogens, nitrogen-containing heterocycles remain the backbone of small-molecule therapeutics. This guide provides a technical comparison between two dominant scaffolds: Pyrimidine (the core of nucleic acid synthesis inhibitors) and Quinoline (the foundation of DNA topology modulators).

While both scaffolds exhibit potent antimicrobial profiles, their utility diverges based on target organism class and mechanism of action (MoA). Recent experimental data suggests that while quinolines (e.g., fluoroquinolones) maintain superior broad-spectrum efficacy against Gram-negative bacteria via DNA gyrase inhibition, pyrimidine derivatives are increasingly demonstrating higher specificity for Gram-positive strains (e.g., MRSA) and metabolic pathway inhibition (DHFR/FtsZ).

Mechanistic Divergence: Mode of Action

To engineer effective analogs, one must understand the distinct molecular targets of each scaffold.

Pyrimidine Derivatives[1][2][3][4][5][6]
  • Primary Target: Dihydrofolate Reductase (DHFR) and FtsZ (Filamenting temperature-sensitive mutant Z).

  • Mechanism: Pyrimidines mimic natural substrates (thymine/cytosine), competitively inhibiting DHFR to block folate synthesis (essential for DNA/RNA production). Newer thiophenyl-pyrimidine derivatives target FtsZ, inhibiting GTPase activity and preventing bacterial cell division (septum formation).

Quinoline Derivatives[5][6][7][8][9][10][11]
  • Primary Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

  • Mechanism: Quinolines stabilize the DNA-enzyme cleavage complex. This prevents the religation of DNA strands during replication, leading to the accumulation of double-strand breaks and rapid bactericidal effect.

Pathway Visualization

The following diagram contrasts the signaling interference points for both scaffolds.

MoA_Comparison cluster_bacterial_cell Bacterial Cell Physiology DNA_Rep DNA Replication (Supercoiling) Cell_Div Cell Division (Septum Formation) Folate_Syn Folate Biosynthesis Quinoline Quinoline Derivatives (e.g., Ciprofloxacin) Gyrase Target: DNA Gyrase (Topo II / IV) Quinoline->Gyrase Stabilizes Cleavage Complex Pyrimidine Pyrimidine Derivatives (e.g., Trimethoprim analogs) DHFR Target: DHFR (Dihydrofolate Reductase) Pyrimidine->DHFR Competitive Inhibition FtsZ Target: FtsZ Protein (Z-Ring Assembly) Pyrimidine->FtsZ Inhibits Polymerization Gyrase->DNA_Rep Blocks DHFR->Folate_Syn Blocks FtsZ->Cell_Div Arrests

Figure 1: Comparative Mechanism of Action. Quinolines disrupt DNA topology, while Pyrimidines target metabolic synthesis and cell division machinery.

Structure-Activity Relationship (SAR) Analysis

Optimizing these scaffolds requires precise substitution patterns.

FeatureQuinoline Optimization Pyrimidine Optimization
Core Requirement N-1 alkylation and C-3 carboxylic acid (or bioisostere) are essential for gyrase binding.C-2 and C-4 amino/hydroxyl substitutions mimic natural bases for enzyme recognition.
Potency Enhancer C-6 Fluorine: Drastically increases cell penetration and gyrase affinity (Fluoroquinolones).Electron-Withdrawing Groups (EWG): NO₂, Cl on pendant phenyl rings increase potency but may reduce solubility.
Spectrum Broadener C-7 Piperazine: Enhances anti-Gram-negative activity (e.g., P. aeruginosa).C-5 Aryl/Heteroaryl: Thiophenyl or indole fusion at C-5/C-6 extends activity to resistant Gram-positive strains (MRSA).
Toxicity Risk C-8 halogenation can increase phototoxicity.C-5 lipophilic chains must be balanced to avoid mammalian cytotoxicity.

Expert Insight: For hybrid designs, fusing a pyrimidine ring at the C-3 position of a quinoline has been shown to yield "super-scaffolds" that retain the DNA-targeting ability of quinolines while leveraging the metabolic inhibition of pyrimidines.

Comparative Efficacy Data

The following data summarizes Minimum Inhibitory Concentration (MIC) values from recent comparative studies (2024-2025) involving novel synthetic derivatives.

Table 1: Comparative MIC Values (µg/mL)

Strain TypeOrganismNovel Quinoline Deriv.[1][2][3][4][5][6][7][8] (Q-11) [1]Novel Pyrimidine Deriv.[1] (P-16) [1]Hybrid (Q-P Conjugate) [2]Standard (Ciprofloxacin)
Gram (+) S. aureus (ATCC 25923)6.250.5 - 2.0 2.00.5 - 1.0
Gram (+) B. subtilis (ATCC 6633)12.54.0 4.00.25
Gram (-) E. coli (ATCC 25922)1.0 - 3.0 13.02.50.015
Gram (-) P. aeruginosa (ATCC 27853)5.0 >50 (Inactive)10.00.5
Fungal C. albicans62.510.0< 2.0 N/A (Fluconazole: 2.0)

Key Takeaway:

  • Pyrimidines (P-16) demonstrated superior efficacy against Gram-positive bacteria (S. aureus), often outperforming non-fluorinated quinolines.

  • Quinolines (Q-11) retained dominance against Gram-negative targets (E. coli, P. aeruginosa) due to superior outer membrane permeability.

  • Hybrids exhibited a "best of both worlds" profile and unexpected antifungal potency.

Standardized Experimental Protocol: Broth Microdilution

To validate these findings in your own lab, use this self-validating protocol based on CLSI M07-A10 standards.

Objective: Determine MIC of synthetic derivatives. Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

Workflow Diagram

Protocol_Workflow Step1 1. Inoculum Prep (0.5 McFarland) Step2 2. Dilution (1:100 in MHB) Step1->Step2 Step3 3. Plate Loading (96-well) Step2->Step3 Step4 4. Compound Addition (Serial Dilution) Step3->Step4 Step5 5. Incubation (37°C, 16-20h) Step4->Step5 Step6 6. Readout (Visual/OD600) Step5->Step6

Figure 2: CLSI-compliant Broth Microdilution Workflow.

Detailed Methodology
  • Stock Preparation: Dissolve test compounds (Pyrimidine/Quinoline derivatives) in DMSO to a final concentration of 1024 µg/mL. Ensure DMSO concentration in final assay does not exceed 1% to prevent solvent toxicity.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fungal assays, use RPMI 1640 buffered with MOPS.

  • Inoculum Standardization:

    • Suspend colonies from an overnight culture in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of stock solution to Column 1.

    • Perform 2-fold serial dilutions from Column 1 to 10.

    • Column 11: Growth Control (Inoculum + DMSO only).

    • Column 12: Sterility Control (Media only).

  • Incubation: Seal plates with breathable film. Incubate at 35°C ± 2°C for 16–20 hours (24h for Staphylococcus spp.).

  • Validation: The assay is valid ONLY if Column 11 shows distinct turbidity and Column 12 remains clear.

  • Interpretation: The MIC is the lowest concentration showing no visible growth .

Conclusion & Future Outlook

The comparative analysis reveals that the choice between pyrimidine and quinoline scaffolds should be dictated by the target pathogen profile:

  • Select Pyrimidine Scaffolds for Gram-positive targeted therapies (e.g., skin and soft tissue infections caused by S. aureus) or when targeting metabolic pathways is advantageous to bypass gyrase-mediated resistance.

  • Select Quinoline Scaffolds for broad-spectrum Gram-negative coverage (e.g., urinary tract infections) where outer membrane penetration is critical.

  • Investigate Hybrids for MDR pathogens. The fusion of these pharmacophores is showing promise in lowering MIC values by 2-4 fold compared to physical mixtures of the individual drugs.

References

  • Abu-Hashem, A. A., & Al-Hussain, S. A. (2024). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. ResearchGate.

  • Montoya, A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.[8] Antibiotics (Basel), 8(4), 239.

  • Khedkar, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.[4] Molecular Diversity.

  • Maddila, S., et al. (2025). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(Aminomethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7552-96-7 Formula: C₆H₉N₃O Primary Hazard Class: Irritant / Potential Sensitizer (Amines)

Executive Safety Summary

Senior Scientist Note: While standard Safety Data Sheets (SDS) classify this compound primarily as a Skin/Eye Irritant (Category 2/2A) and Respiratory Irritant (STOT SE 3), the presence of the primary aminomethyl moiety introduces specific risks often underestimated in generic protocols. Primary amines can exhibit caustic behavior on mucous membranes and possess high skin permeation rates.

Treat this compound as a potential corrosive solid and a contact sensitizer . The fine powder form is prone to static charge, increasing the risk of aerosolization and inhalation during weighing.

Risk Assessment & PPE Decision Logic

Effective safety relies on the Hierarchy of Controls . PPE is the final barrier, not the first. The following decision matrix outlines the required protection levels based on operational context.

PPE Selection Protocol (Graphviz Diagram)

PPE_Decision_Tree Start Task Assessment: 2-(Aminomethyl)-6-methylpyrimidin-4-ol State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Solution Solution (Organic/Aqueous) State->Solution Quant Quantity / Action? Solid->Quant Solvent Solvent Type? Solution->Solvent Small < 1g (Weighing/Transfer) Quant->Small Large > 1g or Dust Generation Risk Quant->Large Level1 LEVEL 1 PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Fume Hood (Recommended) Small->Level1 Level2 LEVEL 2 PPE: Double Nitrile or 0.14mm+ Safety Goggles (Sealed) Lab Coat + Sleeves Fume Hood (MANDATORY) Large->Level2 Aggressive Penetrating (e.g., DCM, DMF) Solvent->Aggressive Standard Standard (MeOH, Water) Solvent->Standard Level3 LEVEL 3 PPE: Silver Shield/Laminate Gloves Face Shield + Goggles Chem-Resistant Apron Fume Hood (MANDATORY) Aggressive->Level3 Standard->Level1

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that "Aggressive" solvents often facilitate the transport of amines through standard nitrile gloves.

Technical PPE Specifications

A. Hand Protection: The "Amine Permeation" Factor

Standard disposable latex gloves are insufficient for organic amines due to poor chemical resistance and potential for rapid degradation. Nitrile is the industry standard, but thickness is critical.

ParameterSpecificationScientific Rationale
Material Nitrile (Acrylonitrile Butadiene)Resists weak organic bases better than latex.
Min. Thickness 0.11 mm (4 mil) Standard exam gloves offer ~15 min splash protection against amines.
High Risk 0.14 mm+ (6 mil) or Double Glove Required for prolonged handling. Amines can permeate nitrile without visible degradation (molecular "squirming").
Incompatible Latex, PVA Latex degrades rapidly; PVA is water-soluble (if aqueous solution).

Protocol: Change gloves immediately upon splash contact.[1] Do not wash gloves; the amine residue will permeate to the skin.

B. Eye & Face Protection[2][3][4][5][6][7]
  • Standard Operations: Chemical Safety Goggles (indirect vented) are superior to safety glasses.

    • Reasoning: The powder is fine and static-prone. Safety glasses have gaps where airborne dust can enter and react with ocular moisture to form a caustic solution (pH > 10).

  • High-Risk (Large Scale/Synthesis): Add a Face Shield over goggles if heating or pressurizing solutions.

C. Respiratory Protection[6]
  • Primary Control: All handling of the solid must occur inside a certified Chemical Fume Hood .

  • Secondary (If Hood Unavailable): A half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Reasoning: The P100 stops the dust; the OV cartridge captures any volatile amine vapors generated if the compound hydrolyzes or reacts with ambient moisture.

Operational Handling Protocol

Phase 1: Preparation & Weighing
  • Static Neutralization: Pyrimidine derivatives are often "flyaway" powders. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder dispersal.

  • Taring: Place the weigh boat in the balance, close the door, and tare. Do not tare with the sash open.

  • Transfer: Use a disposable spatula. Avoid metal spatulas if the compound is being used in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace metal contamination can affect downstream catalysis, though this is a quality rather than safety concern.

Phase 2: Solubilization & Reaction
  • Exotherm Warning: This compound contains a basic amine. Adding it directly to strong acids (HCl, H₂SO₄) will generate heat.

  • Safe Addition: Always add the solid slowly to the acid/solvent with stirring and cooling (ice bath) if neutralizing.

  • Segregation: Keep away from strong oxidizers (e.g., permanganates, peroxides) to prevent violent oxidation of the amine group.

Phase 3: Decontamination
  • Wipe Down: Use a paper towel dampened with dilute acetic acid (5%) or citric acid to wipe the balance area.

    • Chemistry: The acid converts the residual amine into a water-soluble, non-volatile salt (ammonium salt), reducing contamination risk.

  • Final Clean: Follow with a water rinse, then ethanol.

Emergency Response: Spills & Exposure

Spill Response Workflow (Graphviz Diagram)

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Powder vs. Liquid) Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solution Spill Assess->Liquid Action_P 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Powder->Action_P Action_L 1. Absorb with Vermiculite or Chem-Sorb pads 2. Do NOT use paper (if oxidizers present) Liquid->Action_L Clean Decontaminate Surface (Dilute Acetic Acid Wash) Action_P->Clean Action_L->Clean Dispose Label as 'Hazardous Waste: Organic Base' Clean->Dispose

Figure 2: Step-by-step response for solid vs. liquid spills. Note the use of "wet methods" for powder to prevent aerosolization.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][6] Time is critical. The basic nature of the amine can cause saponification of corneal lipids.

  • Skin Contact: Wash with soap and water.[2][4][5][7] Do not use ethanol or solvents; they act as vehicles, driving the chemical deeper into the dermis.

Waste Disposal Strategy

Disposal must align with the chemical functionality (Organic Base).

Waste StreamClassificationNotes
Solid Waste Hazardous Solid, Organic Double-bag contaminated weigh boats, gloves, and paper towels. Label with full chemical name.
Liquid Waste Basic Organic Waste (pH > 7)DO NOT MIX with Acid Waste streams. Mixing amines with acid waste containers is a common cause of lab explosions/geysers due to rapid heat generation.
Rinsate Aqueous Basic First rinse of glassware should go into the hazardous waste container, not the drain.

Regulatory Note: Under RCRA (USA) and similar EU regulations, this material must be incinerated at a permitted facility. It is generally not drain disposable due to aquatic toxicity potential of substituted pyrimidines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-6-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)-6-methylpyrimidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.